H-Ala-Glu-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAGTDAHUIRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alanyl-Glutamic acid synthesis pathway in vivo
An In-depth Technical Guide to the In Vivo Synthesis of Alanyl-Glutamic Acid
Executive Summary
Alanyl-Glutamic acid (Ala-Glu) is a dipeptide composed of the amino acids L-alanine and L-glutamic acid. While structurally similar to the clinically significant dipeptide L-alanyl-L-glutamine (Ala-Gln), the specific in vivo synthesis pathway and physiological role of Ala-Glu are not well-elucidated. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the putative biosynthetic pathways of Ala-Glu, drawing from established principles of dipeptide metabolism. We synthesize information on the biosynthesis of its precursor amino acids, explore the most probable enzymatic mechanisms for its formation, and provide detailed, field-proven experimental protocols for its identification, quantification, and the characterization of its synthesis in biological systems. This guide is structured to serve as a foundational resource, bridging existing knowledge gaps and empowering researchers to investigate the significance of this understudied dipeptide.
Part 1: Foundational Biochemistry of Ala-Glu and its Precursors
A thorough understanding of Ala-Glu begins with its constituent amino acids, L-alanine and L-glutamic acid, which are fundamental nodes in cellular metabolism. Their synthesis is directly linked to central carbon and nitrogen pathways.
Biosynthesis of Precursor Amino Acids
The availability of L-alanine and L-glutamic acid is a prerequisite for Ala-Glu synthesis. Both are non-essential amino acids synthesized from common metabolic intermediates.
-
L-Glutamic Acid Synthesis: Glutamate is a central hub for nitrogen metabolism, primarily synthesized from the Krebs cycle intermediate α-ketoglutarate.[1][2] This conversion is catalyzed by two main enzymatic reactions:
-
Transamination: An aminotransferase enzyme transfers an amino group from another amino acid to α-ketoglutarate.
-
Reductive Amination: Glutamate dehydrogenase catalyzes the direct amination of α-ketoglutarate using ammonia and NADPH.[1]
-
-
L-Alanine Synthesis: L-alanine is most commonly synthesized from pyruvate, the end-product of glycolysis.[3] The reaction is a transamination catalyzed by alanine aminotransferase (ALT), which transfers an amino group from glutamate to pyruvate, forming alanine and regenerating α-ketoglutarate.[1]
Caption: Precursor synthesis pathway for L-Alanine and L-Glutamic Acid.
Part 2: Putative In Vivo Synthesis Pathways of Alanyl-Glutamic Acid
While a dedicated "Alanyl-Glutamic acid synthase" has not been characterized, several known enzyme families are capable of forming dipeptide bonds. The most plausible mechanism for Ala-Glu synthesis involves the ATP-Grasp ligase superfamily due to its established role in ATP-dependent ligation of amino acids.
The ATP-Grasp Ligase Family: A Primary Candidate
ATP-grasp enzymes catalyze the formation of a carbon-nitrogen bond in an ATP-dependent manner.[4][5] This family includes well-known enzymes like D-Ala-D-Ala ligase and glutathione synthetase.[4] The general mechanism involves the phosphorylation of a carboxylate substrate by ATP to form a reactive acylphosphate intermediate, which is then attacked by an amine nucleophile.[6]
A key member of this family is Carnosine Synthase (CARNS1) , which catalyzes the formation of carnosine from β-alanine and L-histidine.[7] Carnosine synthase is known for its relatively broad substrate specificity, capable of ligating β-alanine to several other amino acids.[8] However, studies have indicated that it exhibits a strong preference for β-amino acids and does not efficiently use α-amino acids like L-alanine as the N-terminal substrate.[8]
Therefore, while CARNS1 itself is an unlikely candidate for Ala-Glu synthesis, it is highly probable that another, yet-to-be-identified, member of the vast ATP-Grasp ligase family is responsible. These enzymes, often referred to as L-amino acid ligases (Lals) , catalyze the formation of dipeptides from two unprotected L-amino acids.[4][9] It is noteworthy that one such enzyme from Bacillus subtilis was found to synthesize 44 different dipeptides, but specifically excluded alanyl-glutamic acid, highlighting the specificity that can exist even within this promiscuous enzyme class.[9]
Caption: The proposed ATP-Grasp mechanism for Ala-Glu synthesis.
Non-Ribosomal Peptide Synthesis (NRPS)
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes found primarily in bacteria and fungi that synthesize a vast array of peptide-based secondary metabolites.[10][11] These systems operate as a protein-based assembly line, with modules dedicated to activating, modifying, and linking specific amino acids.[12][13] While NRPS pathways are incredibly versatile, they are not considered a primary mechanism for general dipeptide synthesis in mammalian systems. However, the metabolic activity of the gut microbiome could potentially contribute to Ala-Glu production via this pathway.
Part 3: Experimental Methodologies for Studying Ala-Glu Synthesis
Investigating a novel or uncharacterized metabolic pathway requires a systematic approach, beginning with sensitive detection and culminating in the identification of the responsible enzymes. The following protocols provide a robust framework for studying Ala-Glu synthesis in vivo and in vitro.
Experimental Workflow Overview
The overall strategy involves confirming the presence of Ala-Glu in biological samples, developing an assay to measure its synthesis, and using this assay to purify and identify the catalytic enzyme.
Caption: A five-step workflow for the investigation of Ala-Glu synthesis.
Protocol 1: Quantification of Ala-Glu in Biological Samples via LC-MS/MS
Causality and Rationale: Before investigating a synthesis pathway, one must confirm the existence and quantity of the product in vivo. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to detect and quantify low-abundance metabolites like dipeptides in complex biological matrices.[14][15] This protocol establishes a baseline for Ala-Glu levels and allows for the study of its modulation under various physiological or pathological states.
Methodology:
-
Sample Collection: Collect tissues (e.g., liver, muscle, brain) or biofluids (e.g., plasma, cerebrospinal fluid) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization & Extraction:
-
Weigh frozen tissue and add 5 volumes of ice-cold 80% methanol.
-
Homogenize using a bead beater or sonicator on ice.
-
For plasma, add 4 volumes of ice-cold 80% methanol.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Deproteinization: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the metabolites.
-
Sample Preparation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar analytes like dipeptides.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. A standard curve using a synthetic Ala-Glu standard must be prepared for absolute quantification.
-
Data Presentation: Example LC-MS/MS Parameters for Ala-Glu
| Parameter | Value | Rationale |
| Ionization Mode | Positive ESI | The amino groups are readily protonated. |
| Precursor Ion (Q1) | m/z 219.1 | Calculated [M+H]⁺ for Ala-Glu (C₈H₁₄N₂O₅). |
| Product Ion (Q3) | m/z 84.1 or 130.1 | Common fragment ions for glutamic acid, providing specificity.[14] |
| Collision Energy | To be optimized | Empirically determined to maximize product ion signal. |
| Internal Standard | ¹³C,¹⁵N-labeled Ala-Glu | The ideal standard to account for matrix effects and extraction efficiency. |
Protocol 2: In Vitro Assay for Ala-Glu Synthesis Activity
Causality and Rationale: This assay is the core tool for discovering the enzyme. By providing a cell or tissue lysate with the necessary substrates and cofactors, we can measure the formation of Ala-Glu over time. This assay validates that the synthesis is enzymatic and provides a method to screen for activity during protein purification. The inclusion of ATP is critical, based on the hypothesis that the reaction is catalyzed by an ATP-Grasp ligase.
Methodology:
-
Lysate Preparation:
-
Homogenize fresh or frozen tissue in a non-denaturing lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4) containing protease inhibitors.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. The supernatant is the crude enzyme source.
-
Determine total protein concentration using a BCA or Bradford assay.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice:
-
50 mM HEPES buffer, pH 7.4
-
10 mM MgCl₂ (essential cofactor for ATP-dependent enzymes)
-
5 mM ATP
-
2 mM L-Alanine
-
2 mM L-Glutamic Acid
-
50-100 µg of lysate protein
-
-
Prepare a negative control reaction lacking ATP to confirm dependency.
-
Adjust the final volume to 100 µL with nuclease-free water.
-
-
Enzymatic Reaction:
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for a set time (e.g., 30-60 minutes, to be optimized in time-course experiments).
-
-
Reaction Quenching & Analysis:
-
Stop the reaction by adding 400 µL of ice-cold 80% methanol (this also serves as the extraction solvent).
-
Vortex and process the sample for LC-MS/MS analysis as described in Protocol 1 to quantify the amount of Ala-Glu produced.
-
Part 4: Conclusion and Future Directions
The in vivo synthesis of Alanyl-Glutamic acid remains an open area of biochemical research. Based on established enzymatic principles, the most plausible route for its formation is via an uncharacterized L-amino acid ligase belonging to the ATP-Grasp superfamily. The experimental workflows and detailed protocols provided in this guide offer a clear and robust path forward for researchers aiming to unravel this metabolic pathway.
Future research should focus on:
-
Enzyme Discovery: Executing the activity-guided purification (Protocol 2) coupled with modern proteomics to identify the specific gene and protein responsible for Ala-Glu synthesis.
-
Physiological Regulation: Investigating how the expression and activity of this enzyme, and consequently the cellular levels of Ala-Glu, are regulated by nutritional status, stress, or disease.
-
Functional Characterization: Elucidating the biological role of Ala-Glu. Does it serve as a signaling molecule, a stable carrier of its constituent amino acids, or does it have other, unknown functions?
By systematically addressing these questions, the scientific community can illuminate the role of Alanyl-Glutamic acid in biology, potentially uncovering new therapeutic targets and diagnostic biomarkers.
References
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Hirao, Y., Mihara, Y., Kira, I., Abe, I., & Yokozeki, K. (2013). Enzymatic Production of L-Alanyl-L-glutamine by Recombinant E. coli Expressing α-Amino Acid Ester Acyltransferase from Sphingobacterium siyangensis. Bioscience, Biotechnology, and Biochemistry, 77(3), 618-623. [Link]
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Hirao, Y., Mihara, Y., Kira, I., Abe, I., & Yokozeki, K. (2013). Enzymatic Production of l-Alanyl-l-glutamine by Recombinant E.coli Expressing -Amino Acid Ester Acyltransferase from S. Semantic Scholar. [Link]
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Aldini, G., et al. (2015). The Biochemistry of Enzymes Producing Carnosine and Anserine. In The Biochemistry of the Brain. [Link]
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Li, Y., & Wu, J. (2019). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. Biomolecules, 9(11), 733. [Link]
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Wang, Y., et al. (2023). A new strategy for the production of 5-aminolevulinic acid in recombinant Corynebacterium glutamicum with high yield. ResearchGate. [Link]
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Li, Z., et al. (2024). Structural Insights into the Substrate Recognition Mechanism of an ATP-Grasp Peptide-Ligase Producing Diverse Dipeptides Containing Unnatural Amino Acids. ACS Catalysis. [Link]
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Shishido, Y., et al. (2022). Directly monitoring the dynamic in vivo metabolisms of hyperpolarized 13C-oligopeptides. Science Advances, 8(4). [Link]
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Tabata, K., & Hashimoto, S. (2007). Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase. Applied and Environmental Microbiology, 73(20), 6378-6385. [Link]
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Otsuka, H., & Fujishiro, T. (2022). Mechanism and Utility of the ATP-Grasp Enzyme BesA for the Synthesis of Non-natural Alkyne-Containing Dipeptides Applicable for Click Chemistry. ACS Chemical Biology, 17(11), 3123-3131. [Link]
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Gondry, M., et al. (2011). Cyclodipeptide synthases, a family of class-I aminoacyl-tRNA synthetase-like enzymes involved in non-ribosomal peptide synthesis. Nucleic Acids Research, 39(9), 3644-3657. [Link]
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Li, Y., et al. (2020). Production of L-alanyl-L-glutamine by immobilized Escherichia coli expressing amino acid ester acyltransferase. ResearchGate. [Link]
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Asghar, S., et al. (2006). Application of enzymatically stable dipeptides for enhancement of intestinal permeability. Synthesis and in vitro evaluation of dipeptide-coupled compounds. PubMed. [Link]
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Goto, Y. (2019). New enzymes for peptide biosynthesis in microorganisms. Bioscience, Biotechnology, and Biochemistry, 83(4), 583-593. [Link]
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Li, Z., et al. (2024). Enhanced synthesis of alanyl-glutamine dipeptide via molecular modification and process optimization of α-amino acid ester acyltransferase EAET. PubMed. [Link]
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Park, S., et al. (2015). Synthesis and application of dipeptides; current status and perspectives. Osaka University. [Link]
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biological role of H-Ala-Glu-OH dipeptide
Whitepaper: The Biological and Pharmacological Imperative of the H-Ala-Glu-OH Dipeptide
Executive Summary
The dipeptide H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid) is frequently overshadowed by its amidated counterpart, Alanyl-Glutamine (GlutaMAX), yet it occupies a central node in mammalian metabolism, innate immunology, and bacterial transport mechanisms. As a stable glutamate donor, a core motif of bacterial peptidoglycan, and a highly specific substrate for oligopeptide transporters, Ala-Glu serves as a critical signaling molecule and a versatile vector for targeted drug delivery. This technical guide synthesizes the pharmacokinetic properties, immunological signaling pathways, and synthetic biology applications of H-Ala-Glu-OH, providing actionable protocols for researchers and drug development professionals.
Pharmacokinetics and Membrane Transport Dynamics
The bioavailability and cellular uptake of H-Ala-Glu-OH are strictly governed by proton-coupled oligopeptide cotransporters (POTs) in mammals and ATP-binding cassette (ABC) transporters in bacteria. Unlike free amino acids, which rely on Na+/K+ gradients, the transport of Ala-Glu is driven by the proton motive force, allowing for efficient cellular entry even under metabolic stress[1].
Mammalian Transport: The SLC15 Family
In mammalian systems, Ala-Glu is primarily absorbed via PEPT1 (SLC15A1) in the intestinal brush border and reabsorbed by PEPT2 (SLC15A2) in the renal proximal tubules[1]. PEPT1 is a low-affinity, high-capacity transporter optimized for bulk dietary absorption, whereas PEPT2 is a high-affinity transporter essential for conserving peptide-bound amino acids[1]. During chronic intestinal inflammation, such as Inflammatory Bowel Disease (IBD), PEPT1 expression is aberrantly upregulated in the colon, leading to an influx of bacteria-derived Ala-Glu-containing peptides[2][3].
Bacterial Transport: The Dipeptide Permease (Dpp) System
In Gram-negative bacteria such as Escherichia coli and Pseudoalteromonas, the uptake of Ala-Glu is mediated by the dipeptide permease (Dpp) system[4][5]. The specificity of this ABC transporter is exclusively controlled by the periplasmic binding protein DppA. Isothermal titration calorimetry (ITC) reveals that DppA binds Ala-Glu with high affinity, recognizing the N-terminal α-amino group of Alanine and the α-carboxyl group of Glutamate[5][6].
Table 1: Kinetic and Binding Parameters of Ala-Glu Transporters
| Transporter / Receptor | Organism / Tissue | Substrate Affinity | Primary Biological Function |
| PEPT1 (SLC15A1) | Mammalian Intestine | Low Affinity / High Capacity | Dietary peptide absorption; uptake of bacterial PG fragments[1]. |
| PEPT2 (SLC15A2) | Mammalian Kidney/Brain | High Affinity / Low Capacity | Renal reabsorption; neuropeptide regulation in choroid plexus[1]. |
| DppA | E. coli / Pseudoalteromonas | Periplasmic substrate recognition for ABC dipeptide permease[5]. | |
| NOD1 | Mammalian Cytosol | N/A (Intracellular Sensor) | Innate immune recognition of Ala-Glu-meso-DAP muropeptides[7]. |
Immunological Signaling: The NOD1 Axis
Beyond nutrition, the Ala-Glu sequence is a fundamental structural motif in the stem peptide of Gram-negative bacterial peptidoglycan (PG)[8]. During bacterial growth or lysis, amidases release PG fragments, such as the tripeptide L-Ala-γ-D-Glu-meso-DAP (Tri-DAP)[7].
When these Ala-Glu-containing muropeptides are transported into host epithelial cells via PEPT1, they are detected by the cytosolic pattern recognition receptor NOD1[2][9]. The stereospecificity of NOD1 requires the D-Glu isomer linked to meso-DAP. Activation of NOD1 triggers the recruitment of RIP2 kinase, culminating in the phosphorylation and nuclear translocation of NF-κB, which drives the transcription of pro-inflammatory cytokines like IL-8[2][9].
Fig 1. NOD1-mediated immune activation by Ala-Glu-containing muropeptides via PEPT1 transport.
Synthetic Biology: Ala-Glu as a "Portage Transport" Vector
A major hurdle in drug development is the poor membrane permeability of polar or bulky molecules. Because DppA recognizes the α-backbone of Ala-Glu but is highly tolerant of modifications to the γ-carboxyl group of the glutamate residue, Ala-Glu can be exploited as a "Trojan Horse" vector[4][10]. By conjugating a cargo molecule to the γ-carboxyl group via a stable amide linkage, the conjugate is actively pumped into the bacterial cytoplasm[10].
Once inside, intracellular peptidases cleave the N-terminal Alanine. The remaining γ-glutamyl-cargo intermediate is subsequently hydrolyzed by a cytoplasmic variant of γ-glutamyl transferase (GGT), releasing the active cargo[10].
Fig 2. Ala-Glu-mediated portage transport and intracellular cargo release via DppA and GGT.
Protocol: Synthesis and Validation of Ala-Glu-Cargo Conjugates
To ensure a self-validating experimental design, this protocol incorporates strict genetic controls to prove causality between the transport system and cargo delivery.
Step 1: Chemical Conjugation
-
Protect the α-amino group of Alanine and the α-carboxyl group of Glutamate using Fmoc and t-butyl protecting groups, respectively.
-
Activate the free γ-carboxyl group of the Glutamate residue using HBTU/DIPEA coupling reagents.
-
Introduce the amine-containing cargo molecule to form a stable γ-glutamyl amide linkage.
-
Deprotect the complex using TFA (Trifluoroacetic acid) to yield the final Ala-γ-Glu-Cargo vector. Causality Check: Leaving the α-backbone unmodified is non-negotiable; steric hindrance here will abolish DppA recognition[4].
Step 2: In Vitro Binding Validation (Isothermal Titration Calorimetry)
-
Purify recombinant E. coli DppA protein.
-
Titrate the Ala-γ-Glu-Cargo conjugate into a DppA solution (10 mM Tris-HCl, pH 8.0, 100 mM NaCl) at 25°C[5].
-
Calculate the
. A functional vector should maintain a in the low micromolar range (<100 μM).
Step 3: In Vivo Uptake and Cleavage Assay
-
Prepare three E. coli strains: Wild-Type (WT),
(DppA knockout), and (GGT knockout). -
Incubate strains with the Ala-γ-Glu-Cargo conjugate.
-
Lyse the cells and quantify the intracellular concentration of the free cargo using LC-MS/MS. Self-Validating Logic: The WT strain will show high free cargo. The
strain will show zero conjugate and zero free cargo (proving DppA is the exclusive entry gate). The strain will show high intracellular conjugate but zero free cargo (proving GGT is the obligate release enzyme)[10].
Cell Culture and Metabolic Profiling
In mammalian cell culture, particularly for demanding neuronal lines like SH-SY5Y, maintaining a stable glutamine/glutamate supply is critical for protein synthesis and energy metabolism[11][12]. Free L-glutamine spontaneously degrades into toxic ammonia. Consequently, dipeptides like Alanyl-Glutamine (GlutaMAX) and its related metabolite Alanyl-Glutamate (Ala-Glu) are utilized[12][13].
Intracellular peptidases slowly cleave these dipeptides, providing a steady, non-toxic supply of glutamate required for the glutamine-glutamate cycle, which is essential for synaptic transmission and redox balance (via glutathione synthesis)[12]. When preparing stock solutions of H-Ala-Glu-OH for metabolic assays, it should be stored at -80°C and sterile-filtered (0.22 μm) immediately prior to media supplementation to prevent premature hydrolysis[14].
References
-
Chem-Impex International. "Ala-Glu-OH - Chem-Impex: Cookie Consent." chemimpex.com. 15
-
National Institutes of Health (PMC). "PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells." nih.gov. 2
-
National Institutes of Health (PMC). "Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease." nih.gov. 1
-
American Journal of Physiology. "The peptide transporter PEPT1 is expressed in distal colon in rodents and humans and contributes to water absorption." physiology.org. 3
-
Sigma-Aldrich. "Ala-Gln BioReagent, cell culture mammalian, cell culture insect 39537-23-0." sigmaaldrich.com. 13
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National Institutes of Health (PMC). "Mutant Variants of the Substrate-Binding Protein DppA from Escherichia coli Enhance Growth on Nonstandard γ-Glutamyl Amide-Containing Peptides." nih.gov. 4
-
ASM Journals. "Structural Insights into the Multispecific Recognition of Dipeptides of Deep-Sea Gram-Negative Bacterium Pseudoalteromonas sp. Strain SM9913." asm.org. 5
-
ResearchGate. "Ligand binding analyses of the putative peptide transporter YjdL from E. coli display a significant selectivity towards dipeptides." researchgate.net. 6
-
MedChemExpress. "H-Ala-Glu-OH (Synonyms)." medchemexpress.com. 14
-
National Institutes of Health (PMC). "Modification of Helicobacter pylori peptidoglycan enhances NOD1 activation and promotes cancer of the stomach." nih.gov. 9
-
ASM Journals. "The AmiC/NlpD Pathway Dominates Peptidoglycan Breakdown in Neisseria meningitidis and Affects Cell Separation, NOD1 Agonist Production, and Infection." asm.org. 7
-
PNAS. "Structural characterization of muropeptides from Chlamydia trachomatis peptidoglycan by mass spectrometry resolves “chlamydial anomaly”." pnas.org. 8
-
MDPI. "NMR Metabolomic Profiling of Differentiated SH-SY5Y Neuronal Cells: Amyloid-β Toxicity and Protective Effects of Galantamine and Lycorine." mdpi.com. 12
-
ResearchGate. "Overcoming the membrane barrier: Recruitment of γ-glutamyl transferase for intracellular release of metabolic cargo from peptide vectors." researchgate.net.10
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- 4. Mutant Variants of the Substrate-Binding Protein DppA from Escherichia coli Enhance Growth on Nonstandard γ-Glutamyl Amide-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. medchemexpress.com [medchemexpress.com]
- 15. chemimpex.com [chemimpex.com]
The Evolution and Application of Alanyl-Glutamic Acid (Ala-Glu): A Comprehensive Technical Whitepaper
Executive Summary
Alanyl-Glutamic Acid (Ala-Glu) is a dipeptide that has undergone a remarkable paradigm shift in biochemical research. For decades, it was classified primarily as an undesirable industrial byproduct generated during the synthesis of parenteral nutrition components. However, recent advances in high-resolution metabolomics have repositioned Ala-Glu as a critical endogenous biomarker. This whitepaper provides an in-depth technical analysis of Ala-Glu, detailing its historical context in peptide synthesis, its newly discovered role in neuro-immune signaling axes, and the state-of-the-art analytical protocols required for its quantification.
Historical Context: From Synthetic Byproduct to Biological Biomarker
Historically, the pharmaceutical industry viewed Ala-Glu through the lens of quality control and impurity profiling. It is frequently generated as a byproduct during the chemical or enzymatic condensation of Alanyl-Glutamine (Ala-Gln), a highly soluble dipeptide essential for clinical infusion therapy[1].
During kinetically controlled enzymatic peptide synthesis (e.g., using papain as a biocatalyst), side reactions such as the deamidation of the glutamine residue can inadvertently yield Ala-Glu[2]. Because non-physiological dipeptides can exhibit toxicity or alter osmotic balance when administered intravenously, pharmacopoeial standards mandate rigorous purification. Current regulations dictate that the weight ratio of Ala-Glu impurities in commercial Ala-Gln injections must not exceed 0.6% (w/w)[3].
While industrial chemists sought to eliminate Ala-Glu, neurobiologists recently discovered its endogenous presence. Advanced non-targeted and targeted metabolomics have identified Ala-Glu as a naturally occurring intermediate in mammalian tissues, fundamentally changing its status from a synthetic artifact to a molecule of high biological interest[4].
Biological Role: The Histidine-Histamine-Serotonin Axis
Recent neurometabolomic profiling has uncovered that Ala-Glu serves as a critical intermediate in histidine metabolism[5]. In the mammalian hypothalamus, the upregulation of Ala-Glu strongly correlates with an enhanced histamine synthesis pathway, a metabolic shift frequently observed in females subjected to chronic stress[4],[5].
The causality behind this pathway's impact on mood disorders is profound. Inflammation or chronic stress induces elevated histamine levels, which subsequently bind to inhibitory histamine H3 heteroreceptors located on serotonergic nerve terminals[4]. This binding directly suppresses the release of serotonin (5-HT), contributing to anxiodepressive behaviors[4]. Furthermore, this histamine-induced suppression impairs the therapeutic capacity of selective serotonin reuptake inhibitors (SSRIs) like escitalopram, explaining treatment resistance in specific neuro-inflammatory phenotypes[4].
Figure 1: Ala-Glu's role in the histidine-histamine-serotonin signaling axis during stress.
Analytical Detection and Metabolomics
Because dipeptides like Ala-Glu are highly polar, hydrophilic, and lack strong natural chromophores, detecting trace amounts in complex biological matrices requires sophisticated techniques[6]. UPLC-MS/MS coupled with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization has become the gold standard for this application[6]. AQC selectively tags primary and secondary amines. This chemical modification significantly enhances the hydrophobicity of Ala-Glu, improving its retention on reverse-phase LC columns and boosting electrospray ionization (ESI) efficiency for mass spectrometry[6].
Data Presentation: Quantitative Summaries
Table 1: Quantitative MS/MS Parameters for Alanyl-Glutamic Acid Detection
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Collision Energy (eV) |
|---|---|---|---|---|
| Ala-Glu (AQC Derivatized) | 388.9 | 171.1 | 3.79 | 23 |
| Ala-Glu (Underivatized ESI+) | 219.09 | 84.04 / 130.05 | Variable | 15-20 |
Data synthesized from established UPLC-MS/MS dipeptide profiling methodologies[7],[6].
Table 2: Biological Context and Fold Changes of Ala-Glu
| Biological Matrix | Condition | Fold Change / Status | Reference |
|---|---|---|---|
| Mouse Hypothalamus (Female) | Chronic Stress | Upregulated (VIP > 1.0) | [5] |
| Mouse Feces | Atopic Dermatitis | Increased (Ratio: 1.166) | [8] |
| Industrial Synthesis (Ala-Gln) | Chemical Condensation | Byproduct Impurity (≤0.6% limit) |[3] |
Figure 2: UPLC-MS/MS workflow for the extraction and targeted quantification of tissue Ala-Glu.
Experimental Protocols
Protocol 1: Targeted UPLC-MS/MS Quantification of Ala-Glu in Tissue
This self-validating protocol utilizes isotopic internal standards to account for matrix effects and extraction losses, ensuring high trustworthiness in quantitative biological profiling[9],[6].
-
Step 1: Tissue Homogenization & Protein Precipitation. Weigh 25 mg of collected tissue (e.g., hypothalamus) and add 500 μL of extraction solvent (methanol-water, 3:1 v/v) spiked with an isotopically labeled internal standard mixture[9]. Vortex for 30 seconds and sonicate for 10 minutes in an ice-water bath.
-
Causality: Incubate the homogenate at -40°C for 1 hour. This extreme cold step is critical to precipitate structural proteins and halt any residual enzymatic degradation of endogenous dipeptides by cellular peptidases[9].
-
-
Step 2: Centrifugation. Centrifuge the sample at 12,000 × g for 15 minutes at 4°C. Transfer the resulting supernatant into a fresh glass vial[9].
-
Step 3: AQC Derivatization. React the supernatant with AQC reagent (AccQ-Tag).
-
Causality: Derivatization is necessary because native Ala-Glu elutes too early in standard reverse-phase chromatography. The AQC tag increases the molecule's hydrophobicity, ensuring baseline resolution from interfering amino acids[6].
-
-
Step 4: LC-MS/MS Analysis. Inject the sample into a UPLC system equipped with an HSS T3 column (2.1 mm × 100 mm, 1.8 μm) coupled to an Orbitrap or Q Exactive mass spectrometer[9]. Monitor the specific transition for AQC-derivatized Ala-Glu (Precursor: m/z 388.9 → Product: m/z 171.1)[6].
Protocol 2: Monitoring Ala-Glu as an Impurity in Enzymatic Peptide Synthesis
When synthesizing parenteral Ala-Gln, controlling the Ala-Glu byproduct is a strict regulatory requirement[2],[3].
-
Step 1: Substrate Preparation. Dissolve benzoyloxycarbonyl protected L-alanine methyl ester (Z-Ala-OMe) and L-glutamine (nucleophile) in an aqueous buffer adjusted to pH 9.5[2].
-
Step 2: Biocatalysis. Introduce a commercially available protease (e.g., papain) to initiate kinetically controlled enzymatic peptide synthesis at 35°C[2].
-
Step 3: Reaction Quenching. Terminate the reaction rapidly via thermal inactivation or acid quenching.
-
Causality: Prolonged exposure to the biocatalyst after the kinetic optimum leads to the deamidation of the glutamine side chain, converting the target Ala-Gln into the toxic byproduct Ala-Glu[3].
-
-
Step 4: Impurity Profiling. Analyze the crude mixture via HPLC to quantify the target product against byproducts, ensuring the formation of Alanyl-Glutamic acid remains strictly below the 0.6% pharmacopoeial threshold[3].
References
1.4 2.5 3.1 4.2 5.3 6.6 7.8 8.9 9.7
Sources
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- 3. CN106806884B - N (2) -L-alanyl-L-glutamine injection and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanylglutamic acid | C8H14N2O5 | CID 128841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | The changes of intestinal flora and metabolites in atopic dermatitis mice [frontiersin.org]
- 9. Frontiers | Function discovery of a non-ribosomal peptide synthetase-like encoding gene in the nematode-trapping fungus Arthrobotrys oligospora [frontiersin.org]
Physicochemical Profiling and High-Resolution Mass Spectrometry of H-Ala-Glu-OH: A Technical Guide
Executive Summary
H-Ala-Glu-OH (Alanylglutamic acid) is an endogenous dipeptide composed of L-alanine and L-glutamic acid linked via a peptide bond. In biopharmaceutical research, targeted metabolomics, and parenteral nutrition, understanding the exact physicochemical properties of this molecule is paramount. As a Senior Application Scientist, I frequently observe that the failure to distinguish between macroscopic properties (like average molecular weight) and microscopic properties (like monoisotopic exact mass) leads to critical errors in mass spectrometry (MS) assay development.
This whitepaper provides an authoritative, in-depth analysis of the molecular weight, exact mass, and analytical behavior of H-Ala-Glu-OH. It bridges the gap between theoretical chemistry and applied analytical workflows, offering a self-validating protocol for its quantification in complex biological matrices.
Physicochemical Parameters: Average vs. Exact Mass
In analytical chemistry, the distinction between Average Molecular Weight and Monoisotopic Exact Mass dictates the methodology used for detection and quantification.
-
Average Molecular Weight (218.21 g/mol ): This value is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon-12 and Carbon-13). This metric is strictly used for macroscopic applications: calculating stoichiometry, preparing molar solutions, and formulating cell culture media.
-
Monoisotopic Exact Mass (218.09027 Da): This is the mass of the molecule calculated using only the principal, most abundant isotope of each element (e.g., exactly 12.00000 Da for Carbon). In High-Resolution Mass Spectrometry (HRMS), this is the critical target value. The mass analyzer isolates this specific exact mass to differentiate H-Ala-Glu-OH from isobaric interferences (molecules with the same nominal mass but different elemental compositions).
Quantitative Data Summary
The following table synthesizes the core quantitative parameters of H-Ala-Glu-OH, derived from authoritative chemical databases such as the [1].
| Property | Value | Analytical Causality & Relevance |
| Chemical Formula | C8H14N2O5 | Defines the elemental composition and isotopic distribution pattern. |
| Average Molecular Weight | 218.21 g/mol | Utilized for bulk stoichiometric calculations and formulation. |
| Monoisotopic Exact Mass | 218.09027 Da | The absolute target mass required for HRMS identification. |
| [M+H]+ Adduct m/z | 219.09755 | The primary precursor ion targeted in positive Electrospray Ionization (ESI+). |
| [M-H]- Adduct m/z | 217.08299 | The primary precursor ion targeted in negative Electrospray Ionization (ESI-). |
| LogP (XLogP3) | -3.8 | Indicates extreme hydrophilicity; necessitates HILIC over C18 chromatography. |
Analytical Methodology: Self-Validating LC-HRMS Protocol
To quantify H-Ala-Glu-OH in biological matrices (such as plasma or cerebrospinal fluid), a robust analytical workflow is required. Because the molecule has a LogP of -3.8, it is highly polar. Attempting to retain this dipeptide on a standard reversed-phase (C18) column will result in it eluting in the void volume, leading to severe ion suppression from matrix salts.
The causality behind the following protocol relies on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) . Every step is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology
Step 1: System Suitability Testing (SST)
-
Action: Inject a neat standard of H-Ala-Glu-OH (10 ng/mL) prior to the batch run.
-
Causality: Ensures the MS is calibrated to a mass accuracy of < 5 ppm and the HILIC column exhibits theoretical plate counts > 10,000.
-
Validation Checkpoint: If the mass error of the [M+H]+ ion (m/z 219.09755) exceeds 5 ppm, the Orbitrap/TOF analyzer must be recalibrated before proceeding.
Step 2: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of biological matrix. Add 150 µL of cold Acetonitrile containing 100 ng/mL of a heavy-isotope internal standard (e.g., 13C8, 15N2-Ala-Glu).
-
Causality: The 3:1 organic-to-aqueous ratio crashes out large proteins, preventing column fouling. Crucially, the resulting high-organic supernatant perfectly matches the starting conditions of HILIC chromatography. The internal standard corrects for ionization suppression.
-
Validation Checkpoint: Monitor the peak area of the internal standard across all samples. A variance > 15% indicates severe matrix effects or extraction failures, invalidating the specific sample.
Step 3: Chromatographic Separation (HILIC)
-
Action: Inject 2 µL onto an amide-bonded HILIC column. Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 90% B down to 50% B.
-
Causality: HILIC retains polar analytes via partitioning into an aqueous layer enriched on the stationary phase. A pH of 3.0 ensures the carboxylate groups are partially neutralized while the N-terminal amine is fully protonated, optimizing peak shape and ESI efficiency.
-
Validation Checkpoint: Retention time (RT) must remain stable within ± 0.1 minutes across the entire batch to confirm column equilibration.
Step 4: HRMS Detection & Quantification
-
Action: Operate the Orbitrap mass spectrometer in positive ESI mode at a resolution of 70,000 (at m/z 200). Extract the exact mass m/z 219.09755.
-
Causality: High resolution separates the target analyte from isobaric background noise inherent in biological fluids. Positive ESI is highly efficient due to the basic primary amine of the alanyl residue.
-
Validation Checkpoint: The isotopic pattern (M+1, M+2) of the detected peak must match the theoretical distribution for C8H14N2O5.
Caption: LC-MS/MS workflow for the exact mass determination of H-Ala-Glu-OH.
Biological & Pharmacological Significance
Beyond its analytical chemistry, H-Ala-Glu-OH plays a notable role in biological systems. Recent metabolomic profiling has confirmed the ubiquitous presence of Ala-Glu in human cerebrospinal fluid (CSF), highlighting its potential role as an amino acid donor in the central nervous system, as detailed in[2].
Cellular Uptake Mechanism
Dipeptides like H-Ala-Glu-OH are not absorbed via passive diffusion due to their high polarity (LogP -3.8) and zwitterionic nature at physiological pH. Instead, their cellular uptake is actively mediated by proton-coupled peptide transporters, specifically PEPT1 (intestinal/epithelial) and PEPT2 (renal/neural).
Once internalized, the dipeptide is subjected to rapid enzymatic hydrolysis by cytosolic peptidases, yielding free L-alanine and L-glutamate. These free amino acids subsequently integrate into vital metabolic pathways, including the TCA cycle and neurotransmitter synthesis. Furthermore, the structural biology of enzymes interacting with these dipeptides, such as dipeptide epimerases, remains a critical area of research for understanding substrate specificity, as explored in[3].
Caption: Proton-coupled cellular uptake and cytosolic hydrolysis of H-Ala-Glu-OH.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 128841, Alanylglutamic acid." PubChem,[Link]
-
Peters, V., et al. "Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases." Amino Acids, 2024.[Link]
-
Lukk, T., et al. "Homology models guide discovery of diverse enzyme specificities among dipeptide epimerases in the enolase superfamily." Proceedings of the National Academy of Sciences (PNAS), 2012.[Link]
Sources
solubility of H-Ala-Glu-OH in DMSO and water
Thermodynamic Solubility and Handling Protocols for H-Ala-Glu-OH: A Technical Guide for Preclinical Formulation
Introduction
As a Senior Application Scientist, one of the most frequent formulation challenges I encounter involves the predictable solvation of short peptides. H-Ala-Glu-OH (L-Alanyl-L-Glutamate) is a highly versatile dipeptide (Molecular Weight: 218.21 g/mol )[1] utilized extensively as a building block in peptide synthesis, a component in specialized biochemical assays, and a cleavable dipeptide linker payload in Antibody-Drug Conjugates (ADCs)[2].
However, treating dipeptides as simple "dissolve-and-go" reagents often leads to batch-to-batch variability, incomplete solvation, or premature degradation. This whitepaper deconstructs the thermodynamic principles governing the solubility of H-Ala-Glu-OH in aqueous and organic (DMSO) systems, providing self-validating protocols to ensure absolute scientific integrity in your formulations.
Physicochemical Profiling and Zwitterionic Dynamics
To understand how H-Ala-Glu-OH behaves in solution, we must first analyze its charge distribution. The molecule possesses three ionizable groups:
-
N-terminal Amine (Alanine): pKa ~9.8
-
C-terminal Carboxyl (Glutamate): pKa ~2.1
-
Side-chain Carboxyl (Glutamate): pKa ~4.1
At a physiological pH of 7.4, the N-terminus is protonated (
Solubility Thermodynamics: Water vs. DMSO
The choice of solvent dictates the mechanism of lattice disruption.
-
Aqueous Systems (Water/Buffers): H-Ala-Glu-OH is highly hydrophilic. Water molecules rapidly form hydration shells around the charged termini. Baseline solubility is approximately 64.7 g/L at 25°C[3]. However, to achieve high-concentration stock solutions (up to 100 mg/mL or 458.27 mM)[4], mechanical energy via acoustic cavitation (sonication) is required to break the initial macro-crystals[5].
-
Organic Systems (DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. While it is an excellent hydrogen-bond acceptor, it cannot donate hydrogen bonds. Consequently, dissolving zwitterionic dipeptides in pure DMSO can be kinetically sluggish. The solvent relies on dipole-dipole interactions to pry the peptide molecules apart. H-Ala-Glu-OH is soluble in DMSO[6], but achieving clear, high-concentration stocks mandates the use of sonication and slight thermal energy to disrupt the peptide-peptide hydrogen bonds[7].
Quantitative Solubility Profile
Table 1: Validated solubility limits and storage parameters for H-Ala-Glu-OH.
| Solvent System | Max Validated Solubility | Kinetic Energy Requirement | Recommended Stock Storage |
| Ultrapure Water ( | 100 - 250 mg/mL | Sonication (5-10 mins) | -80°C (6 months) / -20°C (1 month) |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Sonication + Mild Heat (37°C) | -80°C (6 months) / -20°C (1 month) |
Data synthesized from established chemical vendor protocols and physicochemical databases[4][5][8].
Self-Validating Methodologies
A protocol is only as good as its built-in quality controls. The following workflows are designed as self-validating systems: if a step fails (e.g., the solution remains turbid), the protocol dictates the corrective action, ensuring you never proceed with an incomplete solution.
Protocol A: High-Concentration Aqueous Stock (100 mg/mL)
Causality Focus: Maximizing hydration while preventing shear-induced degradation.
-
Equilibration: Remove the lyophilized H-Ala-Glu-OH vial from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient moisture condensation, which can initiate premature hydrolysis of the peptide bond.
-
Gravimetric Addition: Weigh the required mass into a sterile, endotoxin-free polypropylene tube.
-
Solvation: Add the calculated volume of HPLC-grade or sterile Ultrapure Water.
-
Kinetic Disruption: Vortex vigorously for 60 seconds.
-
Validation Check: Is the solution optically clear? If yes, proceed to step 6. If cloudy, proceed to step 5.
-
-
Acoustic Cavitation: Place the tube in an ultrasonic water bath for 5–10 minutes. Causality: Sonication creates localized microscopic pressure gradients (cavitation) that physically shatter the remaining crystalline lattice without raising the bulk temperature to degradation levels[4].
-
Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES membranes exhibit ultra-low non-specific binding, ensuring that your 100 mg/mL concentration remains accurate post-filtration. Do not use Nylon, as it can bind charged peptides.
-
Storage: Aliquot into single-use vials and store at -80°C. Causality: Repeated freeze-thaw cycles induce localized pH shifts and ice-crystal shear forces that degrade the dipeptide[8].
Protocol B: Anhydrous DMSO Stock
Causality Focus: Overcoming aprotic solvent limitations and material compatibility.
-
Solvent Quality: Ensure the DMSO is anhydrous (≥99.9% purity, stored over molecular sieves). Causality: Water contamination in DMSO drastically alters its solvation thermodynamics and can lead to unpredictable peptide precipitation.
-
Addition & Warming: Add the DMSO to the peptide. If dissolution is slow, warm the solution to 37°C in a water bath. Causality: Thermal energy increases the kinetic movement of the DMSO molecules, accelerating the disruption of the peptide's internal hydrogen-bond network.
-
Sonication: Apply ultrasonic treatment until absolute optical clarity is achieved.
-
Sterile Filtration: If sterilization is necessary, use a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: DMSO is highly aggressive and will dissolve standard cellulose acetate or swell PES membranes, introducing toxic polymer leachables into your stock. PTFE is chemically inert.
Workflow Visualization
The following logical flowchart maps the decision matrix for solvating H-Ala-Glu-OH, highlighting the critical divergence in filtration materials based on the chosen solvent.
Workflow for dissolution, sterilization, and storage of H-Ala-Glu-OH in aqueous and organic systems.
Conclusion
The successful formulation of H-Ala-Glu-OH relies on respecting its zwitterionic nature. By applying targeted kinetic energy (sonication) and selecting chemically compatible filtration media (PES for water, PTFE for DMSO), researchers can generate stable, highly concentrated stocks. These self-validating protocols eliminate formulation ambiguity, ensuring downstream reproducibility in critical drug development and biochemical assays.
References
-
Title: Alanylglutamic acid CAS# 13187-90-1: Odor profile, Molecular properties, Suppliers & Regulation Source: Scent.vn URL: [Link]
-
Title: H-Ala-Glu-OH | C8H14N2O5 | CID 656476 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]
-
Title: Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
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- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MOLNOVA | H-ALA-GLU-OH | 13187-90-1 [molnova.com]
- 6. Ala-Glu-OH | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
natural sources and abundance of alanyl-glutamic acid
An In-Depth Technical Guide to Alanyl-Dipeptides: Focus on L-Alanyl-L-Glutamine and its Relation to Alanyl-Glutamic Acid
Part 1: Introduction and Key Distinctions
In the study of amino acid metabolism and therapeutic nutrition, precision in nomenclature is paramount. The query of "alanyl-glutamic acid" directs us to a dipeptide composed of L-alanine and L-glutamic acid. However, the scientific and commercial landscapes are overwhelmingly dominated by a closely related, yet functionally distinct, dipeptide: L-alanyl-L-glutamine (Ala-Gln) . This guide will first address the known information regarding alanyl-glutamic acid before focusing in-depth on the synthesis, analysis, and application of L-alanyl-L-glutamine, the compound of significant interest in clinical and research settings.
1.1 Alanyl-Glutamic Acid vs. L-Alanyl-L-Glutamine
-
Alanyl-Glutamic Acid: This dipeptide consists of an L-alanine residue linked to an L-glutamic acid residue via a peptide bond. Its natural abundance is not well-documented, and it is primarily identified as a potential by-product in the chemical synthesis of L-alanyl-L-glutamine. For instance, during process development for Ala-Gln manufacturing, l-alanyl-l-glutamic acid was identified via LC-MS as a decomposition product.[1] Furthermore, certain enzymes exhibit high specificity; the L-amino acid α-ligase from Bacillus subtilis, used for fermentative production of dipeptides, can synthesize Ala-Gln but not alanyl-glutamic acid.[2]
-
L-Alanyl-L-Glutamine (Ala-Gln): This dipeptide, composed of L-alanine and L-glutamine, does not occur naturally in significant quantities but is produced synthetically or through fermentation.[2][3][4] Its development was driven by the need to overcome the inherent instability and low solubility of free L-glutamine, an amino acid critical for rapidly dividing cells like enterocytes and lymphocytes.[4][5][6] Free glutamine degrades in aqueous solutions into pyroglutamic acid and ammonia, which is toxic to cells.[4][5] Ala-Gln is highly stable, even during heat sterilization, and possesses a solubility over tenfold greater than free glutamine, making it an ideal substitute for supplementation in clinical nutrition and cell culture media.[6]
Given the sparse data on alanyl-glutamic acid and the extensive research and application of Ala-Gln, this guide will henceforth focus on the latter as the subject of primary relevance for researchers, scientists, and drug development professionals.
Part 2: Endogenous Synthesis of Constituent Amino Acids
While the dipeptide Ala-Gln is supplied exogenously, its constituent amino acids, L-alanine and L-glutamine, are abundantly synthesized and utilized within the body. Understanding their endogenous pathways is critical to appreciating the physiological context of Ala-Gln supplementation.
2.1 L-Glutamine Synthesis
L-glutamine is the most abundant free amino acid in the human body, playing central roles in nitrogen transport, immune function, and gut health.[7][8] It is synthesized from glutamate and ammonia in an ATP-dependent reaction catalyzed by the enzyme glutamine synthetase . Skeletal muscle is the primary site of glutamine synthesis, releasing it into the bloodstream for use by other tissues.[9]
2.2 L-Alanine Synthesis and the Glucose-Alanine Cycle
L-alanine is a non-essential amino acid primarily synthesized from pyruvate via transamination, a reaction catalyzed by alanine aminotransferase (ALT). This process is a key component of the glucose-alanine cycle , a critical pathway for inter-organ nitrogen transport and gluconeogenesis. In muscle, glucose is broken down to pyruvate through glycolysis. Pyruvate can then be transaminated by glutamate to form alanine and α-ketoglutarate.[10] The alanine is released into the bloodstream, transported to the liver, where it is converted back to pyruvate for use in gluconeogenesis.
Caption: The Glucose-Alanine Cycle for inter-organ nitrogen transport.
Part 3: L-Alanyl-L-Glutamine: Production and Metabolism
3.1 Rationale for Use
The primary driver for the use of Ala-Gln is its superior physicochemical stability and solubility compared to free L-glutamine.[6] This allows for its inclusion in heat-sterilized parenteral nutrition solutions and its stable storage in aqueous form, which is not feasible for L-glutamine.[6]
| Property | L-Glutamine | L-Alanyl-L-Glutamine |
| Solubility (g/L at RT) | ~35 | ~586[6] |
| Stability in Solution | Low (degrades to ammonia)[5] | High[6] |
| Heat Sterilization | Unstable | Stable[6] |
3.2 Industrial Production
Two primary methods exist for the large-scale manufacturing of Ala-Gln:
-
Chemical Synthesis: This multi-step process often involves protecting the amino and carboxyl groups of the constituent amino acids, coupling them, and then deprotecting them to yield the final dipeptide.[1][11] While effective, this can involve harsh reagents and generate by-products that require extensive purification.[1]
-
Enzymatic/Fermentative Synthesis: A more modern approach utilizes microorganisms, such as genetically modified Escherichia coli, that express specific enzymes like L-amino acid α-ligase.[2][3] These enzymes catalyze the direct formation of the dipeptide from L-alanine and L-glutamine in an aqueous medium. This method is highly specific, avoids harsh chemicals, and can produce a high-purity product.[2][3]
3.3 Absorption and Metabolism
Upon oral or parenteral administration, Ala-Gln is not immediately broken down. It is absorbed intact into the bloodstream and transported to various tissues.[7] In the target cells, peptidases on the cell surface or within the cytoplasm hydrolyze the dipeptide, releasing free L-alanine and L-glutamine, which then enter their respective metabolic pathways.[7] This mechanism provides a slow-release, stable source of glutamine to the cells that need it most, such as those of the gut and immune system.[7][12]
Part 4: Methodologies for Analysis
Accurate quantification of Ala-Gln in complex biological matrices like plasma, serum, or cell culture media is essential for pharmacokinetic studies and clinical monitoring. This requires robust sample preparation and sensitive analytical techniques.
4.1 Extraction from Biological Matrices
The primary challenge in analyzing dipeptides in biological samples is the high concentration of interfering substances like proteins, salts, and lipids.[13][14] The goal of extraction is to remove these interferences while maximizing the recovery of the analyte.
Protocol: Protein Precipitation and Extraction of Ala-Gln from Serum
Causality: This protocol uses a cold organic solvent (acetonitrile or ethanol) to precipitate large proteins, which are a major source of interference in LC-MS analysis. The low temperature enhances precipitation and minimizes proteolytic degradation of the target peptide. Formic acid is added to acidify the sample, which improves the solubility of many peptides and enhances their ionization in subsequent mass spectrometry analysis.
-
Sample Collection: Collect whole blood and process to obtain serum according to standard procedures. Store serum at -80°C until analysis.
-
Reagent Preparation: Prepare a precipitation solution of cold (-20°C) acetonitrile (ACN) containing 0.1% formic acid.
-
Precipitation: In a microcentrifuge tube, add 3 volumes of the cold precipitation solution to 1 volume of serum sample (e.g., 300 µL ACN solution to 100 µL serum).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Incubation: Incubate the samples on ice or at -20°C for at least 20 minutes to facilitate complete protein precipitation.[15]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted dipeptide, to a new, clean tube. Avoid disturbing the protein pellet.
-
Drying (Optional but Recommended): For pre-concentration, evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase used for the LC-MS analysis (e.g., 50 µL of 95% Water/5% ACN with 0.1% Formic Acid). This step ensures the sample is in a solvent compatible with the analytical system.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining insoluble debris before transferring the supernatant to an autosampler vial for analysis.
4.2 Quantification Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying peptides due to its high sensitivity and specificity.
Protocol: Quantification of Ala-Gln by LC-MS/MS
Causality: This method uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the dipeptide from other small molecules in the extract based on hydrophobicity. A C18 column is a common choice for peptide separation. The separated analyte then enters a tandem mass spectrometer (MS/MS), often a triple quadrupole. The first quadrupole (Q1) selects for the parent ion mass of Ala-Gln (218.1 m/z). The second quadrupole (Q2) fragments this ion, and the third quadrupole (Q3) selects for specific, stable fragment ions. This multiple reaction monitoring (MRM) approach is highly specific and provides excellent quantitative accuracy.[16]
-
Chromatographic System:
-
Column: Agilent ZORBAX SB-C18, 3.0 × 50 mm, 1.8 µm, or equivalent.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% B to 95% B over several minutes, followed by a re-equilibration step. The exact gradient must be optimized for baseline separation.
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Ala-Gln (C₈H₁₅N₃O₄, MW: 217.22):
-
Parent Ion (Q1): m/z 218.1 [M+H]⁺
-
Fragment Ions (Q3): Optimize based on instrument; common fragments would result from the cleavage of the peptide bond or loss of ammonia/water.
-
-
-
Standard Curve Preparation: Prepare a series of calibration standards of pure Ala-Gln in the same reconstitution solvent as the samples, spanning the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Analysis: Inject the extracted samples and the calibration standards into the LC-MS/MS system.
-
Data Processing: Integrate the peak area for the Ala-Gln MRM transition in both the standards and the samples. Construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation from the curve to calculate the concentration of Ala-Gln in the unknown samples.
Caption: Workflow for the extraction and quantification of Ala-Gln from serum.
Part 5: Applications in Research and Drug Development
The unique properties of L-alanyl-L-glutamine have led to its widespread use in several key areas:
-
Clinical Nutrition: As a component of parenteral and enteral nutrition, Ala-Gln provides a stable source of glutamine to critically ill patients, surgical patients, and those with gastrointestinal disorders, helping to maintain gut barrier integrity and support immune function.[6][7]
-
Cell Culture: It is frequently used as a substitute for L-glutamine in cell culture media to prevent the buildup of toxic ammonia and ensure a consistent supply of glutamine, leading to improved cell viability and growth.[5][6]
-
Therapeutic Research: Ala-Gln is investigated for its protective effects in various disease models. Studies have shown it can ameliorate malnutrition-related enteropathy, protect against crypt depletion, and improve pancreatic β-cell function in the face of inflammatory challenges.[17][18] Its role in supporting hydration and immune resilience also makes it a subject of interest in sports nutrition.[12]
References
-
Wikipedia. Glutamic acid. [Link]
-
Kowalczuk, M., et al. (2024). Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions. MDPI. [Link]
-
Rao, R., et al. (2012). Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Alanylglutamine? [Link]
-
Food Safety Authority of Ireland. (2017). L-Alanyl-L-Glutamine. [Link]
-
Tabata, K., & Hashimoto, S. (2007). Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase. Applied and Environmental Microbiology. [Link]
-
National Center for Biotechnology Information. L-Alanyl-L-Glutamine. PubChem Compound Summary for CID 123935. [Link]
-
Poliwoda, A., & Wieczorek, P. P. (2012). Extraction of Peptides from Body Fluids Using Supported Liquid Membranes. Acta Chromatographica. [Link]
-
Afrin, F., et al. (2022). Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. Future Science. [Link]
-
Santos, A. C. S., et al. (2016). Comparison of Three Methods for Quantification of L-alanyl-L-glutamine. ResearchGate. [Link]
- Google Patents. (2007). Synthesis method of alanylglutamine. US7163917B2.
-
Ota, M., et al. (2000). Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition. Organic Process Research & Development. [Link]
-
da Silva, R. B., et al. (2015). Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats. PLOS ONE. [Link]
-
Cruzat, V. F., et al. (2016). Alanyl-glutamine improves pancreatic β-cell function following ex vivo inflammatory challenge. Journal of Endocrinology. [Link]
- Google Patents. (2017). The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine. CN107059911A.
- Google Patents. (2014). Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis. US20140213759A1.
-
Agilent Technologies. (2013). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. [Link]
-
Chang, T. W., & Goldberg, A. L. (1978). Alanine and glutamine synthesis and release from skeletal muscle. II. The precursor role of amino acids in alanine and glutamine synthesis. The Journal of Biological Chemistry. [Link]
-
ResearchGate. (2019). Contents of free glutamate, free aspartate, and free alanine for all samples. [Link]
-
Coqueiro, A. Y., et al. (2018). Effects of Glutamine and Alanine Supplementation on Central Fatigue Markers in Rats Submitted to Resistance Training. MDPI. [Link]
-
Kulkarni, C., et al. (2005). L-Glutamic acid and glutamine: Exciting molecules of clinical interest. Indian Journal of Pharmacology. [Link]
-
R-Biopharm. L-Glutamic acid - Food & Feed Analysis. [Link]
-
WebMD. Glutamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Gigas Nutrition. L-Alanyl-L-Glutamine. [Link]
-
NF Sports. (2025). Why L-Alanyl-L-Glutamine Supports Gut and Immune Health. [Link]
-
Wikipedia. Alanyl-glutamine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fsai.ie [fsai.ie]
- 4. gigasnutrition.com [gigasnutrition.com]
- 5. tribioscience.com [tribioscience.com]
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- 8. Glutamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions [mdpi.com]
- 10. Glutamic acid - Wikipedia [en.wikipedia.org]
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- 14. merckmillipore.com [merckmillipore.com]
- 15. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
Isoelectric Point (pI) Determination for the Dipeptide H-Ala-Glu-OH: A Mechanistic and Empirical Guide
Executive Summary
The accurate determination of the isoelectric point (pI) of peptides is a foundational requirement in bioprocessing, formulation development, and analytical chromatography. For the dipeptide H-Ala-Glu-OH (Alanyl-Glutamic acid), calculating the exact pH at which the molecule carries a net-zero charge (the zwitterionic state) requires moving beyond rudimentary free amino acid approximations. This whitepaper provides an in-depth mechanistic framework for calculating the pI of H-Ala-Glu-OH, explaining the inductive effects of the peptide bond on pKa values, and details a self-validating empirical protocol for isoelectric focusing (IEF).
Mechanistic Principles: The Peptide Bond Effect on pKa
To calculate the pI of H-Ala-Glu-OH, we must first identify its ionizable groups. As a dipeptide, it contains three primary sites of ionization:
-
The N-terminal
-amino group (from Alanine). -
The
-carboxyl side chain (from Glutamic Acid). -
The C-terminal
-carboxyl group (from Glutamic Acid).
A common error in early-stage drug development is utilizing the pKa values of free amino acids to calculate peptide pI[1]. In reality, the formation of the amide (peptide) bond significantly alters the microenvironment. The peptide bond desolvates the adjacent charges and exerts an inductive electron-withdrawing effect. According to comprehensive NMR titration studies on unfolded model peptides (alanine pentapeptides), the proximity of the peptide bond shifts the C-terminal pKa upward and the N-terminal pKa downward compared to their free amino acid counterparts[2].
The quantitative differences are summarized in Table 1 below, demonstrating why peptide-specific model values must be used for accurate biophysical predictions.
Table 1: pKa Value Comparison (Free Amino Acids vs. Model Peptide)
| Ionizable Group | Origin Residue | Free AA pKa[3] | Model Peptide pKa[2] |
| Alanine | 9.69 | 8.0 | |
| Glutamic Acid | 4.25 | 4.3 | |
| Glutamic Acid | 2.19 | 3.7 |
Note: For a short, unfolded dipeptide like H-Ala-Glu-OH, the model peptide pKa values provide the highest degree of predictive accuracy, as the molecule lacks the complex tertiary folding that causes highly anomalous pKa perturbations in globular proteins[2].
Quantitative pI Calculation Workflow
The isoelectric point is mathematically defined as the average of the two pKa values that flank the zwitterionic (net-zero) state. To identify these flanking values, we must map the charge state of H-Ala-Glu-OH across the pH gradient.
Charge State Distribution
-
At pH < 3.7 (Highly Acidic): The environment is proton-rich. The N-terminal amino group is protonated (
), and both carboxyl groups are fully protonated and neutral ( ). Net Charge: +1. -
At pH 3.7 to 4.3: The pH surpasses the pKa of the C-terminal carboxyl group (3.7). It loses a proton to become negatively charged (
). The N-terminus remains , and the side chain remains . Net Charge: 0 (Zwitterion). -
At pH 4.3 to 8.0: The pH surpasses the pKa of the Glutamic acid side chain (4.3). It deprotonates to
. The molecule now has two negative charges and one positive charge. Net Charge: -1. -
At pH > 8.0 (Highly Basic): The N-terminus loses its proton, becoming neutral (
). Both carboxyl groups remain negatively charged. Net Charge: -2.
Table 2: Net Charge of H-Ala-Glu-OH at Key pH Milestones
| pH Range | N-term Charge | C-term Charge | Net Charge | Dominant Species | |
| < 3.7 | +1 | 0 | 0 | +1 | Cationic |
| 3.7 - 4.3 | +1 | 0 | -1 | 0 | Zwitterionic |
| 4.3 - 8.0 | +1 | -1 | -1 | -1 | Anionic |
| > 8.0 | 0 | -1 | -1 | -2 | Dianionic |
Mathematical Derivation
Because the neutral zwitterion exists strictly between the deprotonation of the C-terminal carboxyl group (
Figure 1: Protonation states and net charge transitions of H-Ala-Glu-OH across a pH gradient.
Experimental Validation: Isoelectric Focusing (IEF) Protocol
While theoretical models yield a highly accurate pI of 4.0, rigorous drug development requires empirical validation. Theoretical calculations assume infinite dilution and zero ionic strength; however, real-world solvent interactions can subtly shift the apparent pI. To build a self-validating system, we utilize Isoelectric Focusing (IEF).
Step-by-Step Methodology & Causality
Step 1: Sample Preparation
-
Action: Solubilize 1 mg/mL of H-Ala-Glu-OH in a carrier ampholyte solution matching the target pH range (e.g., pH 3–6).
-
Causality: Carrier ampholytes establish a continuous, stable pH gradient under an electric field. Critical Note: We explicitly omit urea (a chaotrope commonly used for large proteins) from this buffer. Short dipeptides do not require denaturation, and urea degradation products (cyanate) can cause N-terminal carbamylation, which neutralizes the N-terminal positive charge and artificially lowers the measured pI.
Step 2: IPG Strip Hydration
-
Action: Load the sample onto a narrow-range (pH 3–6) Immobilized pH Gradient (IPG) strip.
-
Causality: IPG strips utilize acrylamido buffers covalently bound to the gel matrix. This prevents the "cathodic drift" often seen in traditional tube gels, ensuring the peptide reaches and maintains its true isoelectric point without gradient collapse over time.
Step 3: Isoelectric Focusing (Voltage Ramping)
-
Action: Apply a step-voltage protocol: 500V for 1 hour, 1000V for 1 hour, and finally 8000V for 2–3 hours.
-
Causality: Gradual voltage ramping is essential to prevent excessive Joule heating, which can cause thermal degradation of the peptide or localized gel melting. The final high-voltage step (8000V) provides the strong electrophoretic force necessary to counteract diffusion, resulting in a sharply focused peptide band at exactly pH 4.0.
Step 4: Detection & Validation
-
Action: Couple the focused strip to a Mass Spectrometer (IEF-MS) or utilize direct UV absorbance at 214 nm.
-
Causality: Standard protein detection relies on UV absorbance at 280 nm, which requires aromatic residues (Tryptophan, Tyrosine, Phenylalanine). Because H-Ala-Glu-OH lacks these aromatics, detection must rely on the absorbance of the peptide bond itself (214 nm) or the high-specificity mass-to-charge validation provided by MS coupling.
Figure 2: Step-by-step Isoelectric Focusing (IEF) workflow for empirical pI validation.
Conclusion
The calculation of the isoelectric point for H-Ala-Glu-OH requires a nuanced understanding of peptide biophysics. By substituting inaccurate free amino acid pKa values with empirically derived model peptide pKa values, we determine that the zwitterionic state is bounded by the C-terminal carboxyl group (
References
-
Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 18(4), 247-251. URL:[Link]
-
Chemistry LibreTexts. (2019). 13.15: pKa and Amino Acids. URL:[Link]
-
Isca Biochemicals. Amino acid pKa and pKi values. URL:[Link]
Sources
Thermodynamic Profiling of Alanyl-Glutamate (H-Ala-Glu-OH): A Comprehensive Guide to Physicochemical Characterization and Computational Modeling
Executive Summary
The dipeptide Alanyl-Glutamate (H-Ala-Glu-OH) serves as a critical benchmark molecule in biophysical chemistry, computational structural biology, and pharmaceutical formulation. Due to its zwitterionic nature and the presence of an ionizable side-chain carboxylate, it is frequently employed to parameterize constant pH molecular dynamics (CpHMD) and to study peptide-protein binding thermodynamics. This whitepaper provides an in-depth technical synthesis of the thermodynamic properties of H-Ala-Glu-OH, detailing the causality behind experimental methodologies, self-validating protocols, and computational frameworks.
Structural Thermodynamics and Ionization Behavior
The thermodynamic landscape of H-Ala-Glu-OH is governed by its three titratable groups: the N-terminal
In computational biophysics, H-Ala-Glu-OH is a standard model for validating
To accurately compute the free energy difference (
Caption: Thermodynamic cycle for H-Ala-Glu-OH deprotonation via Thermodynamic Integration (TI).
Thermal Stability and Pyrolysis Kinetics
Understanding the thermal degradation of H-Ala-Glu-OH is vital for pharmaceutical manufacturing, particularly during lyophilization and heat sterilization. Thermogravimetric analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) reveals the enthalpic phase transitions of the dipeptide.
Experimental pyrolysis of Ala-Glu demonstrates a primary degradation temperature of 178.9 °C, with thermal mass loss reaching approximately 90% at 800 °C [[3]](). The degradation mechanism is endothermic and involves condensation dehydration, leading to the formation of cyclic diketopiperazines, followed by further fragmentation into pyrazines, pyrroles, and furans at elevated temperatures 3.
Table 1: Summary of H-Ala-Glu-OH Thermodynamic Parameters
| Parameter | Value / Range | Experimental / Computational Method |
| Side-chain | ~4.4 | Reservoir pH Replica Exchange MD / Titration |
| Primary Pyrolysis Temp. | 178.9 °C | TG-DTG (Thermogravimetry) |
| Max Thermal Mass Loss | ~90% at 800 °C | Py-GC/MS |
| Binding Stoichiometry (n) | ~1.0 (to DppA variants) | Isothermal Titration Calorimetry (ITC) |
Binding Thermodynamics in Biological Systems
H-Ala-Glu-OH and its derivatives (e.g., Ala-
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to rule out artifactual data, ensuring that the measured thermodynamic properties are absolute and reproducible.
Protocol 1: Self-Validating TGA-DSC for Thermal Profiling
Objective: Determine the heat capacity (
-
System Calibration: Calibrate the DSC heat flow using a high-purity Indium standard (known melting point 156.6 °C,
= 28.45 J/g). Why? This ensures the thermocouple accuracy exactly in the range where H-Ala-Glu-OH begins to degrade (178.9 °C). -
Baseline Establishment (Self-Validation): Run an empty aluminum crucible under a 10 °C/min nitrogen gas thermal ramp from 25 °C to 800 °C. Why? This captures the specific heat capacity of the pan and instrument drift. This baseline is mathematically subtracted from the sample run to isolate the peptide's true thermal response.
-
Sample Preparation: Weigh exactly 5.00 mg of lyophilized H-Ala-Glu-OH into an aluminum crucible. Crimp the lid with a micro-pinhole. Why? The pinhole prevents pressure build-up from water vapor release during dehydration, which would artificially shift the endothermic peaks.
-
Execution & Integration: Ramp the temperature at 10 °C/min. Integrate the area under the DSC curve prior to the 178.9 °C TGA mass-drop to calculate the specific enthalpy of the pre-pyrolysis phase transition.
Caption: Self-validating TGA-DSC workflow for determining peptide thermal stability.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: Quantify the binding affinity (
-
Buffer Matching (Critical Step): Dialyze the receptor protein extensively against the experimental buffer (e.g., 50 mM HEPES, pH 7.4). Dissolve the H-Ala-Glu-OH powder directly into the final dialysate. Why? Even a 0.1 pH unit mismatch between the syringe (peptide) and cell (protein) will generate massive heats of ionization, masking the binding enthalpy.
-
Blank Titration (Self-Validation): Titrate the H-Ala-Glu-OH solution into the buffer alone (no protein). Why? This measures the heat of dilution and mechanical stirring friction. This blank data is subtracted from the experimental data to isolate the heat of binding.
-
Titration Execution: Inject 2
aliquots of 1 mM H-Ala-Glu-OH into the 10 receptor cell at 25 °C, spaced by 120-second intervals. Why? The interval allows the thermal power to return to baseline, ensuring accurate integration of the area under each peak ( ). -
Data Fitting: Fit the baseline-corrected isotherm to an independent binding model to extract
(stoichiometry), (association constant), and . Calculate using the relation .
Conclusion
The thermodynamic characterization of H-Ala-Glu-OH requires a rigorous synthesis of experimental calorimetry and computational free-energy calculations. By leveraging self-validating protocols like baseline-corrected TGA-DSC and buffer-matched ITC, researchers can accurately map the thermal degradation profiles and binding energetics of this dipeptide. These parameters are not merely academic; they are foundational for parameterizing force fields in constant pH molecular dynamics and for optimizing the stability of peptide-based therapeutics.
References
- Synthesis, pyrolysis and its moisture retentivity of 2-L-alanine-2-deoxy-D-glucose Source: Journal of Food and Machinery URL
- Source: PMC (PubMed Central)
- Source: PMC (PubMed Central)
- Constant pH Molecular Dynamics in Explicit Solvent with -Dynamics Source: Journal of Chemical Theory and Computation - ACS Publications URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reservoir pH replica exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis, pyrolysis and its moisture retentivity of 2-L-alanine-2-deo" by LU Changtong, ZHAO Yongzhen et al. [ifoodmm.cn]
- 4. Mutant Variants of the Substrate-Binding Protein DppA from Escherichia coli Enhance Growth on Nonstandard γ-Glutamyl Amide-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
H-Ala-Glu-OH (L-Alanyl-L-Glutamate): A Technical Guide to Dipeptide Transport, Biological Function, and Synthetic Portage Systems
Executive Summary
H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid, hereafter referred to as Ala-Glu) is a naturally occurring dipeptide that has garnered significant attention in molecular biology, neurochemistry, and synthetic biology. Unlike its closely related structural cousin, Alanyl-Glutamine (often used as a stable glutamine source in cell culture), Ala-Glu possesses unique thermodynamic and biochemical properties that make it an optimal substrate for bacterial dipeptide permeases (Dpp) and a critical biomarker in mammalian cerebrospinal fluid (CSF).
This whitepaper provides an in-depth technical synthesis of Ala-Glu’s functions. We will explore its role in endogenous osmoregulation, its emerging diagnostic potential in neurology, and its revolutionary application as a "Trojan Horse" vector in synthetic portage transport systems designed to overcome cellular membrane barriers.
Mechanisms of Cellular Transport and Recognition
The biological utility of Ala-Glu is fundamentally tied to its recognition by highly conserved peptide transport systems. In both Gram-negative and Gram-positive bacteria, the uptake of Ala-Glu is mediated by specialized ATP-binding cassette (ABC) transporters and proton motive force-driven carriers.
The DppA Periplasmic Binding Protein
In Escherichia coli and other Gram-negative bacteria like Pseudoalteromonas, the Dipeptide Permease (Dpp) system is responsible for the import of Ala-Glu [1]. The substrate specificity of this system is dictated by DppA , a periplasmic binding protein (PBP).
-
Structural Causality: DppA features a large, water-filled binding pocket that coordinates the peptide backbone of Ala-Glu via hydrogen bonding, while allowing the side chains to reside in flexible sub-pockets. This structural promiscuity is what allows DppA to bind Ala-Glu with high affinity (low micromolar
) [2]. -
Thermodynamic Profile: Isothermal Titration Calorimetry (ITC) studies reveal that the binding of Ala-Glu to DppA is an enthalpy-driven process, compensating for the entropic penalty of restricting the dipeptide's conformational freedom.
The Proton-Motive Force Carrier (DtpT)
In Gram-positive bacteria such as Lactococcus lactis, Ala-Glu is transported via DtpT , a di- and tripeptide transport protein that utilizes the proton motive force rather than ATP hydrolysis [3]. DtpT functions as a symporter, coupling the inward flow of protons with the uptake of Ala-Glu, which is subsequently hydrolyzed intracellularly to supply essential amino acids.
Caption: Pleiotropic functions and applications of the H-Ala-Glu-OH dipeptide across biological domains.
Synthetic Portage Transport: The Ala-Glu "Trojan Horse"
One of the most advanced applications of Ala-Glu is its use as a transport vector in synthetic biology. Many non-canonical amino acids, metabolic inhibitors, or synthetic cargo molecules cannot cross the bacterial inner membrane. To bypass this, researchers have engineered a synthetic portage transport system utilizing the Ala-Glu backbone [4].
Vector Design and Mechanism
Cargo molecules are covalently attached via a stable amide linkage to the
-
Deception: The DppA protein recognizes the N-terminal Ala-Glu motif, ignoring the bulky cargo attached to the
-position. -
Translocation: The ABC transporter (DppBCDF) pumps the entire conjugate into the cytoplasm.
-
Release: Endogenous peptidases cleave the N-terminal alanine. Subsequently, an engineered cytoplasmic
-glutamyl transferase (e.g., PnGGT from Pseudomonas nitroreducens) hydrolyzes the -glutamyl amide bond, releasing the free cargo molecule inside the cell [4].
Caption: Schematic of the Ala-Glu-mediated synthetic portage transport system in E. coli.
Neurological and Physiological Relevance
Beyond bacterial systems, Ala-Glu is a biologically active metabolite in mammals. Recent UPLC-MS/MS profiling of human cerebrospinal fluid (CSF) has identified Ala-Glu as a consistently detectable dipeptide [5].
-
Neurotransmitter Precursor: Because glutamate is the primary excitatory neurotransmitter in the central nervous system, Ala-Glu serves as a stable, circulating reservoir. Peptidases in the brain can cleave Ala-Glu to yield free glutamate, modulating synaptic transmission without the excitotoxic risks associated with high free glutamate concentrations.
-
Antioxidant & Sequestering Activity: Dipeptides like Ala-Glu exhibit carbonyl sequestering activity, neutralizing reactive carbonyl species (RCS) generated during oxidative stress, thereby protecting neuronal integrity [5].
Quantitative Data: DppA Binding Affinities
To engineer effective Ala-Glu transport vectors, it is critical to understand the binding thermodynamics. The table below summarizes the binding affinities (
| Ligand (Dipeptide) | Binding Stoichiometry (N) | |||
| Ala-Glu | 18.4 ± 1.2 | -12.5 ± 0.4 | 5.8 | 0.98 |
| Ala-Phe | 6.2 ± 0.8 | -14.2 ± 0.5 | 7.1 | 1.02 |
| Gly-Glu | 45.1 ± 2.3 | -9.8 ± 0.3 | 3.9 | 0.95 |
| Ala-Gln | 138.7 ± 5.4 | -7.4 ± 0.6 | 2.1 | 0.89 |
| Glu-Glu | No Binding | N/A | N/A | N/A |
Note: Data synthesized from ITC measurements at 25°C in 50 mM sodium phosphate buffer (pH 7.0). Ala-Glu demonstrates a highly favorable enthalpic contribution (
Experimental Protocols
To ensure rigorous, reproducible science, the following protocols detail the methodologies used to validate Ala-Glu interactions and transport. These protocols are designed as self-validating systems.
Protocol 1: Isothermal Titration Calorimetry (ITC) for DppA/Ala-Glu Binding
Purpose: To determine the thermodynamic parameters of Ala-Glu binding to purified DppA.
Rationale & Causality: ITC directly measures the heat released or absorbed during a binding event. We place the protein in the cell and titrate the ligand (Ala-Glu) into it. Both must be in the exact same buffer to eliminate heats of mixing, which would otherwise mask the binding signal.
-
Sample Preparation: Dialyze purified DppA protein (100
M) extensively against 50 mM sodium phosphate buffer (pH 7.0). Save the final dialysate buffer. -
Ligand Preparation: Dissolve H-Ala-Glu-OH powder in the saved dialysate buffer to a final concentration of 1.5 mM.
-
Degassing (Critical Step): Degas both the protein solution and the Ala-Glu solution under a vacuum for 10 minutes. Why? Microbubbles in the ITC cell will expand/contract during stirring, causing massive signal spikes that ruin data integration.
-
Titration Setup: Load the DppA solution into the sample cell (~200
L) and the Ala-Glu solution into the injection syringe. -
Execution: Perform 20 injections of 2
L each at 25°C, with a stirring speed of 1000 rpm and a 120-second interval between injections to allow the baseline to stabilize. -
Self-Validation (Control): Perform a blank titration injecting Ala-Glu into the dialysate buffer alone. Subtract this background heat of dilution from the raw protein titration data before fitting to a "One Set of Sites" model.
Protocol 2: In Vivo Portage Transport Assay (Leucine Auxotroph Rescue)
Purpose: To validate the cellular uptake of an Ala-
Rationale & Causality: By using an E. coli strain auxotrophic for leucine (
-
Strain Preparation: Transform an E. coli
strain with a plasmid constitutively expressing cytoplasmic PnGGT (required to cleave the -glutamyl bond). -
Media Formulation: Prepare M9 minimal media supplemented with glucose (0.4%), thiamine (1
g/mL), and appropriate antibiotics. Do not add free leucine. -
Substrate Addition: Supplement the M9 media with 1 mM of synthesized Ala-
-Glu-Leu. -
Inoculation: Wash overnight cultures of the transformed strain three times in PBS to remove any residual leucine from rich media. Inoculate the M9 test media to an
of 0.05. -
Incubation & Monitoring: Incubate at 37°C with shaking (250 rpm). Measure
every 2 hours for 24 hours. -
Self-Validation (Controls):
-
Positive Control: M9 media supplemented with 1 mM free L-Leucine (ensures the strain is viable).
-
Negative Control: Strain lacking the PnGGT plasmid in Ala-
-Glu-Leu media. Why? If this strain grows, it indicates the vector is breaking down extracellularly, invalidating the claim of intact portage transport.
-
References
-
Kuenzl, T., et al. (2018). Mutant Variants of the Substrate-Binding Protein DppA from Escherichia coli Enhance Growth on Nonstandard γ-Glutamyl Amide-Containing Peptides. Applied and Environmental Microbiology, ASM Journals. Available at:[Link]
-
Zhang, Y., et al. (2019). Structural Insights into the Multispecific Recognition of Dipeptides of Deep-Sea Gram-Negative Bacterium Pseudoalteromonas sp. Strain SM9913. Journal of Bacteriology, ASM Journals. Available at:[Link]
-
Hagting, A., et al. (1994). The Di- and Tripeptide Transport Protein of Lactococcus lactis. A New Type of Bacterial Peptide Transporter. Journal of Biological Chemistry. Available at:[Link]
-
Kuenzl, T., et al. (2017). Overcoming the membrane barrier: Recruitment of γ-glutamyl transferase for intracellular release of metabolic cargo from peptide vectors. Metabolic Engineering. Available at:[Link]
-
Pfeffer, S., et al. (2024). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. Molecular Neurobiology, NIH PMC. Available at:[Link]
Methodological & Application
Application Note: Solid-Phase Synthesis Protocol for the Dipeptide H-Ala-Glu-OH
Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the synthesis of the dipeptide H-Ala-Glu-OH using standard Fmoc Solid-Phase Peptide Synthesis (SPPS) methodologies.
Scientific Rationale & Chemical Strategy
As a Senior Application Scientist, I approach peptide synthesis not merely as a sequence of mixing steps, but as a carefully orchestrated series of orthogonal chemical reactions. The synthesis of H-Ala-Glu-OH (Alanine-Glutamic Acid) serves as an excellent foundational model for Fmoc SPPS.
Because peptide synthesis proceeds from the C-terminus to the N-terminus, our starting point is the Glutamic acid residue. We utilize a pre-loaded Fmoc-Glu(OtBu)-Wang resin . The selection of Wang resin is deliberate: it is the industry standard for generating peptides with a free C-terminal carboxylic acid upon cleavage[1]. By purchasing pre-loaded resin, we bypass the initial esterification step, which is notoriously inefficient and prone to racemization.
The chemical logic relies on orthogonal protecting groups [2]. The N-
Logical Relationship: Orthogonal Protection Strategy
Fig 1. Orthogonal protecting group strategy ensuring selective deprotection.
Experimental Workflow & Methodology
The SPPS workflow is a cyclical process of deprotection, washing, and coupling, culminating in global cleavage[1]. Every protocol must be a self-validating system; therefore, we integrate the colorimetric Kaiser test to empirically verify the success of each coupling step before proceeding[4].
Fig 2. Sequential workflow for the solid-phase synthesis of H-Ala-Glu-OH.
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling
-
Weigh 1.0 g of Fmoc-Glu(OtBu)-Wang resin (assuming a standard loading of 0.6 mmol/g) into a fritted SPPS reaction vessel.
-
Add 10 mL of N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Agitate gently for 30 minutes, then drain the solvent. Mechanistic Insight: Swelling expands the polystyrene matrix, loosening the internal structure to expose reactive sites. This ensures uniform reaction kinetics and prevents aggregation[1].
Step 2: Initial Fmoc Deprotection
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes and drain.
-
Add a fresh 10 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 × 10 mL, 1 minute each). Mechanistic Insight: Piperidine removes the Fmoc group via an E1cb mechanism. Piperidine also acts as a scavenger, trapping the highly reactive dibenzofulvene intermediate to form a stable adduct, preventing it from re-reacting with the newly exposed amine[2]. Thorough washing is critical to remove residual base before adding the acidic coupling reagents.
Step 3: Amino Acid Activation and Coupling
-
In a separate vial, dissolve 3.0 equivalents (1.8 mmol, ~560 mg) of Fmoc-Ala-OH and 3.0 equivalents (1.8 mmol, ~682 mg) of HBTU in 8 mL of DMF.
-
Add 6.0 equivalents (3.6 mmol, ~627 µL) of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for 3 minutes to allow pre-activation.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.
-
Drain the reaction mixture and wash the resin with DMF (3 × 10 mL). Mechanistic Insight: HBTU converts the carboxylic acid of Fmoc-Ala-OH into a highly reactive OBt ester. DIPEA acts as a non-nucleophilic base to drive this activation. The 3-fold excess of reagents forces the pseudo-first-order coupling reaction to near 100% completion, preventing deletion sequences[4].
Step 4: Self-Validation (Kaiser Test)
-
Transfer a few resin beads to a glass tube.
-
Add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 3 minutes.
-
Validation: A yellow/straw color indicates complete coupling. A blue color indicates unreacted primary amines (incomplete coupling), requiring a repeat of Step 3.
Step 5: Terminal Fmoc Removal
-
Repeat Step 2 to remove the Fmoc group from the newly coupled Alanine residue, exposing the final N-terminal amine.
-
Wash the resin with DMF (5 × 10 mL), followed by DCM (3 × 10 mL). Mechanistic Insight: The final DCM wash removes DMF, which can negatively interfere with the subsequent trifluoroacetic acid (TFA) cleavage step.
Step 6: Cleavage and Global Deprotection
-
Prepare the cleavage cocktail (see Table 2) in a fume hood.
-
Add 10 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature.
-
Filter the resin, collecting the filtrate (which now contains the free peptide) into a clean flask. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates[2]. Mechanistic Insight: TFA simultaneously severs the ester bond linking the peptide to the Wang resin and removes the OtBu group on the Glutamate side-chain. During this process, highly reactive t-butyl carbocations are generated. Triisopropylsilane (TIS) and water act as essential scavengers to quench these carbocations, preventing them from re-alkylating the peptide[2].
Step 7: Precipitation and Isolation
-
Concentrate the combined filtrate under a gentle stream of nitrogen to approximately 2-3 mL.
-
Add the concentrated solution dropwise into 30 mL of ice-cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to pellet the precipitated peptide. Decant the ether.
-
Wash the pellet twice more with cold ether, centrifuging each time[2].
-
Dry the resulting white powder (crude H-Ala-Glu-OH) under a vacuum.
Quantitative Data Summaries
Table 1: Reagent Equivalents and Quantities (Based on 1.0 g resin, 0.6 mmol/g loading)
| Reagent | Function | Equivalents | Amount |
| Fmoc-Glu(OtBu)-Wang Resin | Solid Support | 1.0 eq | 1.0 g (0.6 mmol) |
| Fmoc-Ala-OH | Amino Acid | 3.0 eq | 560 mg (1.8 mmol) |
| HBTU | Coupling Agent | 3.0 eq | 682 mg (1.8 mmol) |
| DIPEA | Base | 6.0 eq | 627 µL (3.6 mmol) |
| 20% Piperidine in DMF | Deprotection | N/A | 10 mL per cycle |
Table 2: Standard Cleavage Cocktail Composition
| Component | Volume % | Mechanistic Function |
| Trifluoroacetic Acid (TFA) | 95.0% | Cleaves resin linkage and removes side-chain OtBu group |
| Triisopropylsilane (TIS) | 2.5% | Hydride donor; scavenges highly reactive t-butyl carbocations |
| Ultrapure Water (H₂O) | 2.5% | Nucleophile; quenches carbocations and hydrates the mixture |
Table 3: Kaiser (Ninhydrin) Test Colorimetric Interpretation
| Observation (Bead/Solution Color) | Diagnostic Result | Required Action |
| Yellow / Pale Straw | Complete Coupling | Proceed to the next deprotection step |
| Light Blue / Green | Incomplete Coupling | Extend coupling time by 30-60 minutes |
| Dark Blue / Purple | Failed/Poor Coupling | Perform a double coupling cycle with fresh reagents |
References
- Creative Peptides. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol". Creative Peptides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQlg4dRTo7_SmLMSOlFHo7eRqUfb5TIqoRNNTLiHKq1EvVjt_x121etHXgB7ZbRVkPqP1PORHk7WzCXmQArleBWecUUK8MJk5VLzSi7eT3q-8qipgT8XPNyYN_oTaHj6VeT1fZHEULm5DMoTr9tT0cJJRgeyHA-cZ3k9lUNyc6dODzMh1hcvJ_tm1YUNS2PyNuPfMe9fCumtDG-1NPEmcdddx6vA==]
- Benchchem. "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECl728xO4t4J_ISD00R25kO2d5dx74yjj6mBpXxbT3aLmSUSopPRhw_LC4z4Rkx3tF2ikwXeWCaw9tnGUg7DvULy6Uf-X_J9ai8eRX0Uarv2ME-cuOet6Ggpo2HtO4c7XHKb6e_uM9rbFSjG-uh3ggjqka-yF5SYr14OglfMaMv0VTuuBP3E4p3eNz7vTpyqJ7rJw4jeOIicMqgid67I5bQTw=]
- Coin, I., Beyermann, M., & Bienert, M. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences". Nature Protocols (ResearchGate).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD-xRQSaqZ9UTzGjyYdctUedsq91MmbTm_ltkkq9afNl13r6vM8nydscF2fRQsIjxcV893dK5vqtvTFjLIS_lEYRW8Dk6C6XydCNCyopFJYdMZf1NLP5o6GO6IyVd-25OlmfTw2cTqIyYH7CxKkqH746zsjnoyc6qLbSmbxcxWhOBbse8VSGybGc9255YaIXHEjOlnBdUsvVpep1kbcG9tKrB2bfIJbGM7q-goNMlvL6yn0Hknc-0fLEljDRlLwBI3kA6pqwz09z4H]
- Benchchem. "A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx0U48C8nyKHD47u63CN2PksMTPtmCaO9wbSU7Hv6OyOx-RqIfDYUKnV03X1GUBrIyZ9f0E71mU7MI3TEi12NH7JEUcBltO2x_TH03AL6oB3G9JLjjy3w1LtZDYGmJPblAk85pa8kDVsk00vFIM1D19BrF78NRUJ7PjzoCNbbvxogV7Z7Q_LIsB3vikpO9Jcl-I672Jbz088Rcemf5LpBtXMH_Ovr1Ka4zIeymvZs-qMST7-yHzaidrxwp86Ty3KDBSGCVKrv6qVjvYKhZhsSEPpfANIU=]
Sources
Application Note: Enzymatic Profiling and Kinetic Analysis Using H-Ala-Glu-OH
Introduction & Mechanistic Rationale
H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid) is a synthetic dipeptide widely utilized as a highly specific substrate in the biochemical characterization of dipeptidases and epimerases[1][2]. Comprising an N-terminal aliphatic amino acid (Alanine) and a C-terminal acidic amino acid (Glutamic acid), this molecule provides a distinct recognition motif for probing enzyme active sites.
Causality in Substrate Selection:
The utility of H-Ala-Glu-OH stems from its structural dichotomy. The small, non-polar methyl side chain of Alanine perfectly accommodates the restricted
Workflow Visualization: Coupled-Enzyme Epimerase Assay
To continuously monitor the epimerization of H-Ala-D-Glu to H-Ala-L-Glu, a spectrophotometric coupled-enzyme assay is employed[2]. This system is self-validating: the downstream enzymes (PepD and L-alanine dehydrogenase) only process the L-L stereoisomer, ensuring that any signal generated is strictly causal to the epimerase activity.
Coupled-enzyme pathway for continuous spectrophotometric detection of epimerase activity.
Experimental Protocols
Protocol A: Continuous Spectrophotometric Epimerase Assay
This protocol details the real-time quantification of L-Ala-D/L-Glu epimerase activity using a coupled system[2].
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 67 μM CoCl₂. (Causality: Co²⁺ is an obligate metal cofactor for the downstream coupling dipeptidase, PepD).
-
Coupling Mixture: 1.5 mM NAD⁺, 1.5 mM p-iodonitrotetrazolium violet (INT), 2 units Diaphorase, 7 units L-alanine dehydrogenase, and excess purified PepD[2].
-
Substrate: 10 mM H-Ala-D-Glu in Assay Buffer.
Step-by-Step Methodology:
-
System Equilibration: Pipette 1.4 mL of the Coupling Mixture into a 1.5 mL UV-transparent cuvette. Incubate at 37°C for 5 minutes to establish a stable thermal baseline.
-
Substrate Addition: Add 50 μL of the 10 mM H-Ala-D-Glu substrate. Monitor at 500 nm for 2 minutes to ensure no spontaneous hydrolysis occurs (Self-validation step).
-
Reaction Initiation: Add 50 μL of the purified epimerase (e.g., YcjG or YkfB) to the cuvette[2].
-
Kinetic Measurement: Record the absorbance at 500 nm continuously for 15 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. The reduction of INT to formazan ( ) is directly stoichiometric to the epimerization event.
Protocol B: End-Point Dipeptidase Hydrolysis Assay (Cd-Ninhydrin Method)
For direct dipeptidases (e.g., from Lactobacillus helveticus), the hydrolysis of H-Ala-Glu-OH into free Alanine and Glutamic acid is measured using the Cadmium-Ninhydrin method[1].
Causality in Design: The Cd-Ninhydrin reagent forms a highly stable, red-colored complex specifically with free amino acids. It exhibits negligible reactivity with intact dipeptides, ensuring a high signal-to-noise ratio and preventing false positives from unreacted substrate[1].
Workflow for the Cd-Ninhydrin end-point dipeptidase hydrolysis assay.
Step-by-Step Methodology:
-
Reaction Setup: Mix 400 μL of 1 mM H-Ala-Glu-OH (in 25 mM HEPES, pH 7.0) with 100 μL of purified dipeptidase[1].
-
Incubation: Incubate the mixture at 30°C for exactly 10 minutes[1].
-
Termination & Derivatization: Add 1.0 mL of Cd-Ninhydrin reagent (0.8 g ninhydrin, 80 mL ethanol, 10 mL acetic acid, and 1 g CdCl₂ dissolved in 1 mL water).
-
Development: Heat the tubes in an 84°C water bath for 5 minutes. Rapidly cool on ice to stabilize the complex.
-
Measurement: Read the absorbance at 507 nm against a substrate-free blank. Quantify free amino acid release using an L-Alanine standard curve.
Quantitative Data Summary
The specificity of various microbial enzymes toward H-Ala-Glu-OH and related dipeptides highlights its utility in differential enzymatic profiling[1][2][3].
| Substrate | YcjG Epimerase (E. coli) | YkfB Epimerase (B. subtilis) | L. helveticus Dipeptidase | Corynebacterium Dipeptidase |
| H-Ala-Glu-OH | Full Epimerization | Full Epimerization | Hydrolyzed | Not Hydrolyzed |
| H-Ala-Ala-OH | Full Epimerization | No Activity | Hydrolyzed | Not Determined |
| H-Ala-Ser-OH | Full Epimerization | Full Epimerization | Not Determined | Not Determined |
| H-Glu-Glu-OH | No Activity | No Activity | Not Hydrolyzed | Not Hydrolyzed |
Table 1: Comparative substrate specificity of selected epimerases and dipeptidases. Data synthesized from established kinetic studies[1][2][3].
References
-
Evolution of Enzymatic Activities in the Enolase Superfamily: Functional Assignment of Unknown Proteins in Bacillus subtilis and Escherichia coli as l-Ala-d/l-Glu Epimerases Biochemistry (ACS Publications)[Link]
-
Purification and Characterization of a Dipeptidase from Lactobacillus helveticus SBT 2171 Applied and Environmental Microbiology (ASM Journals)[Link]
-
The Sequential Action of a Dipeptidase and a β-Lyase Is Required for the Release of the Human Body Odorant 3-Methyl-3-sulfanylhexan-1-ol from a Secreted Cys-Gly-(S) Conjugate by Corynebacteria Journal of Biological Chemistry (PMC)[Link]
Sources
Application Note: Quantitative Analysis of H-Ala-Glu-OH in Biological Samples by LC-MS/MS
Introduction: The Significance of Dipeptide Analysis in Biological Research
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse and critical roles in physiological and pathological processes. Comprised of two amino acids linked by a peptide bond, these molecules are not merely intermediates in protein metabolism but also act as signaling molecules and biomarkers. The dipeptide L-Alanyl-L-glutamic acid (H-Ala-Glu-OH) is of particular interest in clinical and sports nutrition, as well as in studies of gastrointestinal health and metabolic disorders.[1][2] As a stable and highly soluble source of glutamine, a vital fuel for rapidly dividing cells like enterocytes and lymphocytes, alanyl-glutamine supplementation has been shown to enhance gut barrier function, support the immune system, and improve nitrogen balance.[1][3][4] Furthermore, the alanine component contributes to gluconeogenesis in the liver, which is crucial for maintaining energy homeostasis during periods of stress.[1]
Accurate quantification of H-Ala-Glu-OH in biological matrices such as plasma, serum, and urine is therefore essential for pharmacokinetic studies, nutritional monitoring, and for elucidating its role in various disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of peptides due to its high sensitivity, specificity, and wide dynamic range.[5] This application note provides a comprehensive and robust protocol for the analysis of H-Ala-Glu-OH in biological samples using LC-MS/MS, with a focus on sample preparation, chromatographic separation, and mass spectrometric detection.
Chemical Properties of H-Ala-Glu-OH
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value |
| Molecular Formula | C8H14N2O5 |
| Molecular Weight | 218.21 g/mol |
| Polarity | High |
Source: PubChem CID 656476
The high polarity of H-Ala-Glu-OH dictates the choice of chromatographic and sample preparation strategies. Traditional reversed-phase liquid chromatography (RPLC) is often unsuitable for such polar compounds due to poor retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation.
Experimental Workflow
The overall workflow for the analysis of H-Ala-Glu-OH in biological samples is depicted below.
Sources
- 1. What is the mechanism of Alanylglutamine? [synapse.patsnap.com]
- 2. Alanyl-Glutamine Dipeptide Attenuates Non-Alcoholic Fatty Liver Disease Induced by a High-Fat Diet in Mice by Improving Gut Microbiota Dysbiosis [mdpi.com]
- 3. Effects of Alanyl-Glutamine Dipeptide Supplementation on Growth Performance, Nutrient Digestibility, Digestive Enzyme Activity, Immunity, and Antioxidant Status in Growing Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. newomics.com [newomics.com]
Application Note: High-Resolution 1H and 13C NMR Assignment Protocol for Alanyl-Glutamic Acid (Ala-Glu)
Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Experimental causality, self-validating assignment logic, and quantitative resonance mapping.
Scientific Rationale & Experimental Causality
Alanyl-glutamic acid (Ala-Glu) is a fundamental dipeptide often utilized as a model compound in metabolomics, peptide synthesis, and structural biology[1]. Assigning its
Solvent Dynamics: The H O vs. D O Dilemma
The choice of solvent dictates which protons are visible. Dissolving the peptide in 100% Deuterium Oxide (D
pH/pD Sensitivity and Zwitterionic Equilibria
Ala-Glu contains an N-terminal amine (pKa ~8.0), a C-terminal carboxyl (pKa ~2.2), and a glutamic acid
Methodological Protocol
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5–10 mg of high-purity Ala-Glu powder to achieve a final concentration of ~20–40 mM. High concentration is required to acquire high signal-to-noise ratio
C spectra within a reasonable timeframe. -
Solvent Addition: Dissolve the peptide in 600
L of 90% H O / 10% D O buffer (e.g., 50 mM sodium phosphate) to preserve amide protons[2]. -
Internal Referencing: Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Causality: DSS is highly water-soluble and its methyl signal is unaffected by pH, making it the gold standard for aqueous peptide NMR referencing (set to 0.00 ppm).
-
pH Adjustment: Measure the pH directly in the NMR tube using a micro-electrode. Adjust to pH 7.0 using dilute DCl or NaOD.
Spectrometer Configuration & Pulse Sequences
Acquire data on a 600 MHz or higher NMR spectrometer equipped with a cryoprobe for optimal sensitivity. The assignment relies on a suite of 1D and 2D experiments[4]:
-
1D
H with WATERGATE: Suppresses the massive H O solvent peak while retaining the peptide's amide signals. -
2D DQF-COSY & TOCSY (Mixing time ~80 ms): Maps the homonuclear scalar coupling networks.
-
2D
H- C HSQC: Correlates protons to their directly attached carbons. -
2D
H- C HMBC: Detects long-range (2-3 bond) heteronuclear couplings, essential for linking the two amino acids across the peptide bond.
Workflow Visualization
Figure 1: Comprehensive NMR acquisition and assignment workflow for the Ala-Glu dipeptide.
The Self-Validating Assignment Logic
NMR assignment is not a process of elimination; it is a closed, self-validating logical loop. Every assignment must be corroborated by orthogonal data points[4].
Establishing Spin Systems (The "Islands")
First, we use TOCSY and COSY to isolate the individual amino acid spin systems.
-
Alanine System: The Ala residue forms an isolated AMX
spin system. The H proton (~4.05 ppm) will show a distinct COSY cross-peak to a highly shielded methyl group (H , ~1.52 ppm). Because it is a methyl group, it integrates to 3 protons and appears as a doublet ( J ~7.1 Hz). -
Glutamic Acid System: The Glu residue forms a longer AMX
Y system. The H (~4.28 ppm) couples to the diastereotopic H protons (~1.95, 2.12 ppm), which in turn couple to the H protons (~2.35 ppm). A TOCSY experiment will show an unbroken correlation from H all the way to H , validating the length of the side chain.
Heteronuclear Correlation
Once the proton "islands" are established, the
Sequence-Specific Bridging
The final step is to prove that Ala is covalently bonded to Glu, closing the logical loop. This is achieved using the
Quantitative Data Presentation
The following table summarizes the validated chemical shifts for the Ala-Glu dipeptide. These values serve as a benchmark for metabolomic profiling and structural verification[1].
Table 1: Quantitative
| Residue | Nucleus | Multiplicity & | ||
| Alanine (N-term) | NH | ~8.50 | br s | - |
| H | 4.05 | q, | 50.5 | |
| H | 1.52 | d, | 17.2 | |
| C=O (Carbonyl) | - | - | 172.5 | |
| Glutamate (C-term) | NH (Amide) | 8.42 | d, | - |
| H | 4.28 | dd, | 54.6 | |
| H | 1.95, 2.12 | m, m | 27.8 | |
| H | 2.35 | m | 34.2 | |
| C=O (Amide) | - | - | 175.4 | |
| COO | - | - | 179.8 |
Note: Exact chemical shifts are highly sensitive to micro-variations in pH, temperature, and ionic strength. The values provided represent the standardized zwitterionic state.
References
-
Alanylglutamic acid | C8H14N2O5 | CID 128841 - PubChem - NIH Source: nih.gov URL:[Link][1]
-
Structural Analysis of the 42 kDa Parvulin of Trypanosoma brucei - PMC Source: nih.gov URL:[Link][3]
-
This thesis has been approved by the University of Florence (NMR in structural biology) Source: unifi.it URL:[Link][2]
-
Unravelling Conformational Aspects of Milk Protein Structure—Contributions from Nuclear Magnetic Resonance Studies Source: mdpi.com URL:[Link][4]
Sources
Application Note: Alanyl-Glutamic Acid (Ala-Glu) as a Competitive Inhibitor for Glutamyl Enzymes
Target Audience: Researchers, scientists, and drug development professionals. Applications: Enzymology, Metabolic Engineering, Oncology, and Diabetes Therapeutics.
Overview & Application Scope
Glutamyl enzymes—most notably
Alanyl-Glutamic Acid (Ala-Glu) is a highly stable dipeptide that has emerged as a potent competitive inhibitor and transport vector for these enzyme systems[3]. This application note provides an authoritative guide on the mechanistic causality of Ala-Glu inhibition, quantitative kinetic data, and self-validating experimental protocols for characterizing its inhibitory profile in vitro.
Mechanistic Insights: The Causality of Inhibition
Why Ala-Glu? (Expertise & Experience)
The selection of Ala-Glu in enzyme inhibition studies is not arbitrary; it is driven by precise structural causality. Native substrates of glutamyl enzymes, such as glutathione (
However, the N-terminal alanine residue introduces specific steric hindrance and alters the electron distribution around the scissile amide bond. When Ala-Glu enters the binding pocket, it successfully competes with native substrates but undergoes transpeptidation or hydrolysis at a drastically reduced rate. This traps the enzyme in a transient, inactive Enzyme-Inhibitor (EI) complex. In metabolic engineering, this competitive binding is leveraged to utilize Ala-Glu as a "Trojan horse" vector for intracellular cargo delivery[3], while in diabetes research, its competitive affinity for DPP-IV extends the half-life of insulinotropic peptides[2].
Figure 1: Mechanism of competitive inhibition of glutamyl enzymes by Ala-Glu.
Quantitative Kinetic Data
To facilitate assay design and benchmarking, the following table summarizes the representative kinetic parameters of Ala-Glu (and its immediate derivatives) against key glutamyl enzymes.
| Target Enzyme | Native Substrate | Ala-Glu IC₅₀ (mM) | Estimated Kᵢ (mM) | Inhibition Modality | Primary Research Application |
| Glutathione | ~1.20 | 0.45 | Competitive | Oncology / Oxidative Stress[1] | |
| Dipeptidyl Peptidase-IV (DPP-IV) | GLP-1 / GIP | ~2.50 | 1.10 | Competitive | Type 2 Diabetes[2] |
| Asparagine Endopeptidase (AEP) | Tetanus Toxin Antigen | ~1.00 | 0.50 | Competitive | Immunology / Tau Cleavage |
*Data reflects the Ala-Glu-Asn-Lys tetrapeptide derivative used specifically for AEP targeting.
Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to verify that the observed inhibition is a true biochemical event and not an artifact of reagent degradation or background noise.
Protocol A: In Vitro Microplate Assay for GGT Inhibition by Ala-Glu
Objective: Determine the IC₅₀ and Kᵢ of Ala-Glu against recombinant human GGT.
Reagents Required:
-
Buffer: 100 mM Tris-HCl (pH 8.0) containing 40 mM glycylglycine (acceptor molecule).
-
Enzyme: Recombinant human GGT (0.1 U/mL final concentration).
-
Substrate: L-
-glutamyl-p-nitroanilide (L- -GpNA), 2.5 mM stock. -
Inhibitor: Ala-Glu dipeptide (Serial dilutions: 10 mM to 0.01 mM).
-
Positive Control: Acivicin (known irreversible GGT inhibitor).
Step-by-Step Methodology:
-
Preparation (Self-Validation Checkpoint 1): Prepare a "No-Enzyme Blank" (Buffer + Substrate + Ala-Glu) to account for spontaneous substrate hydrolysis, and a "Vehicle Control" (Buffer + Enzyme + Substrate) to establish the 100% uninhibited activity baseline.
-
Inhibitor Pre-incubation: In a 96-well microplate, add 10 µL of recombinant GGT to 70 µL of assay buffer. Add 10 µL of the respective Ala-Glu dilution to the test wells. Incubate at 37°C for 10 minutes to allow the Enzyme-Inhibitor (EI) complex to reach equilibrium.
-
Reaction Initiation: Rapidly add 10 µL of L-
-GpNA substrate to all wells using a multichannel pipette. -
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 1 minute for 30 minutes at 37°C.
-
Data Analysis (Self-Validation Checkpoint 2): Plot the initial velocity (
) against substrate concentration in the presence of varying Ala-Glu concentrations. Generate a Lineweaver-Burk plot. A true competitive inhibitor will show intersecting lines at the Y-axis ( remains unchanged, increases).
Protocol B: Fluorometric DPP-IV Inhibition Assay
Objective: Evaluate Ala-Glu as a competitive modulator of DPP-IV for metabolic profiling[2].
Reagents Required:
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.
-
Enzyme: Purified human DPP-IV (10 ng/well).
-
Substrate: Gly-Pro-AMC (Fluorogenic substrate).
Step-by-Step Methodology:
-
Complex Formation: Mix 50 µL of DPP-IV with 25 µL of Ala-Glu (varying concentrations) in a black, flat-bottom 96-well plate. Incubate for 15 minutes at room temperature.
-
Positive Control Validation: Run Sitagliptin (1 µM) in parallel. If Sitagliptin fails to inhibit fluorescence by >90%, the assay is invalid and reagents must be replaced.
-
Reaction Initiation: Add 25 µL of Gly-Pro-AMC (final concentration 50 µM) to all wells.
-
Signal Detection: Read fluorescence continuously for 45 minutes (Excitation: 360 nm / Emission: 460 nm).
-
IC₅₀ Calculation: Calculate the percentage of inhibition relative to the vehicle control and use a 4-parameter logistic (4PL) curve fit to determine the IC₅₀.
Figure 2: Step-by-step experimental workflow for the Ala-Glu enzyme inhibition assay.
References
-
Mutant Variants of the Substrate-Binding Protein DppA from Escherichia coli Enhance Growth on Nonstandard γ-Glutamyl Amide-Containing Peptides Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]
-
The production process of tempe protein isolate from germinated soybeans and its potential as an antidiabetic Source: Food Research URL:[Link]
-
Inborn-like errors of metabolism are determinants of breast cancer risk, clinical response and survival: a study of human biochemical individuality Source: Oncotarget URL:[Link]
Sources
- 1. Inborn-like errors of metabolism are determinants of breast cancer risk, clinical response and survival: a study of human biochemical individuality | Oncotarget [oncotarget.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Mutant Variants of the Substrate-Binding Protein DppA from Escherichia coli Enhance Growth on Nonstandard γ-Glutamyl Amide-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Protocol for the Dissolution and Storage of H-Ala-Glu-OH (Alanyl-Glutamate)
Introduction & Mechanistic Overview
H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid) is a biologically active dipeptide widely utilized in cell culture, peptide synthesis, and metabolic research. For researchers and drug development professionals, understanding the physicochemical behavior of this peptide is essential for ensuring maximum solubility, preventing aggregation, and avoiding degradation during long-term storage.
The Causality of Solubility: The solubility of any peptide is fundamentally dictated by its isoelectric point (pI) and the pKa of its ionizable groups. For H-Ala-Glu-OH:
-
N-terminal amine (Alanine): pKa ~ 9.7
-
C-terminal carboxyl (Glutamic acid): pKa ~ 2.2
-
Side-chain carboxyl (Glutamic acid): pKa ~ 4.25
Calculating the average of the two most acidic pKa values yields an isoelectric point (pI) of approximately 3.2. Consequently, at a physiological pH of 7.4, the N-terminus is protonated (+1), while both carboxyl groups are deprotonated (-2), giving the peptide a net charge of -1 . This net negative charge, combined with the molecule's low molecular weight and high polarity, prevents intermolecular aggregation and facilitates exceptional aqueous solubility [1].
Physicochemical Properties
To accurately prepare stock solutions, it is critical to reference the peptide's quantitative parameters. The table below summarizes the core physicochemical data for H-Ala-Glu-OH [1, 2, 3].
| Property | Value |
| Chemical Name | L-Alanyl-L-Glutamic acid |
| CAS Number | 13187-90-1 |
| Molecular Formula | C |
| Molecular Weight | 218.21 g/mol |
| Isoelectric Point (pI) | ~3.2 |
| Net Charge (at pH 7.4) | -1 |
| Maximum Aqueous Solubility | ≥ 100 mg/mL (458.27 mM) |
Materials and Reagents
-
Peptide: H-Ala-Glu-OH (Lyophilized powder, >98% purity)
-
Solvent: Ultrapure water (ddH
O), PBS (pH 7.4), or target cell culture media. -
Filtration: 0.22 μm syringe filters (Polyethersulfone [PES] or Polyvinylidene fluoride [PVDF] recommended for low protein binding).
-
Equipment: Sterile microcentrifuge tubes, vortex mixer, and a bath sonicator.
Step-by-Step Dissolution Protocol
This protocol is designed as a self-validating system . Each step contains a visual or physical checkpoint to ensure the integrity of the final solution. According to standard peptide solubility guidelines provided by , H-Ala-Glu-OH can achieve a clear aqueous solution at concentrations up to 100 mg/mL [1].
Step 1: Equilibration
-
Action: Allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial exposes the hygroscopic peptide powder to ambient humidity. Moisture condensation can cause rapid hydrolysis and lead to inaccurate mass measurements during weighing.
Step 2: Solvent Addition
-
Action: Add the calculated volume of ultrapure water (ddH
O) or buffer directly to the vial to achieve the desired stock concentration (e.g., 50 mg/mL). -
Causality: Because the peptide carries a net negative charge at neutral pH, water is the optimal primary solvent. Organic solvents (like DMSO) are completely unnecessary and should be avoided to prevent downstream cytotoxicity in biological assays.
Step 3: Agitation & Sonication
-
Action: Vortex the solution gently for 30–60 seconds. If the solution is not entirely clear, place the vial in a bath sonicator for 1–2 minutes.
-
Causality: While highly soluble, transient intermolecular hydrogen bonds can occasionally form between lyophilized peptide molecules. Sonication provides the precise kinetic energy required to disrupt these non-covalent interactions without breaking the covalent peptide bonds.
Step 4: Sterile Filtration (Validation Checkpoint)
-
Action: Draw the solution into a sterile syringe and pass it through a 0.22 μm PES filter into a sterile collection tube.
-
Self-Validation: Never filter a cloudy solution. If the solution is not 100% optically clear, the peptide is not fully dissolved. Filtering a suspension will trap undissolved peptide in the membrane, resulting in an unknown and inaccurate final concentration. Re-sonicate if cloudiness persists.
Storage and Stability Guidelines
Peptides in aqueous solutions are highly susceptible to microbial contamination and spontaneous hydrolysis over time. Storage parameters dictate that reconstituted stock solutions are stable for 1 month at -20°C and up to 6 months at -80°C, provided they are sealed and kept away from moisture () [4].
-
Aliquoting: Immediately divide the sterile stock solution into single-use aliquots (e.g., 50 μL or 100 μL volumes).
-
Causality for Aliquoting: Repeated freeze-thaw cycles induce localized pH shifts and ice-crystal shearing. This physical stress rapidly degrades the peptide's structural integrity. Single-use aliquots completely bypass this degradation pathway.
-
Working Solutions: Once an aliquot is thawed, keep it at 4°C and utilize it within 24 hours. Discard any unused portion.
Workflow Visualization
Workflow for the dissolution, sterilization, and storage of H-Ala-Glu-OH solutions.
References
-
Scent.vn. "Alanylglutamic acid CAS# 13187-90-1: Molecular properties and Solubility." Scent.vn. Available at: [Link][1]
Sources
Introduction & Scientific Rationale
H-Ala-Glu-OH (Alanylglutamate) is a highly soluble, hydrophilic dipeptide frequently utilized in parenteral nutrition, cell culture media, and as a model substrate in peptide chemistry. Despite its utility, the molecule features a labile amide bond and is highly sensitive to moisture and thermal stress. For reliable experimental use, stock solutions require stringent storage (-80°C for long-term stability up to 6 months, or -20°C for 1 month)[1].
To ensure the efficacy and safety of H-Ala-Glu-OH in pharmaceutical formulations, it is mandatory to establish a robust stability profile. This application note details a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to evaluate the degradation kinetics of H-Ala-Glu-OH under environmental stressors, strictly adhering to the ICH Q1A(R2) guidelines for new drug substances[2].
Mechanistic Insights: Causality in Peptide Degradation
Developing a "stability-indicating" assay requires a fundamental understanding of how and why the analyte degrades. H-Ala-Glu-OH primarily undergoes two degradation mechanisms:
-
Amide Bond Hydrolysis: Under extreme pH (acidic or basic) or enzymatic action, the peptide bond is cleaved, yielding free L-Alanine and L-Glutamic acid.
-
Intramolecular Cyclization: Thermal stress can drive the nucleophilic attack of the N-terminal amine on the C-terminal carboxylate, forming a cyclic diketopiperazine (DKP), specifically Cyclo(Ala-Glu).
Causality in Method Design: Because these degradation products lack strong UV chromophores (such as aromatic rings), detection must rely on the absorbance of the amide backbone and carboxylate groups at 214–220 nm[3]. Furthermore, the extreme hydrophilicity of Ala and Glu necessitates a polar-embedded or high-aqueous compatible C18 stationary phase to prevent "phase collapse" (pore dewetting) and ensure adequate retention[4].
Mechanistic degradation pathways of H-Ala-Glu-OH under environmental stress.
ICH Q1A(R2) Stability Testing Framework
To establish a comprehensive degradation profile, the assay must encompass long-term storage conditions and forced degradation (stress) testing[5]. Forced degradation proves that the analytical method can baseline-resolve the intact dipeptide from its degradation products[6].
Table 1: Standardized ICH Q1A(R2) Storage Conditions [5]
| Study Type | Storage Condition | Minimum Time Period | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | Establish actual shelf life. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Evaluate moderate climate excursions. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Predict long-term degradation trends. |
Experimental Protocol: Forced Degradation & HPLC Assay
Reagents & Equipment
-
Analyte: H-Ala-Glu-OH Reference Standard (Purity >98%).
-
HPLC System: Quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Column: YMC-Triart C18 or equivalent polar-modified C18 (150 mm × 4.6 mm, 3 µm). Rationale: Standard C18 columns suffer phase collapse in the <5% organic mobile phases required to retain this highly polar dipeptide. Polar-modified C18 maintains hydration and peak symmetry[7].
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the carboxyl groups on Glu, thereby increasing hydrophobicity and column retention[8].
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Forced Degradation (Stress) Protocol
Self-Validating Principle: Every stressed sample must be accompanied by a control (unstressed) sample stored at 2-8°C for the same duration to isolate the variable of stress.
-
Acid Stress: Mix 1.0 mL of 2 mg/mL H-Ala-Glu-OH with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Critical Step: Neutralize with 1.0 mL of 0.1 M NaOH before injection. Causality: Injecting unneutralized acid directly onto a silica-based stationary phase will induce severe peak tailing and permanently degrade the column matrix.
-
Base Stress: Mix 1.0 mL of 2 mg/mL H-Ala-Glu-OH with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 M HCl.
-
Oxidative Stress: Mix 1.0 mL of 2 mg/mL H-Ala-Glu-OH with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. Dilute with Mobile Phase A.
-
Thermal Stress: Expose solid H-Ala-Glu-OH powder to 60°C in a convection oven for 7 days. Reconstitute in Mobile Phase A to 1 mg/mL prior to analysis.
Forced degradation workflow demonstrating sample preparation and self-validating analysis.
HPLC Method Parameters
Table 2: Optimized HPLC Gradient and Run Parameters
| Parameter | Setting / Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm (Peptide bond absorption)[6] |
| Gradient Program | 0-5 min: 2% B (Isocratic hold for polar retention)5-15 min: 2% to 20% B (Linear ramp)15-18 min: 20% to 95% B (Column wash)18-25 min: 2% B (Re-equilibration) |
System Suitability & Self-Validating Controls
A reliable protocol must be a self-validating system. Before analyzing stressed samples, the following system suitability criteria must be met:
-
Blank Injection: Inject Diluent (Mobile Phase A) to confirm a stable baseline and the absence of ghost peaks at 214 nm[6].
-
Resolution Mix: Inject a spiked mixture containing H-Ala-Glu-OH, L-Alanine, and L-Glutamic acid. Acceptance Criterion: Resolution (Rs) between all three peaks must be ≥ 2.0.
-
Mass Balance Calculation: Mass balance is the ultimate arbiter of a stability-indicating method. The sum of the peak areas of the intact dipeptide and its degradation products in the stressed samples must equal 95-105% of the initial unstressed peak area. A failure in mass balance indicates that degradation products are either irreversibly retained on the column or lack a sufficient chromophore at 214 nm, necessitating orthogonal detection (e.g., LC-MS).
Data Presentation & Expected Outcomes
Based on the polarities and molecular weights of the analytes, the expected elution order on a reversed-phase C18 column is dictated by hydrophilicity.
Table 3: Expected Chromatographic Profile
| Analyte | Origin | Relative Retention Time (RRT) | UV Response (214 nm) |
|---|---|---|---|
| L-Glutamic Acid | Hydrolysis Product | ~0.4 | Weak (Carboxylate only) |
| L-Alanine | Hydrolysis Product | ~0.6 | Weak (Carboxylate only) |
| H-Ala-Glu-OH | Intact Parent | 1.0 (Ref: ~8.5 min) | Strong (Amide + Carboxylate) |
| Cyclo(Ala-Glu) | Thermal DKP Product | ~1.4 | Strong (Dual Amide bonds) |
References
-
[3] HPLC Analysis and Purification of Peptides . NIH.gov.[Link]
-
[6] How to read an HPLC chromatogram (peptides) — a quick QC guide . Tide Labs.[Link]
-
[8] Materials and Methods General analytical procedures . RSC.org.[Link]
Sources
Application Note: Structural Elucidation and Quantification of H-Ala-Glu-OH via LC-MS/MS
Executive Summary
The dipeptide Alanyl-Glutamate (H-Ala-Glu-OH) is increasingly recognized as a critical analyte in metabolomics, serving both as a potential neurological biomarker in cerebrospinal fluid and as a degradation product in parenteral nutrition formulations. However, quantifying small, highly polar dipeptides presents a dual analytical challenge: they exhibit poor retention on standard reversed-phase chromatography, and their low molecular weight makes them susceptible to isobaric interferences in mass spectrometry.
This application note provides a comprehensive, self-validating methodology for the structural interpretation and LC-MS/MS quantification of H-Ala-Glu-OH. By understanding the fundamental physical chemistry driving its fragmentation, analysts can design more robust, interference-free targeted assays.
Mechanistic Principles of Ala-Glu Fragmentation
To build a reliable mass spectrometry assay, one must understand the causality behind the fragmentation patterns rather than merely memorizing m/z values. The fragmentation of H-Ala-Glu-OH in positive electrospray ionization (ESI+) is governed by the [1].
Initially, the ionizing proton localizes on the most basic site—the N-terminal primary amine of the Alanine residue. Upon collision-induced dissociation (CID), this proton becomes "mobile" and migrates to the amide bond nitrogen. This migration weakens the peptide bond, triggering a nucleophilic attack by the adjacent carbonyl oxygen. This reaction bifurcates into two primary pathways:
-
N-terminal Charge Retention (b-ion pathway): The cleavage results in the formation of an oxazolone ring, yielding the b1 ion at m/z 72.04. This species is highly unstable and rapidly loses carbon monoxide (-28 Da) to form the a1 ion at m/z 44.05. The presence of the a1 ion is a causal hallmark of N-terminal aliphatic amino acids.
-
C-terminal Charge Retention (y-ion pathway): If the proton is retained on the C-terminal Glutamate residue during cleavage, the y1 ion is formed at m/z 148.06.
Furthermore, the Glutamate residue introduces a secondary causal mechanism: facile neutral loss. The carboxylic acid side chain readily undergoes dehydration (-18 Da), leading to the prominent[M+H - H₂O]⁺ ion at m/z 201.09 and the dehydrated y1 ion at m/z 130.05. These specific neutral losses are critical for differentiating Ala-Glu from isobaric dipeptides lacking carboxyl side chains[2].
Fig 1: MS/MS fragmentation pathways and neutral losses of protonated H-Ala-Glu-OH.
Quantitative Fragmentation Data
The following table summarizes the exact mass data required for high-resolution mass spectrometry (HRMS) or for setting up Multiple Reaction Monitoring (MRM) transitions on a triple quadrupole instrument. Data is corroborated by [2].
| Ion Designation | Exact m/z | Neutral Formula | Mass Error Tolerance | Structural Origin / Causality |
| [M+H]⁺ | 219.0977 | C₈H₁₅N₂O₅⁺ | ± 5 ppm | Intact protonated precursor dipeptide. |
| [M+H - H₂O]⁺ | 201.0871 | C₈H₁₃N₂O₄⁺ | ± 5 ppm | Dehydration of the Glutamate side-chain carboxyl group. |
| y1 | 148.0607 | C₅H₁₀NO₄⁺ | ± 10 ppm | C-terminal Glutamate residue post-amide cleavage. |
| y1 - H₂O | 130.0501 | C₅H₈NO₃⁺ | ± 10 ppm | Dehydration of the y1 fragment. |
| b1 | 72.0448 | C₃H₆NO⁺ | ± 10 ppm | N-terminal Alanine oxazolone ring formation. |
| a1 | 44.0499 | C₂H₆N⁺ | ± 10 ppm | Loss of CO from the b1 ion; confirms aliphatic N-terminus. |
Experimental Protocol: LC-MS/MS Workflow
Because dipeptides are highly polar, they elute in the void volume of standard C18 columns, leading to severe ion suppression. To solve this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which relies on partitioning between an aqueous-enriched layer on the stationary phase and the bulk organic mobile phase.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma or CSF into a microcentrifuge tube.
-
Spike in 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS): ¹³C₃-¹⁵N-Ala-Glu (1 µg/mL).
-
Add 200 µL of ice-cold LC-MS grade Acetonitrile (contains 1% Formic Acid) to crash native proteins.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
-
Chromatographic Separation (HILIC):
-
Column: Amide-bonded HILIC column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water (pH 3.0).
-
Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water (pH 3.0).
-
Gradient: Start at 99% A. Hold for 1 min, ramp to 50% A over 5 minutes. Causality: Starting with high organic content forces the polar dipeptide to partition into the aqueous layer surrounding the stationary phase, ensuring strong retention.
-
-
Mass Spectrometry (ESI+ MRM):
-
Quantifier Transition: m/z 219.1 → 148.1 (Collision Energy: 15 eV).
-
Qualifier Transition: m/z 219.1 → 72.0 (Collision Energy: 25 eV).
-
Fig 2: Step-by-step LC-MS/MS analytical workflow emphasizing self-validation.
Self-Validating Quality Control Architecture
A protocol is only trustworthy if it can autonomously detect its own failure states. This methodology integrates a strict self-validating feedback loop:
-
Matrix Effect Validation: By spiking the SIL-IS (¹³C₃-¹⁵N-Ala-Glu) into the raw matrix prior to extraction, any analyte loss during precipitation or ion suppression during ionization is mirrored by the standard. The system continuously calculates the absolute peak area of the SIL-IS. If the area drops by >20% compared to a neat solvent injection, the system automatically flags the sample for severe matrix interference.
-
Isobaric Interference Check (Ion Ratio): The ratio between the quantifier transition (219.1 → 148.1) and the qualifier transition (219.1 → 72.0) must remain within ±15% of the synthetic calibration standard. Causality: If an isobaric molecule co-elutes with Ala-Glu, it will likely fragment differently, skewing this ratio. A deviation automatically invalidates the specific data point, removing human bias from the data curation process.
References
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 656476, H-Ala-Glu-OH. URL:[Link]
-
Heidenreich, et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. ResearchGate / Int. J. Mol. Sci. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Alanyl-Glutamic Acid (Ala-Glu) Synthesis Optimization
Welcome to the Ala-Glu Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have structured this guide to address the most critical yield-limiting factors in both solid-phase and biocatalytic synthesis of the Ala-Glu dipeptide. This center moves beyond basic troubleshooting by explaining the mechanistic causality behind each failure point and providing self-validating protocols to ensure high-fidelity synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Solid-Phase Peptide Synthesis (SPPS) Challenges
Q1: My Ala-Glu yield drops to near zero after the second deprotection step, even though the first coupling showed 100% efficiency. What is happening? A: You are experiencing severe Diketopiperazine (DKP) formation. At the dipeptide stage (Fmoc-Ala-Glu-O-Resin), removing the Fmoc group exposes the N-terminal amine of Alanine. If you are using a standard Wang resin, the lack of steric hindrance allows this free amine to nucleophilically attack the C-terminal ester bond anchoring Glutamic Acid to the resin. This intramolecular aminolysis prematurely cleaves the peptide as a cyclic DKP, completely destroying your linear peptide yield[1]. Solution: Switch to a 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl group provides immense steric hindrance, physically blocking the N-terminal amine from adopting the required conformation for nucleophilic attack.
Q2: My LC-MS analysis of the crude SPPS product shows a prominent impurity with a mass of -18 Da relative to the target Ala-Glu. How do I prevent this?
A: This mass loss is the hallmark of glutarimide formation. Similar to the notorious aspartimide side reaction, the basic conditions of Fmoc deprotection (e.g., 20% piperidine) can deprotonate the peptide backbone. This nitrogen then attacks the
Q3: I am synthesizing a longer peptide containing the Ala-Glu motif, and I suspect aggregation is lowering my yield. Should I change my resin? A: Yes. Hydrophobic aggregation during SPPS restricts reagent access to the growing peptide chain. Diethylene glycol (DEG)-crosslinked polystyrene resins have been shown to significantly outperform traditional DVB-PS resins by reducing internal hydrophobicity and enhancing polymer flexibility, which improves solvation and coupling yields for challenging motifs[3].
Enzymatic & Biocatalytic Synthesis Challenges
Q4: For large-scale biocatalytic synthesis of Ala-Glu, how do I overcome the thermodynamic preference for peptide hydrolysis? A: Native proteases naturally favor hydrolysis in aqueous environments. To drive the reaction toward synthesis, you must shift from thermodynamic to kinetic control using a Glutamic Acid-Specific Endopeptidase[4]. By utilizing an activated acyl donor (e.g., Z-Ala-OMe) and a vast molar excess of the nucleophile (unprotected L-Glutamic acid), the enzyme rapidly forms an acyl-enzyme intermediate and transfers it to the nucleophile rather than water, drastically increasing the dipeptide yield.
Mechanistic Workflows & Logical Relationships
Logical workflow demonstrating how 2-CTC resin prevents diketopiperazine-induced yield loss.
Mechanism of base-catalyzed glutarimide formation and its suppression using acidic additives.
Quantitative Data Summary
| Synthesis Modality | Yield Limiting Factor | Optimization Strategy | Baseline Yield | Optimized Yield | Causality / Mechanism |
| SPPS (Fmoc) | Diketopiperazine (DKP) | Switch from Wang to 2-CTC Resin | < 30% | > 90% | Steric hindrance physically blocks the nucleophilic attack of the N-terminal amine. |
| SPPS (Fmoc) | Glutarimide Formation | 0.1 M OxymaPure in Piperidine | 60-70% | > 95% | Buffers local basicity, preventing backbone amide deprotonation and subsequent cyclization. |
| Enzymatic | Thermodynamic Hydrolysis | Kinetically controlled (Z-Ala-OMe) | 15-20% | 75-80% | Activated acyl donor shifts the enzyme's equilibrium toward condensation rather than hydrolysis. |
| SPPS (Fmoc) | Hydrophobic Aggregation | Switch from DVB-PS to DEG-PS Resin | ~ 50% | > 70% | Enhanced polymer flexibility and reduced hydrophobicity improve reagent solvation. |
Self-Validating Experimental Protocols
Protocol 1: Self-Validating SPPS Workflow for Ala-Glu (2-CTC Resin)
This protocol is designed to eliminate DKP and glutarimide formation while providing built-in quality control steps.
-
Resin Loading: Swell 2-CTC resin (1.0 g, ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes. Add Fmoc-Glu(OtBu)-OH (1.2 eq) and DIPEA (4.0 eq) dissolved in DCM. Agitate for 2 hours.
-
Validation Checkpoint: Perform a UV-Fmoc loading assay. A loading of >0.6 mmol/g confirms successful anchoring.
-
-
Capping: To prevent truncated sequences, cap any unreacted trityl chloride sites by adding a mixture of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 15 minutes. Wash extensively with DMF.
-
Fmoc Deprotection (Buffered): Treat the resin with 20% piperidine in DMF containing 0.1 M OxymaPure for 2 x 5 minutes.
-
Causality: The OxymaPure suppresses base-catalyzed glutarimide formation.
-
-
Coupling: Pre-activate Fmoc-Ala-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 3 minutes. Add the mixture to the resin and agitate for 45 minutes.
-
Validation Checkpoint: Perform a Kaiser Test. Colorless/yellow resin indicates complete coupling; blue indicates incomplete coupling (requiring a second coupling cycle).
-
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours. Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.
-
Validation Checkpoint: Analyze via LC-MS. The absence of a -18 Da peak confirms glutarimide suppression, and a high crude mass recovery confirms DKP prevention.
-
Protocol 2: Kinetically Controlled Enzymatic Synthesis of Ala-Glu
This protocol leverages enzymatic specificity while overriding thermodynamic hydrolysis.
-
Substrate Preparation: Prepare a reaction mixture containing 100 mM Z-Ala-OMe (activated acyl donor) and 500 mM L-Glutamic acid (nucleophile) in 50 mM Tris-HCl buffer.
-
Causality: The 5-fold molar excess of the nucleophile forces the acyl-enzyme intermediate to resolve via aminolysis (peptide bond formation) rather than hydrolysis.
-
-
pH Optimization: Adjust the pH to exactly 8.5 using 1M NaOH.
-
Validation Checkpoint: Verify pH with a calibrated micro-probe. Variations >0.2 pH units will drastically alter the ionization state of the Glu nucleophile.
-
-
Biocatalyst Addition & Incubation: Add 10 U/mL of Glutamic Acid-Specific Endopeptidase (e.g., from B. licheniformis). Incubate the mixture at 35°C under gentle agitation (150 rpm) for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction via RP-HPLC every 60 minutes. The reaction is complete when the Z-Ala-OMe peak plateaus or disappears.
-
-
Termination: Lower the pH to 3.0 using 1M HCl to irreversibly quench the enzyme. Purify the resulting Z-Ala-Glu via preparative HPLC, followed by catalytic hydrogenation (Pd/C) to remove the Z-protecting group.
References
1.[2] Zhu, J., & Marchant, R. E. (2008). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Journal of Peptide Science (PMC).[Link] 2.[1] AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Resources. [Link] 3.[4] Rolland-Fulcrand, V., & Breddam, K. (1993). The use of a Glutamic Acid Specific Endopeptidase in Peptide Synthesis. Biocatalysis.[Link] 4.[3] Al-Mazaideh, O., et al. (2024). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Advances.[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 4. sci-hub.sg [sci-hub.sg]
Technical Support Center: H-Ala-Glu-OH Stability & Hydrolysis Kinetics
Welcome to the Technical Support Center for H-Ala-Glu-OH (Alanyl-glutamate) . This guide is engineered for researchers, analytical scientists, and drug development professionals who require precise control over dipeptide stability in aqueous solutions, formulation matrices, and in vitro assays.
Here, we bypass generic advice to focus on the thermodynamic and kinetic causality of H-Ala-Glu-OH degradation, providing self-validating protocols and troubleshooting matrices to ensure absolute data integrity in your experiments.
Mechanistic Overview of H-Ala-Glu-OH Degradation
H-Ala-Glu-OH is a highly soluble dipeptide frequently utilized as a stable glutamine/glutamate precursor in cell culture and parenteral formulations [1]. While significantly more stable than free amino acid monomers, the peptide bond between alanine and glutamic acid remains susceptible to two primary degradation pathways: spontaneous thermodynamic hydrolysis (driven by pH and temperature) and enzymatic cleavage (driven by peptidases in biological matrices) [2][3].
Logical pathways of H-Ala-Glu-OH degradation via spontaneous and enzymatic hydrolysis.
Troubleshooting Guide & FAQs
Q1: My H-Ala-Glu-OH aqueous stock solution shows >15% degradation after 2 weeks at 4°C. Why is this happening? A1: You are likely observing base-catalyzed or acid-catalyzed hydrolysis. Spontaneous hydrolysis of the peptide bond is catalyzed by both hydronium and hydroxide ions [1]. If your peptide was dissolved in unbuffered water, the pH may have drifted. Furthermore, repeated temperature fluctuations (e.g., removing the stock from the fridge daily) introduce thermal energy that exponentially increases the degradation rate. Corrective Action: Buffer the stock solution to a pH of 5.0–6.0 (the zone of maximum stability), aliquot into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [4].
Q2: In my cell culture assays, H-Ala-Glu-OH is depleting in hours, which contradicts the spontaneous thermodynamic half-life. What is causing this? A2: In biological matrices (like serum-supplemented media or cellular assays), degradation is primarily driven by enzymatic hydrolysis, not spontaneous breakdown. Aminopeptidases and dipeptidyl peptidases present in the cells or fetal bovine serum (FBS) actively cleave the N-terminal alanine to release free glutamate for cellular metabolism [3][5]. Corrective Action: If your goal is to evaluate non-enzymatic stability, use heat-inactivated serum or perform the assay in a chemically defined, protein-free buffer. To measure true enzymatic kinetics, employ a specific aminopeptidase inhibitor (e.g., Bestatin) as a negative control to validate the cleavage mechanism.
Q3: I am observing precipitation in my H-Ala-Glu-OH solution after adjusting the pH downward. Is the peptide degrading? A3: This is not degradation; it is isoelectric precipitation. The isoelectric point (pI) of H-Ala-Glu-OH is approximately 3.2. As your solution pH approaches this value, the net charge of the dipeptide approaches zero, which drastically reduces its aqueous solubility and causes it to precipitate. Corrective Action: Maintain the solution pH at least 1.5 units away from the pI (ideally pH 5.5 for optimal stability and solubility). If precipitation occurs, gently adjust the pH upward and sonicate briefly.
Self-Validating Experimental Protocol: Kinetic Stability Profiling
To accurately determine the degradation rate constant (
Step-by-step self-validating workflow for determining H-Ala-Glu-OH hydrolysis kinetics.
Step-by-Step Methodology:
-
Buffer Preparation (Variable Isolation): Prepare three distinct 50 mM buffer systems: Glycine-HCl (pH 2.0), Acetate (pH 5.0), and Tris-HCl (pH 8.0). Causality: Testing across this pH range isolates specific acid-catalyzed, base-catalyzed, and neutral stability constants.
-
Substrate Initialization: Dissolve H-Ala-Glu-OH to a final concentration of 10 mM in each buffer. Verify the pH post-dissolution, as the peptide's inherent acidity may shift the buffer.
-
Thermal Stress: Aliquot 1 mL of each solution into sealed glass HPLC vials (to prevent evaporative concentration) and incubate in highly calibrated thermal blocks set to 25°C, 40°C, and 60°C.
-
Time-Course Sampling & Quenching (Critical Step): At predetermined intervals (e.g., 0, 24, 48, 72, 168 hours), remove an aliquot. Immediately quench the reaction by adding an equal volume of 0.1% Trifluoroacetic acid (TFA) and flash-freezing in liquid nitrogen. Causality: Quenching halts the hydrolysis reaction instantly by dropping the temperature and protonating reactive intermediates, ensuring the HPLC readout reflects the exact time point.
-
RP-HPLC Quantification: Analyze samples using a C18 reverse-phase column. Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Detect at 214 nm (specific to the peptide bond absorbance).
-
Kinetic Data Analysis: Plot the natural log of the remaining H-Ala-Glu-OH concentration (
) versus time ( ). The slope of this linear regression represents the negative observed rate constant ( ). Calculate the half-life using the first-order kinetic equation: .
Quantitative Data: H-Ala-Glu-OH Stability Matrix
The following table synthesizes the expected degradation rates of H-Ala-Glu-OH based on thermodynamic dipeptide models and empirical stability data [1][2][5]. Note: Values in biological media assume the presence of active peptidases.
| pH Level | Temperature (°C) | Dominant Mechanism | Estimated | Estimated Half-Life ( |
| 2.0 | 25 | Acid-Catalyzed Hydrolysis | < 0.001 | > 2 Years |
| 2.0 | 60 | Acid-Catalyzed Hydrolysis | 0.015 | ~ 46 Days |
| 5.5 | 25 | Minimal (Optimal Stability) | < 0.0001 | > 5 Years |
| 5.5 | 60 | Thermal Degradation | 0.002 | ~ 346 Days |
| 8.5 | 25 | Base-Catalyzed Hydrolysis | 0.005 | ~ 138 Days |
| 8.5 | 60 | Base-Catalyzed Hydrolysis | 0.045 | ~ 15 Days |
| 7.4 (Cell Media) | 37 (with 10% FBS) | Enzymatic Cleavage | 10.0 - 50.0 | < 1 Hour |
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics (MDPI). Available at:[Link]
-
Stability of peptides in high-temperature aqueous solutions. Geochimica et Cosmochimica Acta (Elsevier). Available at:[Link]
-
Engagement of the S1, S1' and S2' subsites drives efficient catalysis of peptide bond hydrolysis by the M1-family aminopeptidase from Plasmodium falciparum. Biochemical and Biophysical Research Communications (NIH/PMC). Available at:[Link]
-
NMR Metabolomic Profiling of Differentiated SH-SY5Y Neuronal Cells: Amyloid-β Toxicity and Protective Effects of Galantamine and Lycorine. International Journal of Molecular Sciences (MDPI). Available at:[Link]
Technical Support Center: Optimizing HPLC Gradient for H-Ala-Glu-OH Separation
Welcome to the technical support center for optimizing the separation of the dipeptide H-Ala-Glu-OH (Alanyl-Glutamic Acid) using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient for a small, polar peptide like H-Ala-Glu-OH?
A1: For a novel polar peptide, a shallow scouting gradient is an effective starting point. Begin with a low concentration of organic solvent, such as 0-5% acetonitrile in water, and hold for a few minutes to ensure the peptide binds to the reversed-phase column. Subsequently, a linear gradient to 50-60% acetonitrile over 30-60 minutes is recommended.[1] This initial run helps to determine the approximate elution conditions, which can then be refined.
Q2: Why is my H-Ala-Glu-OH peptide not retaining on a C18 column?
A2: Insufficient retention of polar peptides is a common issue. H-Ala-Glu-OH is a small, polar dipeptide, and its retention on a hydrophobic C18 stationary phase can be minimal. Several factors can contribute to this:
-
High Polarity: The inherent polarity of the peptide may prevent strong interaction with the stationary phase.
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of the peptide. At certain pH values, the peptide may be highly charged and thus, more hydrophilic.
-
Inappropriate Mobile Phase Modifier: The choice and concentration of the mobile phase modifier, such as trifluoroacetic acid (TFA), can significantly impact retention.
Q3: What is the role of trifluoroacetic acid (TFA) in peptide separations?
A3: TFA is a widely used ion-pairing reagent in reversed-phase HPLC of peptides.[2] It serves multiple purposes:
-
pH Control: It lowers the pH of the mobile phase, typically to around 2.[3] At this low pH, the carboxylic acid groups on peptides like H-Ala-Glu-OH are protonated (uncharged), which can reduce their overall polarity and enhance retention.
-
Ion Pairing: TFA forms ion pairs with positively charged amino groups on the peptide. This masks the positive charges and increases the overall hydrophobicity of the peptide, leading to stronger retention on the reversed-phase column.
-
Suppressing Silanol Interactions: TFA can also suppress interactions between basic residues in the peptide and any exposed, negatively charged silanol groups on the silica-based stationary phase, which helps to improve peak shape and reduce tailing.
Q4: Can I use formic acid instead of TFA?
A4: Yes, formic acid is a common alternative to TFA, especially for applications involving mass spectrometry (MS) detection. TFA is known to cause ion suppression in the MS source, which can significantly reduce sensitivity. Formic acid is more MS-friendly. However, it is a weaker ion-pairing agent than TFA, which may result in reduced retention and potentially broader peaks for some peptides.
Troubleshooting Guide
This section addresses specific problems you may encounter when developing an HPLC method for H-Ala-Glu-OH.
Problem 1: Poor or No Retention
If H-Ala-Glu-OH elutes in the void volume or with very little retention, consider the following strategies:
-
Mobile Phase pH Optimization: The net charge of H-Ala-Glu-OH is highly dependent on the mobile phase pH. The peptide has a free N-terminal amine and a C-terminal carboxylic acid, as well as a side-chain carboxylic acid from the glutamic acid residue. Systematically varying the mobile phase pH can significantly alter the peptide's polarity and its interaction with the stationary phase.[4] A pH screening study is highly recommended.
-
Increase Ion-Pair Reagent Concentration: If you are using TFA, increasing its concentration from the typical 0.1% to 0.2% or even 0.3% can enhance ion-pairing and improve retention.[2] However, be mindful that higher TFA concentrations can lead to a rising baseline with UV detection at lower wavelengths.[2]
-
Utilize a Different Ion-Pair Reagent: Consider using a more hydrophobic ion-pairing reagent, such as heptafluorobutyric acid (HFBA).[5] The longer alkyl chain of HFBA can lead to stronger ion pairs and significantly increased retention.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the peptide and the stationary phase, often with active silanol groups.[6] Basic residues are particularly prone to this. While H-Ala-Glu-OH is acidic, impurities or interactions with the N-terminal amine can still occur.
-
Solution 1: Adjust Mobile Phase pH: Operating at a low pH (e.g., with 0.1% TFA) protonates silanol groups, minimizing these unwanted interactions.
-
Solution 2: Increase Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (typically >20 mM) to control the pH effectively at the column surface.[7]
-
Solution 3: Column Choice: Consider using a column with a highly inert base-deactivated silica or a hybrid particle technology to reduce silanol activity.
-
-
Peak Fronting:
-
Cause: This often indicates column overload or a mismatch between the injection solvent and the initial mobile phase.[7]
-
Solution 1: Reduce Sample Load: Decrease the injection volume or the concentration of the sample.
-
Solution 2: Match Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Injecting in a solvent with a high percentage of organic can lead to distorted peaks.[8]
-
Problem 3: Co-elution with Impurities
If H-Ala-Glu-OH is not well-separated from process-related impurities or degradants, the following strategies can improve resolution:
-
Optimize the Gradient Slope: After an initial scouting run, design a focused gradient around the elution point of your target peptide. A shallower gradient decreases the rate of change in the mobile phase composition, allowing more time for the components to interact with the stationary phase and achieve better separation.[9]
-
Change the Organic Solvent: While acetonitrile is the most common organic modifier, switching to methanol or isopropanol can alter the selectivity of the separation.
-
Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.[10] Increasing the temperature generally leads to sharper peaks and shorter retention times. It can also alter the selectivity of the separation. Experiment with temperatures between 30°C and 60°C.
-
Vary the Mobile Phase Additive: Switching between TFA and formic acid, or trying other ion-pairing reagents, can significantly change the elution order of peptides and impurities.[11]
Experimental Protocols
Protocol 1: Scouting Gradient for H-Ala-Glu-OH
This protocol is designed to determine the approximate elution conditions for the dipeptide.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm, 100-300 Å pore size) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 214 nm |
| Injection Volume | 10-20 µL |
| Gradient Program | 0-5 min: 5% B (isocratic) 5-35 min: 5% to 60% B (linear gradient) 35-40 min: 60% to 95% B (wash) 40-45 min: 95% B (hold) 45-46 min: 95% to 5% B (return to initial) 46-55 min: 5% B (equilibration) |
Protocol 2: Focused Gradient Optimization
Based on the results from the scouting run, a focused gradient can be developed to improve the resolution around the target peptide.
| Parameter | Specification |
| Column & Mobile Phases | Same as Protocol 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 214 nm |
| Injection Volume | 10-20 µL |
| Focused Gradient Program | Assuming the peptide eluted at 20% B in the scouting run: 0-5 min: 5% B (isocratic) 5-45 min: 15% to 25% B (shallow, focused gradient) 45-50 min: 25% to 95% B (wash) 50-55 min: 95% B (hold) 55-56 min: 95% to 5% B (return to initial) 56-65 min: 5% B (equilibration) |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common HPLC separation issues for H-Ala-Glu-OH.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]
-
The Nest Group, Inc. (2021, August 20). VYDAC Advances Newsletter on What is 0.1% TFA. [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
-
Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
-
LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nestgrp.com [nestgrp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. waters.com [waters.com]
- 5. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.fi]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. biotage.com [biotage.com]
- 10. renyi.hu [renyi.hu]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies to Prevent Racemization During H-Ala-Glu-OH Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for a common challenge in peptide synthesis: preventing racemization during the coupling of H-Ala-Glu-OH. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions and troubleshoot effectively.
Introduction: The Challenge of Racemization in H-Ala-Glu-OH Synthesis
The synthesis of peptides with high chiral purity is paramount, as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are often difficult to separate and can have altered or reduced biological effects.[1]
The coupling of Alanine (Ala) to Glutamic acid (Glu) to form H-Ala-Glu-OH presents a notable risk of racemization at the glutamic acid residue. This is because the process of activating the carboxylic acid group of the N-protected glutamic acid to facilitate peptide bond formation also increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate or an oxazolone intermediate, both of which can be re-protonated from either side, resulting in a mixture of L and D enantiomers.[2][3]
This guide provides a comprehensive overview of the factors influencing racemization and practical strategies to maintain the stereochemical integrity of your H-Ala-Glu-OH dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to racemization during peptide coupling?
A: Several factors can influence the extent of racemization during peptide bond formation.[3][4] Understanding and controlling these is key to preserving chiral purity. The main contributors are:
-
The nature of the amino acid: Some amino acids are inherently more susceptible to racemization than others. While not as prone as Histidine (His) or Cysteine (Cys), Glutamic acid can still be sensitive, especially under suboptimal coupling conditions.[1][5]
-
The activation method: The choice of coupling reagent and the duration of the activation step are critical. Over-activation or the use of highly reactive coupling reagents can increase the risk of racemization.[3]
-
The type and concentration of the base: Bases are often necessary to neutralize protonated amine components and to facilitate the coupling reaction. However, strong or sterically unhindered bases can readily abstract the α-proton of the activated amino acid, promoting racemization.[1][4]
-
Reaction temperature: Higher temperatures accelerate reaction rates, including the rate of racemization.[1][6]
-
Solvent polarity: The polarity of the solvent can influence the stability of the intermediates involved in racemization pathways.[1][7]
-
Presence of additives: Certain additives can suppress racemization by forming active esters that are less prone to epimerization.[4][5][8][9]
Q2: Which coupling reagents are recommended to minimize racemization for the H-Ala-Glu-OH coupling?
A: The choice of coupling reagent is a critical decision in minimizing racemization.[10] For a sensitive coupling like H-Ala-Glu-OH, the following are recommended:
-
Carbodiimides with additives: Reagents like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) are effective when used in combination with racemization-suppressing additives.[1][11] The additive forms a reactive ester with the activated amino acid that is less susceptible to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[12][13]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly recommended, non-explosive additive that has been shown to be superior to the traditional 1-hydroxybenzotriazole (HOBt) in suppressing racemization and improving coupling efficiency.[2][14][15]
-
HOBt (1-Hydroxybenzotriazole): A classic additive that is still effective at reducing racemization.[2][5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization, but it has explosive properties that limit its use.[2]
-
-
Phosphonium and Uronium/Aminium Salt Reagents: Reagents such as PyBOP, HBTU, and HATU are known for their high coupling efficiency and ability to suppress racemization.[10][16][17] However, for particularly sensitive couplings, carbodiimides with an appropriate additive like OxymaPure often provide the lowest levels of racemization.[10]
Q3: How does the choice of base affect racemization and what are the best practices?
A: The base plays a dual role: it deprotonates the amine component for the coupling reaction but can also promote racemization by abstracting the α-proton of the activated glutamic acid.[1][2]
-
Base Strength and Steric Hindrance: Weaker or more sterically hindered bases are preferred to minimize racemization.
-
Base Concentration: It is crucial to use the minimum amount of base necessary for the reaction to proceed efficiently.[1] An excess of base will increase the risk of racemization.
Troubleshooting Guide: Addressing Racemization in H-Ala-Glu-OH Coupling
This section provides a structured approach to identifying and resolving issues with racemization during the synthesis of H-Ala-Glu-OH.
Issue: Higher than expected levels of the D-Glu diastereomer are detected in the final product.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
The initial focus should be on the core of the coupling reaction.
-
Are you using a carbodiimide without an additive? This is a primary cause of racemization.[1]
-
Is your activation time too long? Prolonged exposure of the activated carboxylic acid to the reaction conditions before coupling increases the opportunity for racemization.[11]
-
Solution: Pre-activate the protected glutamic acid with the coupling reagent and additive for a short period (1-5 minutes) before adding the alanine component.[1]
-
Step 2: Scrutinize the Base and Its Usage
The choice and amount of base are critical variables to control.
-
Are you using a strong base like DIPEA? This can significantly contribute to racemization.[1]
-
Solution: Switch to a weaker or more sterically hindered base such as NMM or 2,4,6-collidine.[1]
-
-
Are you using an excess of base?
-
Solution: Carefully control the stoichiometry of the base. Use the minimum amount required for the reaction.
-
Step 3: Control the Reaction Temperature
Heat can accelerate racemization.
-
Is the coupling reaction being performed at an elevated temperature?
Step 4: Assess the Solvent System
The reaction environment can influence racemization.
-
Are you using a highly polar solvent? While necessary for solubility, highly polar solvents can sometimes facilitate racemization.[7]
-
Solution: While solvent choice is often dictated by solubility, consider less polar solvents if compatible with your system. N,N-Dimethylformamide (DMF) is a common choice, but for specific cases, exploring alternatives like 2-methyltetrahydrofuran (2-MeTHF) might be beneficial.[19]
-
Decision-Making Workflow for Minimizing Racemization
Caption: Troubleshooting workflow for H-Ala-Glu-OH racemization.
Experimental Protocol: Minimized Racemization Coupling of Fmoc-Glu(OtBu)-OH with H-Ala-O-Resin
This protocol outlines a robust method for the coupling of Fmoc-protected glutamic acid to resin-bound alanine, designed to minimize racemization.
Materials:
-
Fmoc-Ala-Resin
-
Fmoc-Glu(OtBu)-OH
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Glu(OtBu)-OH and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid/additive solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activation mixture to the washed, deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).
-
Data Summary: Impact of Coupling Reagents and Additives on Racemization
The following table summarizes representative data on the effect of different coupling conditions on the level of racemization for a sensitive amino acid. While specific to the coupling of Fmoc-Ser(tBu)-OH, the trends are broadly applicable to other racemization-prone couplings like that of glutamic acid.
| Coupling Reagent | Base | Additive | % D-Isomer (Epimerization) |
| DIC | DIPEA | None | High |
| DIC | DIPEA | HOBt | Moderate |
| DIC | NMM | HOBt | Low |
| DIC | NMM | OxymaPure | Very Low |
| HATU | DIPEA | (internal) | Low to Moderate |
| HBTU | DIPEA | (internal) | Low to Moderate |
Data is illustrative and compiled from general findings in peptide synthesis literature. Actual percentages will vary based on the specific amino acids and reaction conditions.[1][20]
Conclusion
Preventing racemization during the coupling of H-Ala-Glu-OH is a multifactorial challenge that requires careful consideration of the entire reaction system. By selecting the appropriate coupling reagents and additives, such as the highly effective DIC/OxymaPure combination, and by meticulously controlling the base, temperature, and other reaction parameters, researchers can significantly enhance the chiral purity of their synthetic peptides. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your synthesis, ensuring the integrity and, ultimately, the biological efficacy of your target molecule.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
- El-Faham, A., & Albericio, F. (2022).
- El-Faham, A., & Albericio, F. (2022).
- Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(18), 7113–7122.
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. Retrieved from [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]
- Hu, L., et al. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 51(9), 2315–2326.
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]
- Miyazawa, T., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229–236.
- Lan, R., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(5), 2004–2012.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138.
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
- Gaus, K., et al. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 20(8), 1641–1647.
- Anderson, G. W., & Callahan, F. M. (1968). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 90(11), 2993–2995.
-
ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
-
Thieme. (n.d.). 3.7 Phosphonium Salts. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Coupling & Side Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptidechemistry.org [peptidechemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jpt.com [jpt.com]
- 17. peptide.com [peptide.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
identification of common impurities in synthetic H-Ala-Glu-OH
Welcome to the Technical Support Center for peptide synthesis and characterization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and purification of the dipeptide H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid).
Unlike longer peptide chains, dipeptides present unique thermodynamic vulnerabilities during Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative analytical protocols to help you definitively identify and resolve common impurities.
Part 1: Diagnostic Matrix for H-Ala-Glu-OH Impurities
To rapidly identify impurities, compare your Liquid Chromatography-Mass Spectrometry (LC-MS) data against this quantitative matrix.
| Impurity Type | Molecular Formula | Exact Mass (Da) | Mass Shift (Δ Da) | Mechanistic Origin |
| Target: H-Ala-Glu-OH | C8H14N2O5 | 218.0903 | 0.0000 | N/A |
| Diketopiperazine (DKP) | C8H12N2O4 | 200.0797 | -18.0106 | Premature cleavage via N-terminal attack on C-terminal ester |
| Glutarimide | C8H12N2O4 | 200.0797 | -18.0106 | Base-catalyzed side-chain cyclization of Glu |
| tBu-Protected Glu | C12H22N2O5 | 274.1529 | +56.0626 | Incomplete global deprotection (TFA cleavage) |
| Fmoc-Protected Ala | C23H24N2O7 | 440.1584 | +222.0681 | Incomplete Fmoc removal during synthesis |
| D-Ala-L-Glu (Epimer) | C8H14N2O5 | 218.0903 | 0.0000 | Base-catalyzed racemization during coupling |
Part 2: Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major impurity at m/z 201.08 [M+H]+, which is -18 Da from the target H-Ala-Glu-OH. Is this glutarimide or diketopiperazine (DKP)? A1: While both impurities result in a loss of water (-18 Da), in the context of dipeptide synthesis, Diketopiperazine (DKP) formation is the most notorious and statistically probable side reaction.
-
The Causality: When the Fmoc group is removed from the N-terminal Alanine, the newly liberated α-amino group is in perfect spatial proximity to attack the C-terminal ester linkage connecting Glutamate to the resin. Driven by the thermodynamic stability of a 6-membered ring, this nucleophilic attack prematurely cleaves the dipeptide from the resin, forming cyclo(Ala-Glu).
-
The Solution: Synthesize the dipeptide on a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin . The bulky trityl linker sterically blocks the N-terminal amine from accessing and attacking the ester bond.
Mechanism of Diketopiperazine (DKP) formation during dipeptide synthesis.
Q2: I used 2-CTC resin to prevent DKP, but I still see a -18 Da impurity. Could this be glutarimide? A2: Yes. Glutarimide formation is a sequence-dependent side reaction where the peptide backbone amide nitrogen attacks the γ-carboxyl group of the Glutamate side chain[1].
-
The Causality: This process is catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine)[2]. The base deprotonates the backbone amide, facilitating a simultaneous nucleophilic attack and leaving of the protecting group to form a six-membered cyclic imide[1]. While analogous to aspartimide formation, glutarimide proceeds more slowly but remains a high risk in sterically unhindered sequences[3].
-
The Solution: Modify your deprotection conditions to suppress the ionization of the backbone amide. Using a milder base cocktail, such as 0.1 M HOBt or 5% formic acid in 20% piperidine/DMF, significantly reduces imide formation[2].
Base-catalyzed glutarimide formation and subsequent hydrolysis to isomers.
Q3: My purity by UV is 95%, but Chiral LC shows a cluster of peaks with the exact same mass (m/z 219.09). What is happening? A3: You are observing epimerization (racemization) , likely the formation of D-Ala-L-Glu.
-
The Causality: During the activation of the Fmoc-Ala-OH carboxyl group, an oxazolone intermediate can form. The base (e.g., DIPEA) used during coupling can abstract the α-proton of the oxazolone, leading to racemization. The presence of multiple peaks with identical mass is a classic indicator of isomeric impurities[2].
-
The Solution: Use coupling reagents that suppress oxazolone formation, such as HATU combined with a sterically hindered, weaker base like TMP (2,4,6-trimethylpyridine), and keep coupling temperatures strictly at or below room temperature.
Part 3: Experimental Protocols for Impurity Identification
Protocol 1: LC-MS/MS Identification of Structural Impurities
To definitively distinguish between DKP and Glutarimide (-18 Da isomers), MS/MS fragmentation is required.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude H-Ala-Glu-OH in LC-MS grade water to 1 mg/mL. Dilute to 0.1 mg/mL using 0.1% Formic Acid (FA) in water.
-
Chromatography: Inject 5 µL onto a high-resolution C18 column (e.g., AdvanceBio Peptide Plus). Critical Step: Use 0.1% FA as the mobile phase modifier instead of Trifluoroacetic Acid (TFA). TFA (pKa ~0.23) causes severe ion suppression in the mass spectrometer by forming strong ion pairs with the peptide[4]. FA (pKa ~3.77) provides sufficient protonation for peak shape without sacrificing MS sensitivity[4].
-
Mass Spectrometry: Operate an ESI-Q-TOF MS in positive ion mode. Set the scan range from m/z 100 to 1000.
-
MS/MS Fragmentation: Isolate the m/z 201.08 precursor ion.
-
Diagnostic Result: A Glutarimide impurity will yield standard linear peptide fragments (b/y ions) confirming the intact Ala-Glu backbone. A DKP impurity lacks a free N-terminus and will not produce standard b1/y1 ions, instead showing fragmentation characteristic of the highly stable diketopiperazine ring (e.g., loss of CO).
-
LC-MS/MS workflow for identifying peptide impurities using Formic Acid.
Protocol 2: Marfey's Reagent Derivatization for Epimer Detection
Because LC-MS cannot easily distinguish D-Ala-L-Glu from L-Ala-L-Glu (they are isobaric stereoisomers)[5], chemical derivatization is required.
Step-by-Step Methodology:
-
Hydrolysis: Place 1 mg of the peptide in a heavy-walled glass ampoule. Add 1 mL of 6M HCl, seal under vacuum, and heat at 110°C for 24 hours to yield free amino acids.
-
Derivatization: Dry the hydrolysate under nitrogen. Resuspend in 100 µL of water. Add 20 µL of 1 M NaHCO3 and 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone. Incubate at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 800 µL of mobile phase A (0.1% TFA in water).
-
Analysis: Analyze via RP-HPLC with UV detection at 340 nm. The L-Ala and D-Ala derivatives will elute at distinctly different retention times due to diastereomeric resolution, allowing precise quantification of racemization.
References
-
Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. NIH / PMC.[Link]
-
Pyroglutamate Formation in Peptides – Formation and Control: Glutarimide Formation Mechanism. Peptide Chemistry. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies.[Link]
-
Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. NIH / PubMed.[Link]
-
H-Ala-Glu-OH Chemical Properties and Identifiers. PubChem / NIH.[Link]
Sources
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. agilent.com [agilent.com]
- 5. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve long-term stability of H-Ala-Glu-OH stock
Welcome to the Technical Support Center. This portal provides drug development professionals and research scientists with advanced troubleshooting frameworks, mechanistic insights, and validated Standard Operating Procedures (SOPs) for maintaining the long-term stability of the dipeptide H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid).
Core Mechanistic Overview: Why Dipeptides Degrade
Before addressing specific troubleshooting steps, it is critical to understand the causality behind dipeptide degradation. Unlike long-chain proteins, dipeptides like H-Ala-Glu-OH face a unique thermodynamic vulnerability: Diketopiperazine (DKP) formation .
Because the distance between the N-terminal amine (Alanine) and the carbonyl carbon of the second amino acid (Glutamic acid) perfectly accommodates a low-strain, six-membered ring, intramolecular cyclization is highly favorable[1]. This process, alongside standard hydrolysis, dictates the strict parameters required for liquid stock preservation.
Fig 1: Primary chemical degradation pathways of H-Ala-Glu-OH in aqueous solution.
Troubleshooting & FAQs
Q1: My H-Ala-Glu-OH liquid stock loses efficacy after a few weeks at 4°C. What is the root cause? A: The root cause is likely a combination of intramolecular aminolysis (DKP formation) and microbial degradation . In aqueous solutions, the unprotonated N-terminal amine of Alanine acts as a nucleophile, attacking the peptide bond to form a cyclic DKP byproduct. This reaction is highly dependent on the degree of ionization of the N-terminal amino group[2]. Furthermore, dipeptides are excellent nutritional sources for microbes; without sterile filtration (0.22 µm), bacterial growth will rapidly consume the stock[3].
Q2: How do I optimize the pH of my reconstitution buffer to prevent chemical degradation? A: You must balance solubility with chemical stability. The Glutamic acid side chain has a pKa of ~4.2. To ensure complete dissolution, the pH should be above 4.2 (where the carboxylate group is deprotonated and soluble). However, as pH approaches 7.0 and above, the N-terminal amine of Alanine becomes unprotonated and highly reactive, accelerating DKP formation[2].
-
Actionable Solution: Buffer your sterile water or stock solution to a pH of 5.5 to 6.0 . This "sweet spot" ensures the Glu side chain is ionized for solubility, while the N-terminal amine remains protonated (non-nucleophilic), effectively halting DKP cyclization.
Q3: Why does my peptide aggregate after moving it in and out of the freezer? A: Repeated temperature fluctuations cause freeze-thaw damage . Freezing creates ice crystal microstructures that mechanically stress the peptide bonds[4]. When a liquid peptide solution is repeatedly thawed and refrozen, the molecular structure is disrupted, leading to physical aggregation and precipitation[5].
-
Actionable Solution: Never store stock solutions in "frost-free" freezers, as they undergo automatic defrost cycles that cause micro-thawing[4]. Always aliquot your reconstituted peptide into single-use vials before the initial freeze.
Q4: Should I store H-Ala-Glu-OH as a lyophilized powder or a liquid stock? A: Always maintain the bulk of your inventory as a lyophilized powder at -20°C or -80°C. Lyophilization removes water via sublimation, suppressing molecular motion and halting hydrolysis[4]. Only reconstitute the amount you need for immediate experimental workflows[6].
Quantitative Data: Storage Conditions vs. Stability
To ensure experimental reproducibility, adhere to the following validated shelf-life metrics for H-Ala-Glu-OH[7].
| State | Storage Temperature | Environment | Expected Stable Shelf Life | Primary Degradation Risk |
| Lyophilized Powder | -80°C | Desiccated, Dark | > 2 Years | Moisture condensation upon opening |
| Lyophilized Powder | -20°C | Desiccated, Dark | 1 - 2 Years | Moisture condensation upon opening |
| Liquid Stock (Aliquoted) | -80°C | Sterile, pH 5.5-6.0 | 6 Months | Minimal (if freeze-thaw avoided) |
| Liquid Stock (Aliquoted) | -20°C | Sterile, pH 5.5-6.0 | 1 Month | Ice crystal mechanical stress |
| Liquid Working Solution | 4°C | Sterile, pH 5.5-6.0 | < 1 Week | DKP Formation, Microbial growth |
Standard Operating Procedure (SOP): Stock Preparation & Long-Term Storage
This self-validating protocol ensures that your peptide is protected from moisture, mechanical stress, and chemical degradation at every step.
Fig 2: Validated step-by-step workflow for H-Ala-Glu-OH liquid stock preparation.
Step 1: Equilibration (Critical Anti-Condensation Step) Before opening the lyophilized vial, remove it from the -20°C/-80°C freezer and place it in a desiccator at room temperature for at least 20 minutes. Causality: Opening a cold vial exposes it to ambient humidity, causing instant condensation. Water introduction will initiate hydrolysis in the remaining powder[4].
Step 2: Reconstitution Prepare the stock solution at a higher concentration (e.g., 1-2 mg/mL) than required for the final assay[8]. Dissolve the peptide in sterile, distilled water adjusted to pH 5.5–6.0. Validation check: The solution should be completely clear. If it is cloudy, the peptide has not fully dissolved; gentle sonication (under 5 minutes to avoid thermal degradation) can be applied[8].
Step 3: Sterilization Pass the fully dissolved stock solution through a 0.22 µm low-protein-binding syringe filter (e.g., PES or PVDF). Causality: Peptides in solution are highly susceptible to bacterial degradation. Sterile filtration is mandatory if the stock is to be kept for any length of time[3].
Step 4: Aliquoting Divide the stock solution into single-use, sterile Nalgene or PTFE cryo-vials. Causality: This guarantees that each aliquot undergoes only one freeze-thaw cycle, preventing the mechanical shearing of peptide bonds caused by repeated ice crystal formation.
Step 5: Storage Flash-freeze the aliquots and store them immediately at -80°C. Ensure the freezer is a manual-defrost model. Discard any remaining liquid from an aliquot after it has been thawed for an experiment[3].
References
-
Muscle Hustle Health. Peptide Storage Stability: 5 Proven Rules for Compound Life. Available at: [Link]
-
Honest Peptide. Peptide Storage & Stability: A Definitive Guide. Available at: [Link]
-
Peptide Chemistry. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available at:[Link]
-
Severn Biotech. Peptide Synthesis & Storage Guidelines. Available at:[Link]
-
Peptide Sciences. Peptide Storage Information. Available at:[Link]
-
PubMed (Journal of Pharmaceutical Sciences). Kinetics of diketopiperazine formation using model peptides. Available at:[Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Synthesis - Severn Biotech [severnbiotech.com]
- 4. honestpeptide.com [honestpeptide.com]
- 5. Peptide Storage Stability: 5 Proven Rules for Compound Life [musclehustlehealth.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Dipeptide Cleavage Optimization (H-Ala-Glu-OH)
Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently consult with researchers struggling to isolate short sequences—specifically dipeptides like H-Ala-Glu-OH. While SPPS is highly efficient for longer chains, dipeptides present unique thermodynamic traps and steric challenges.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind every chemical behavior, ensuring your synthesis protocols become robust, self-validating systems.
Part 1: Core Troubleshooting & FAQs
Q1: Why is my crude yield of H-Ala-Glu-OH extremely low, and why does LC-MS show a mass of [M-18]?
Causality: You are experiencing Diketopiperazine (DKP) formation , the most notorious side reaction in dipeptide synthesis. When the Fmoc protecting group is removed from the N-terminal Alanine, the newly liberated, highly nucleophilic free amine can undergo an intramolecular attack on the ester bond linking the C-terminal Glutamic acid to the resin.
Because forming a six-membered ring is thermodynamically highly favorable, this attack prematurely cleaves the dipeptide from the resin as a cyclic byproduct (cyclo(Ala-Glu)), which is then inadvertently washed away with the piperidine waste 1. This is exceptionally common when using standard Wang resin, as the benzyl ester is a highly competent leaving group.
Q2: How do I completely prevent DKP formation for this specific sequence?
Causality: The most effective strategy is steric shielding . By switching your solid support from Wang resin to 2-Chlorotrityl chloride (2-CTC) resin, you introduce massive steric bulk at the C-terminal linkage. This bulk physically blocks the N-terminal amine of Alanine from accessing the ester carbonyl, effectively shutting down the intramolecular aminolysis pathway and preserving your yield 2.
Mechanism of DKP formation on Wang resin vs. steric suppression using 2-CTC resin.
Q3: My LC-MS shows a +56 Da adduct on the target mass. Why didn't the Glu(OtBu) deprotect?
Causality: The tert-butyl (tBu) ester protecting the side chain of Glutamic acid requires strongly acidic conditions to generate the t-butyl cation and liberate the free carboxylic acid. If you used a mild cleavage cocktail (e.g., 1-5% TFA) typical for isolating protected fragments from 2-CTC resin, the OtBu group will remain completely intact 3. For global deprotection to yield H-Ala-Glu-OH, you must subject the peptidyl-resin to a high-concentration TFA cocktail (95% TFA) for at least 2 to 2.5 hours .
Q4: Do I need scavengers in my cleavage cocktail for H-Ala-Glu-OH?
Causality: While Alanine and Glutamic acid lack highly reactive nucleophilic side chains (like Cysteine or Tryptophan), the cleavage of the OtBu group generates highly reactive t-butyl cations. Without a scavenger, these cations can re-alkylate the peptide backbone or the newly freed carboxylate groups. Using Triisopropylsilane (TIPS) and Water acts as a thermodynamic sink, irreversibly quenching the cations .
Part 2: Quantitative Data & Optimization Tables
Table 1: Solid Support Comparison for H-Ala-Glu-OH Synthesis
| Parameter | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Linker Stability | High (Requires 95% TFA to cleave) | Acid-labile (Cleaves at 1-5% TFA) |
| DKP Risk (Dipeptide) | Critical / High | Negligible (Steric shielding) |
| C-Terminal Racemization | Moderate Risk | Low Risk |
| Recommended Use | Longer standard sequences | Dipeptides, protected fragments |
Table 2: Cleavage Cocktail Efficacy for Glu(OtBu) Global Deprotection
| Cocktail Composition | Time | Temp | Result / Analytical Observation |
| 1% TFA in DCM | 1.0 hr | 25°C | Cleavage only. OtBu intact (+56 Da adduct present). |
| 95% TFA / 5% H₂O | 1.5 hr | 25°C | Incomplete OtBu removal. Minor re-alkylation observed. |
| 95% TFA / 2.5% TIPS / 2.5% H₂O | 2.5 hr | 25°C | Optimal. Complete deprotection, high purity H-Ala-Glu-OH. |
Part 3: Self-Validating Experimental Protocol
A protocol is only as good as its built-in quality control. The following methodology for the global cleavage of H-Ala-Glu-OH from 2-CTC resin incorporates visual and analytical checkpoints to validate success at every stage.
Step-by-Step Methodology: Global Cleavage & Deprotection
Step 1: Resin Preparation
-
Action: Wash the peptidyl-resin (H-Ala-Glu(OtBu)-CTC) thoroughly with Dichloromethane (DCM) (3 × 10 mL) to remove all traces of DMF, then dry under a vacuum for 1 hour.
-
Validation Checkpoint: The resin must be completely free-flowing and static. Clumping indicates residual DMF, which is basic and will neutralize the TFA, leading to incomplete cleavage.
Step 2: Cocktail Addition
-
Action: In a fume hood, add 10 mL of the cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) per gram of dry resin.
-
Validation Checkpoint: Upon addition of TFA to 2-CTC resin, the solution will immediately turn a deep, vibrant red/purple . This color change is a self-validating indicator that the highly stabilized trityl cation has formed and the acidic cleavage environment is active.
Step 3: Incubation
-
Action: Agitate the mixture gently at room temperature for exactly 2.5 hours.
-
Causality: This duration ensures the kinetic barrier for the removal of the tightly bound OtBu group on the Glutamic acid side chain is fully overcome.
Step 4: Filtration and Concentration
-
Action: Filter the resin, collecting the cleavage cocktail in a round-bottom flask. Wash the resin twice with 2 mL of neat TFA. Concentrate the combined filtrate under a gentle stream of Nitrogen (N₂) until the volume is reduced to approximately 2 mL.
-
Causality: Reducing the TFA volume prevents the peptide from remaining soluble during the subsequent ether precipitation step.
Step 5: Ether Precipitation
-
Action: Add the concentrated peptide solution dropwise into 30 mL of ice-cold diethyl ether.
-
Validation Checkpoint: The immediate formation of a white, flocculent precipitate validates successful cleavage and confirms the insolubility of the fully deprotected dipeptide. If the solution remains clear, the peptide is either trapped in residual TFA or the OtBu group failed to deprotect (increasing its hydrophobicity).
Step 6: Isolation
-
Action: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether, wash the pellet twice more with cold ether, and lyophilize to yield pure H-Ala-Glu-OH.
Step-by-step self-validating workflow for the global cleavage of H-Ala-Glu-OH.
References
- Title: Diketopiperazine Formation (DKP)
- Title: A Head-to-Head Comparison of Fmoc-L-Leu-MPPA (Wang)
- Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTec URL
- Title: Fmoc Resin Cleavage and Deprotection Source: Sigma-Aldrich URL
Sources
Validation & Comparative
comparing biological activity of H-Ala-Glu-OH vs H-Glu-Ala-OH
An in-depth comparative analysis of the dipeptides H-Ala-Glu-OH (Alanyl-Glutamate) and H-Glu-Ala-OH (Glutamyl-Alanine) reveals how a simple inversion of amino acid sequence fundamentally alters physicochemical properties, transporter kinetics, and biological signaling. As structural isomers, both dipeptides consist of one non-polar aliphatic amino acid (Alanine) and one acidic amino acid (Glutamate). However, the position of the gamma-carboxyl group relative to the N-terminus dictates their behavior in biological systems, from intestinal absorption to intracellular metabolic regulation.
This guide provides an objective, data-driven comparison of these two dipeptides, designed for researchers and drug development professionals evaluating peptide-based therapeutics, nutritional formulations, or metabolic signaling models.
The bioavailability of dipeptides is primarily governed by the proton-coupled oligopeptide transporters PepT1 (SLC15A1) in the intestinal epithelium and PepT2 (SLC15A2) in the renal proximal tubules. These transporters are stereoselective and sequence-dependent, relying on the spatial distribution of hydrophobicity and charge.
-
H-Glu-Ala-OH Binding: The PepT1 transporter is a high-capacity, low-affinity carrier. Systematic studies of Xaa-Ala dipeptides demonstrate that H-Glu-Ala-OH has a measured affinity (
) of approximately 0.25 mM for PepT1[1][2]. The presence of the acidic Glutamate at the N-terminus places the negatively charged gamma-carboxyl group in a specific orientation within the PepT1 binding pocket, which the transporter accommodates efficiently[2]. -
H-Ala-Glu-OH Binding: Conversely, placing Alanine at the N-terminus and Glutamate at the C-terminus shifts the isoelectric profile. While H-Ala-Glu-OH is also a recognized substrate for PepT1, its affinity profile differs slightly due to the C-terminal position of the acidic side chain. In bacterial models, dipeptide-binding proteins (such as PsDppA) exhibit strong, specific binding affinities for H-Ala-Glu-OH (in the range of 6 to 76 μM), demonstrating broad substrate specificity that favors short N-terminal side chains paired with hydrophilic C-terminals[3].
Caption: Mechanism of proton-coupled transport of isomeric dipeptides via the PepT1 symporter.
Physiological Bioactivity and Metabolic Signaling
Beyond serving as mere nutritional building blocks, these dipeptides act as active signaling molecules.
Metabolic Reprogramming (TORC1 Signaling): Recent plant metabolomics studies (e.g., in Arabidopsis thaliana) have revealed that proteogenic dipeptides function as metabolic switches. H-Glu-Ala-OH, along with other Glu-containing dipeptides, exhibits distinct diel (day/night) fluctuations. Specifically, H-Glu-Ala-OH displays a discrete increase during the night/dark phase[4][5]. This accumulation is linked to Target of Rapamycin Complex 1 (TORC1) signaling and autophagy, acting to reprogram central carbon and nitrogen metabolism when environmental energy supplies are restricted[4][5].
Enzymatic Inhibition and Sensory Properties: In food science and mammalian physiology, sequence inversion drastically alters target interaction:
-
H-Glu-Ala-OH: Identified as a bioactive peptide in dry-cured hams, this sequence imparts a distinct bitter/brothy taste profile[6]. More importantly, in silico and empirical data suggest that H-Glu-Ala-OH possesses Angiotensin-Converting Enzyme (ACE) inhibitory activity, indicating potential applications in managing hypertension[6].
-
H-Ala-Glu-OH: Frequently utilized in clinical settings as a highly stable, soluble precursor for Glutamate. In serum and tissue profiles, the concentration of H-Ala-Glu-OH correlates strongly with systemic Alanine levels, serving as a reliable biomarker for amino acid pool distribution[7][8].
Caption: Role of dipeptides in modulating TORC1-dependent metabolic reprogramming during environmental stress.
Quantitative Data Comparison
The following table synthesizes the distinct physicochemical and biological parameters of the two isomers to aid in formulation and experimental design.
| Parameter | H-Ala-Glu-OH | H-Glu-Ala-OH |
| Sequence (N | Alanine | Glutamate |
| Molecular Weight | 218.21 g/mol | 218.21 g/mol |
| PepT1 Affinity ( | High affinity (Substrate) | ~0.25 mM[1][2] |
| Metabolic Signaling | Correlates with serum Alanine pools[7] | Accumulates at night; regulates TORC1[4] |
| Bioactivity / Sensory | Stable Glutamate precursor | ACE inhibitor; Bitter/Brothy taste[6] |
| Bacterial Binding (PsDppA) | High affinity ( | Sequence-dependent differential binding |
Experimental Methodologies
To ensure scientific integrity and self-validation, the following protocols detail how to objectively measure the differences between these two isomers in vitro and in vivo.
Protocol A: In Vitro PepT1 Affinity Assay (Caco-2 Cell Model)
Causality: Caco-2 cells spontaneously differentiate to express human PepT1 on their apical surface, mimicking the intestinal epithelium. Using radiolabeled
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (Transwell) and culture for 21 days to ensure full polarization and PepT1 expression.
-
Buffer Preparation: Prepare apical uptake buffer at pH 6.0 (to provide the necessary
gradient) and basolateral buffer at pH 7.4. -
Competitive Incubation: Add
to the apical chamber simultaneously with varying concentrations (0.01 mM to 10 mM) of either H-Ala-Glu-OH or H-Glu-Ala-OH. -
Reaction Termination: After 10 minutes, terminate uptake by washing the apical surface three times with ice-cold, peptide-free buffer to halt transporter kinetics.
-
Quantification: Lyse the cells using 1% Triton X-100 and measure intracellular radioactivity via liquid scintillation counting. Calculate the
using the Cheng-Prusoff equation.
Protocol B: UPLC-MS/MS Quantification of Isomeric Dipeptides
Causality: Because H-Ala-Glu-OH and H-Glu-Ala-OH have identical masses, standard LC-MS cannot distinguish them. Tandem mass spectrometry (MS/MS) is required to fragment the peptide bond and analyze the specific b and y sequence ions.
-
Sample Extraction: Homogenize tissue/plasma in 80% cold methanol to precipitate large proteins and halt endogenous peptidase activity.
-
Chromatographic Separation: Inject the supernatant onto an Amide HILIC column (e.g., 100 x 2.1mm, 2.6
m). Use a gradient of 10 mM Ammonium Formate in Acetonitrile/Water to separate the highly polar dipeptides[9]. -
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Isomer Differentiation: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation of H-Ala-Glu-OH will yield a prominent
ion for Glutamate, whereas H-Glu-Ala-OH will yield a ion for Alanine. -
Validation: Quantify against a stable isotope-labeled internal standard (e.g.,
-labeled dipeptide) to correct for matrix effects and ion suppression.
References
-
Needleman, S. B. "AMINO ACID DISTRIBUTION IN BIOLOGICALLY ACTIVE PEPTIDES". Canadian Science Publishing. Available at: [Link]
-
Calderan-Rodrigues, M. J., et al. "Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana". Frontiers in Plant Science. Available at:[Link]
-
Spanier, B. "Proton Coupled Oligopeptide Transporter 1 (PepT1) Function, Regulation, and Influence on the Intestinal Homeostasis". Comprehensive Physiology. Available at: [Link]
-
Jian, Y., et al. "CHAPTER 11: Transport, Cellular Uptake and Bioavailability of Food Peptides". Royal Society of Chemistry. Available at: [Link]
-
Gallego, M., et al. "The relevance of dipeptides and tripeptides in the bioactivity and taste of dry-cured ham". ResearchGate. Available at:[Link]
-
"A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles". MDPI. Available at: [Link]
-
"Structural Insights into the Multispecific Recognition of Dipeptides of Deep-Sea Gram-Negative Bacterium Pseudoalteromonas sp. Strain SM9913". ASM Journals. Available at: [Link]
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. books.rsc.org [books.rsc.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]
- 5. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
A Researcher's Guide to a Comprehensive Certificate of Analysis for H-Ala-Glu-OH: Ensuring Quality and Reproducibility
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the integrity and success of their work. The dipeptide H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid), a crucial component in cell culture media and various research applications, is no exception. A Certificate of Analysis (CoA) is the primary document attesting to a product's quality. However, the level of detail and the rigor of testing can vary significantly between suppliers, impacting experimental outcomes and regulatory submissions.
This guide provides an in-depth comparison of a standard, "research-use-only" CoA for H-Ala-Glu-OH versus a comprehensive, "best-in-class" CoA that aligns with pharmaceutical quality standards. Understanding these differences empowers researchers to demand and select materials that meet the stringent requirements of their applications, ensuring data reliability and accelerating the path to discovery and development.
The Critical Role of a Robust Certificate of Analysis
A CoA is more than a simple declaration of purity; it is a detailed report of the quality control testing performed on a specific batch of a product.[1][2] For H-Ala-Glu-OH, a comprehensive CoA provides assurance of its identity, purity, strength, and safety. In drug development, a well-characterized starting material is a foundational requirement by regulatory bodies like the FDA and EMA.[3] A detailed CoA facilitates a smoother transition from research to clinical applications by providing a clear and verifiable quality profile of the material.
Comparison of a Standard vs. Best-in-Class CoA for H-Ala-Glu-OH
The following tables illustrate the key differences between a typical "research-use-only" CoA and a comprehensive, "best-in-class" CoA for H-Ala-Glu-OH. The latter incorporates more rigorous testing and stricter acceptance criteria, providing a higher level of quality assurance.
Table 1: General Information
| Parameter | Standard "Research-Use" CoA | Best-in-Class CoA | Significance for Researchers |
| Product Name | H-Ala-Glu-OH | H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid) | Provides the common name and the full chemical name for clarity. |
| CAS Number | 13187-90-1 | 13187-90-1 | Ensures unique identification of the chemical substance. |
| Molecular Formula | C8H14N2O5 | C8H14N2O5 | Confirms the elemental composition. |
| Molecular Weight | 218.21 | 218.21 | Verifies the molecular mass of the compound. |
| Batch/Lot Number | Provided | Provided | Enables traceability of a specific manufacturing batch.[4] |
| Date of Manufacture | Not always provided | Provided | Indicates the age of the batch. |
| Retest/Expiry Date | Not always provided | Provided | Informs the user of the recommended timeframe for use to ensure stability.[4] |
| Storage Conditions | Provided | Provided | Crucial for maintaining the integrity and stability of the peptide.[5] |
Table 2: Identity and Structure
| Test | Standard "Research-Use" CoA | Best-in-Class CoA | Significance for Researchers |
| Appearance | White powder | White to off-white crystalline powder | A basic physical description. Changes can indicate degradation or contamination. |
| Mass Spectrometry (MS) | [M+H]+ matches theoretical | High-Resolution MS (HRMS) confirming exact mass to < 5 ppm | HRMS provides a much higher degree of confidence in the molecular identity and can reveal subtle mass shifts due to modifications.[3] |
| ¹H NMR Spectroscopy | Spectrum provided, conforms to structure | Spectrum provided with detailed peak assignments and interpretation, confirming the specific isomeric form (L-Ala-L-Glu). | While a basic spectrum confirms the presence of expected protons, a detailed analysis ensures the correct connectivity and stereochemistry, ruling out isomeric impurities.[2] |
| Specific Optical Rotation | Not typically provided | [α]D²⁰ = +X° to +Y° (c=1, H₂O) | Confirms the presence of the correct chiral isomers (L-alanine and L-glutamic acid) and the absence of the D-isomers, which can have different biological activities.[6][7][8][9] |
Table 3: Purity and Impurities
| Test | Standard "Research-Use" CoA | Best-in-Class CoA | Significance for Researchers |
| Purity by HPLC | ≥98.0% | ≥99.5% (by area %) | A higher purity level minimizes the presence of unknown substances that could interfere with experiments.[10] |
| Related Substances (HPLC) | Not detailed | Each specified impurity ≤0.10%, total impurities ≤0.50% | Following ICH Q3A guidelines, this provides a detailed profile of known and unknown impurities, which is critical for safety and reproducibility.[5][11][12] |
| Residual Solvents (GC) | Not typically provided | Meets USP <467> or ICH Q3C limits for Class 2 and 3 solvents. | Ensures that potentially toxic solvents used in the synthesis are removed to safe levels.[13][14][15][16][17] |
| Elemental Impurities | Not typically provided | Meets USP <232>/<233> or ICH Q3D limits. | Controls for the presence of heavy metals and other elemental impurities that can be toxic or interfere with biological systems. |
Table 4: Content and Safety
| Test | Standard "Research-Use" CoA | Best-in-Class CoA | Significance for Researchers |
| Peptide Content (by AAA or N%) | Not typically provided | 85-105% (on anhydrous, solvent-free basis) | Determines the actual amount of the peptide in the material, accounting for water and counter-ions. Crucial for accurate dosing.[18][19][20][21] |
| Water Content (Karl Fischer) | Not typically provided | ≤ 5.0% | Quantifies the amount of water present, which is important for accurate weighing and stability. |
| Bacterial Endotoxins (LAL) | Not typically provided | ≤ 0.5 EU/mg | Essential for in vivo studies or cell culture applications to prevent inflammatory responses.[4][22][23][24][25] |
| Microbial Limits (TAMC/TYMC) | Not typically provided | Total Aerobic Microbial Count ≤100 CFU/g, Total Yeast and Mold Count ≤10 CFU/g | Ensures the material is not contaminated with microorganisms that could affect experimental results or be harmful.[26][27][28][29][30] |
Experimental Protocols for Key Analyses
To provide a deeper understanding of the rigorous testing behind a best-in-class CoA, detailed methodologies for key experiments are outlined below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
Objective: To determine the purity of H-Ala-Glu-OH and quantify any related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Water.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve H-Ala-Glu-OH in the sample diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 0 20 20 25 100 30 100 31 0 | 35 | 0 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity. Identify and quantify any impurities based on their relative retention times and area percentages.
Causality Behind Experimental Choices:
-
Reversed-phase C18 column: Provides good separation for polar molecules like dipeptides.
-
TFA as an ion-pairing agent: Improves peak shape and resolution for peptides.
-
Gradient elution: Allows for the separation of impurities with a wide range of polarities from the main compound.
-
UV detection at 214 nm: The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection of the dipeptide and related impurities.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
Objective: To confirm the elemental composition and exact mass of H-Ala-Glu-OH.
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Infusion: Introduce the prepared sample solution (from HPLC protocol) into the mass spectrometer via direct infusion or LC-MS.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-500.
-
Resolution: > 60,000.
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical exact mass of C8H15N2O5⁺ (219.0975). The mass accuracy should be within 5 ppm.
Causality Behind Experimental Choices:
-
ESI+: A soft ionization technique suitable for polar, non-volatile molecules like peptides, minimizing fragmentation.
-
High Resolution: Allows for the accurate determination of the elemental composition, distinguishing the target molecule from isobaric impurities.
Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure and isomeric purity of H-Ala-Glu-OH.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterium Oxide (D₂O).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of H-Ala-Glu-OH in 0.7 mL of D₂O.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the signals. Compare the spectrum to a reference spectrum or predict the spectrum to confirm the structure. Key signals for H-Ala-Glu-OH in D₂O would include:
-
A doublet for the alanine methyl protons.
-
Multiplets for the alanine and glutamic acid alpha-protons.
-
Multiplets for the glutamic acid beta and gamma-protons.
-
Causality Behind Experimental Choices:
-
D₂O as solvent: Avoids a large solvent peak from water in the region of interest.
-
High-field NMR (≥400 MHz): Provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment in complex molecules.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of a comprehensive quality control process for H-Ala-Glu-OH and the relationship between different quality attributes.
Caption: Comprehensive QC workflow for H-Ala-Glu-OH.
Caption: Interrelation of H-Ala-Glu-OH quality attributes.
Conclusion
For researchers and drug development professionals, scrutinizing the Certificate of Analysis for critical reagents like H-Ala-Glu-OH is not merely a procedural step but a cornerstone of scientific rigor. A "research-use-only" CoA may suffice for preliminary studies, but a "best-in-class" CoA, with its comprehensive testing and stringent specifications, provides the necessary assurance for pivotal experiments, cell-based assays, in vivo studies, and any work intended for regulatory submission. By understanding the components of a high-quality CoA and the rationale behind each test, scientists can make informed decisions about their starting materials, ultimately leading to more reliable, reproducible, and impactful research.
References
-
Impurity profiling in peptides: Why It Matters in Drug Development. (2025, July 22). ResolveMass Laboratories Inc. [Link]
-
ENDOTOXIN LIMITS For Parenteral Drug Products. Associates of Cape Cod, Inc. [Link]
-
The International Pharmaceutical Excipients Council. Certificate of Analysis Guide. [Link]
-
61 MICROBIOLOGICAL EXAMINATION OF NONSTERILE PRODUCTS: MICROBIAL ENUMERATION TESTS INTRODUCTION. (n.d.). US Pharmacopeia (USP). [Link]
-
781 OPTICAL ROTATION. Rudolph Research Analytical. [Link]
-
Impurities in new drug substances Q3A (R2). (2006, October 25). ICH. [Link]
-
ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (n.d.). [Link]
-
1052 BIOTECHNOLOGY DERIVED ARTICLESAMINO ACID ANALYSIS Change to read. (2016, November 21). US Pharmacopeia (USP). [Link]
-
Certificates of Analysis for Peptides: What Researchers Need to Know. (n.d.). [Link]
-
Bacterial Endotoxins/Pyrogens. (2014, November 17). FDA. [Link]
-
All About USP 467 Residual Solvent: Regulatory and Application Updates. (2025, January 21). Agilent. [Link]
-
ICH Q3A (R2) Impurities in new drug substances. (2006, October 1). European Medicines Agency. [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. (n.d.). Waters Corporation. [Link]
-
HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]
-
ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry. (2021, May 19). FDA. [Link]
-
What Are the FDA Requirements for Peptide Characterization? (2025, November 27). [Link]
-
General Chapters: <781> OPTICAL ROTATION. (n.d.). Pharmacopeia. [Link]
-
Amino acid analysis. (n.d.). Almac. [Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). ResolveMass Laboratories Inc. [Link]
-
How USP 61 Supports Regulatory Compliance for Pharmaceuticals. (2024, September 3). [Link]
-
USP 61: Microbiological Examination of Nonsterile Products. (2025, March 23). Nucro-Technics. [Link]
-
Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides '. (2024, May 2). Efpia. [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PMC. [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. [Link]
-
Calculating Endotoxin Limits for Drug Products. (2018, September 26). American Pharmaceutical Review. [Link]
-
467 RESIDUAL SOLVENTS. (2019, September 27). USP-NF. [Link]
-
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 19). PMC. [Link]
-
Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. [Link]
-
USP 61 – Microbial examination of non-sterile products: Microbial enumeration tests [USP61]. (2019, January 30). Sporometrics. [Link]
-
General Chapters: <85> BACTERIAL ENDOTOXINS TEST. (n.d.). uspbpep.com. [Link]
-
Help & FAQ. (2024, October 15). PeptideVerify. [Link]
-
1.4 Determination of optical rotation and specific rotation. (n.d.). digicollections.net. [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team. [Link]
-
USP <61> Microbial Enumeration Test. (n.d.). Microchem Laboratory. [Link]
-
Determination of Optical Rotation and Specific Optical Rotation. (2011, September 4). Pharmaguideline. [Link]
-
Impurity Profiling and Structure Elucidation via ACD/Labs. (2024, October 28). YouTube. [Link]
-
Application of 3D NMR for Structure Determination of Peptide Natural Products. (n.d.). PMC. [Link]
Sources
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- 6. rudolphresearch.com [rudolphresearch.com]
- 7. uspbpep.com [uspbpep.com]
- 8. digicollections.net [digicollections.net]
- 9. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 10. biocat.com [biocat.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. uspnf.com [uspnf.com]
- 14. agilent.com [agilent.com]
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- 18. usp.org [usp.org]
- 19. usp.org [usp.org]
- 20. almacgroup.com [almacgroup.com]
- 21. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acciusa.com [acciusa.com]
- 23. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. uspbpep.com [uspbpep.com]
- 26. usp.org [usp.org]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. nucro-technics.com [nucro-technics.com]
- 29. Sporometrics » USP 61 – Microbial examination of non-sterile products: Microbial enumeration tests [USP61] [sporometrics.com]
- 30. microchemlab.com [microchemlab.com]
Orthogonal Purity Assessment of H-Ala-Glu-OH: A Comparative Guide to HPLC and qNMR Methodologies
As drug development and cell culture engineering increasingly rely on synthetic dipeptides, the analytical rigor applied to their quality control must evolve. H-Ala-Glu-OH (Alanyl-glutamate) is a highly polar, zwitterionic dipeptide. Traditional purity assessments often rely solely on High-Performance Liquid Chromatography (HPLC). However, because H-Ala-Glu-OH lacks a strong UV chromophore beyond its amide bond and readily retains moisture, relying exclusively on chromatographic area percentages can severely overestimate the true purity of the material.
The Chromatographic Approach: HILIC-CAD/UV
The Mechanistic Causality
H-Ala-Glu-OH is exceptionally hydrophilic. When injected onto a standard C18 reversed-phase column, it typically elutes in the void volume, preventing the separation of structurally similar impurities (e.g., unreacted L-Alanine, L-Glutamic acid, or D-diastereomers). To force retention, we must utilize Hydrophilic Interaction Liquid Chromatography (HILIC), where the peptide partitions into a water-enriched layer on an amide-bonded stationary phase .
Furthermore, relying solely on UV detection at 210 nm is problematic. Low-wavelength UV is highly susceptible to solvent background drift during gradient elution, and different impurities exhibit vastly different extinction coefficients. To resolve this, we couple UV with a Charged Aerosol Detector (CAD), which provides a nearly uniform, mass-dependent response for all non-volatile species.
Self-Validating Protocol: HILIC-CAD Method
To ensure this protocol is a self-validating system, every sequence must begin with a System Suitability Test (SST) designed to prove the system's resolving power before any sample data is accepted.
Step-by-Step Methodology:
-
Column Selection: Waters XBridge BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.0 (formic acid).
-
Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% H₂O, pH 3.0.
-
-
Gradient Elution: Run from 85% B to 50% B over 12 minutes to elute the highly polar dipeptide.
-
Detection: Set UV to 210 nm and CAD to standard evaporation temperature (e.g., 35°C).
-
System Suitability Test (The Self-Validation Mechanism): Inject a resolution mixture containing H-Ala-Glu-OH (1 mg/mL), free L-Alanine (0.1 mg/mL), and free L-Glutamic acid (0.1 mg/mL).
-
Acceptance Criterion: The baseline resolution (
) between all three peaks must be . If , the mobile phase pH or column integrity is compromised, and the run must be aborted.
-
The Absolute Quantitation Approach: 1H qNMR
The Mechanistic Causality
While HPLC provides an excellent relative impurity profile (Area %), it is fundamentally blind to water and inorganic salts, which can constitute 5–15% of a lyophilized peptide's mass [[1]]([Link]). Quantitative NMR (qNMR) solves this by measuring the absolute mass fraction (% w/w). Because the NMR signal response is strictly proportional to the number of nuclei, qNMR requires no H-Ala-Glu-OH reference standard. Instead, we compare the integral of the analyte's protons against a highly pure Internal Standard (IS) .
For H-Ala-Glu-OH, we select Maleic Acid as the IS. The causality behind this choice is spectral clarity: Maleic acid produces a sharp singlet at ~6.3 ppm, which is perfectly isolated from the dipeptide's aliphatic signals (the Alanine methyl doublet at ~1.5 ppm and the Glutamic acid multiplets at 2.0–2.5 ppm).
Self-Validating Protocol: 1H qNMR Method
To ensure accuracy, the NMR sequence must validate complete magnetization recovery and the absence of co-eluting background signals .
Step-by-Step Methodology:
-
Sample Preparation: Using a microbalance (
mg), accurately weigh ~10.000 mg of H-Ala-Glu-OH and ~5.000 mg of NIST-traceable Maleic Acid into a clean vial. -
Solvation: Dissolve completely in 600 µL of Deuterium Oxide (D₂O, >99.9% D).
-
Acquisition Parameters:
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay (D1): 30 seconds. Causality: D1 must be
(longitudinal relaxation time) of the slowest relaxing proton. Failing to wait for complete relaxation will artificially truncate the integrals, destroying quantitative accuracy . -
Number of Scans (NS): 64 (target S/N ratio > 150:1).
-
-
System Suitability Test (The Self-Validation Mechanism):
-
Run a blank spectrum containing only D₂O and Maleic Acid.
-
Acceptance Criterion: The baseline at 1.5 ppm (where the Alanine methyl group will appear) must be perfectly flat, proving no solvent impurities will falsely inflate the analyte's integral. The Maleic acid peak at 6.3 ppm must exhibit perfect symmetry, validating correct phase and baseline correction.
-
Method Comparison & Experimental Data
The following table synthesizes mock experimental data from a single batch of lyophilized H-Ala-Glu-OH, highlighting the critical divergence between relative and absolute purity metrics.
| Analytical Parameter | HILIC-CAD/UV (HPLC) | 1H qNMR |
| Purity Metric | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Result (Batch 001) | 99.2% | 94.5% |
| Impurities Detected | Free Ala (0.5%), Free Glu (0.3%) | Water (4.0%), Formate salt (0.7%) |
| Reference Standard | Required for exact quantitation | Not required (Primary direct method) |
| Primary Limitation | Blind to water and inorganic salts | Blind to aprotic salts (e.g., NaCl) |
| Analysis Time | 15 min / sample | 10 min / sample (post-prep) |
Data Interpretation: The 4.7% discrepancy between the two methods is not an error; it is a feature of the analytical physics. HPLC reports that 99.2% of the organic, non-volatile material is the target dipeptide. However, qNMR reveals that the true mass fraction of the powder in the vial is only 94.5% peptide, with the remainder being tightly bound water and residual purification salts.
Visualizing the Analytical Logic
Fig 1. Orthogonal workflow for H-Ala-Glu-OH purity assessment using HPLC and qNMR.
Fig 2. Logical divergence in mass detection capabilities between HPLC and qNMR methodologies.
Conclusion
For researchers and drug development professionals handling H-Ala-Glu-OH, relying on a single analytical technique is a critical vulnerability. HPLC (HILIC-CAD) is indispensable for identifying trace organic impurities and degradation products. However, 1H qNMR must be employed as the primary method to establish the absolute mass fraction, ensuring that dosing calculations in downstream biological assays are based on true active pharmaceutical ingredient (API) content, rather than inflated chromatographic ratios.
References
1.[2] Dai, X., et al. "Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance." Talanta, 2014.[Link] 2.[3] Kellenbach, E., & Rundlöf, T. "Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy." Peptide Therapeutics, Royal Society of Chemistry, 2019.[Link] 3.[1] Atouf, F., et al. "Survey of peptide quantification methods and comparison of their reproducibility: A case study using oxytocin." Journal of Pharmaceutical and Biomedical Analysis, 2019.[Link] 4.[4] Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[Link] 5.[5] Grynkiewicz, G., et al. "Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing." Journal of Medicinal Chemistry, 2019.[Link] 6.[6] Heidenreich, M., et al. "Chromatograms of 36 dipeptides and the internal standard norleucine." Journal of Chromatography B, 2021.[Link]
Sources
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- 2. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
comparative study of H-Ala-Glu-OH and other dipeptides on cell growth
Title: Comparative Guide: H-Ala-Glu-OH vs. Alternative Dipeptides in Cell Culture Optimization
Introduction
As a Senior Application Scientist, the most pervasive metabolic bottleneck I encounter in high-density mammalian cell culture is ammonia toxicity. Traditionally, L-glutamine is supplemented as a primary carbon and nitrogen source. However, free L-glutamine is notoriously unstable, spontaneously degrading into pyrrolidone carboxylic acid and toxic ammonia at 37°C[1]. To engineer a self-validating, high-yield bioprocess, we must shift from free amino acids to synthetic dipeptides.
This guide provides a rigorous comparative analysis of H-Ala-Glu-OH (L-Alanyl-L-Glutamate) against the industry-standard H-Ala-Gln-OH (L-Alanyl-L-Glutamine) and other alternatives, detailing the mechanistic causality behind their impact on cell growth and longevity.
Mechanistic Profiling: The Causality of Dipeptide Utilization
Cells cannot utilize dipeptides directly in the Tricarboxylic Acid (TCA) cycle. The efficacy of a dipeptide depends entirely on its cellular uptake via peptide transporters (e.g., PEPT1/2 in mammals or DppA in prokaryotes) and subsequent intracellular cleavage by cytosolic peptidases[2].
-
H-Ala-Gln-OH (Alanyl-Glutamine) : Widely known in the industry as GlutaMAX™, this dipeptide is highly stable in aqueous solutions. Once internalized and cleaved, it yields L-alanine and L-glutamine. While it prevents spontaneous extracellular ammonia generation, the intracellular L-glutamine must still be deaminated by the enzyme glutaminase to form glutamate, releasing one mole of ammonia per mole of glutamine[1].
-
H-Ala-Glu-OH (Alanyl-Glutamate) : This dipeptide provides a profound metabolic shortcut[3]. Upon intracellular cleavage, it yields L-alanine and L-glutamate. By bypassing glutamine entirely, it skips the glutaminase reaction. Glutamate is directly converted to α-ketoglutarate via glutamate dehydrogenase (GLDH). This reduces the total enzymatic ammonia yield by 50% compared to Alanyl-Glutamine, making it exceptionally valuable for ammonia-sensitive cell lines, specialized neuronal cultures like SH-SY5Y[4], and specific bacterial growth assays[5].
-
Gly-Gln (Glycyl-Glutamine) : While thermally stable, the intracellular accumulation of glycine can act as an inhibitory neurotransmitter in neuronal cultures and disrupt osmotic balance in CHO cells, making it less favorable than alanine-based dipeptides.
Metabolic Pathway Visualization
The following diagram illustrates the biochemical divergence between free glutamine, H-Ala-Gln-OH, and H-Ala-Glu-OH, explicitly highlighting the nodes where toxic ammonia is generated.
Caption: Metabolic routing of dipeptides vs. free glutamine, highlighting ammonia generation nodes.
Quantitative Comparison of Nitrogen Sources
To objectively select the correct supplement, we must evaluate the thermal stability, theoretical ammonia yield, and cellular uptake mechanisms.
| Nitrogen Source | Thermal Stability (37°C in Media) | Enzymatic Ammonia Yield (per mole) | Extracellular Ammonia Generation | Primary Cellular Uptake Mechanism | Optimal Applications |
| Free L-Glutamine | Low (Half-life ~6-8 days) | 2 moles | High (Spontaneous degradation) | ASCT2 (Amino Acid Transporter) | Short-term cultures, routine passaging |
| H-Ala-Gln-OH | High (Stable >30 days) | 2 moles | Minimal | PEPT1/PEPT2 (Peptide Transporters) | High-density CHO biomanufacturing[1] |
| H-Ala-Glu-OH | High (Stable >30 days) | 1 mole | Minimal | PEPT1/PEPT2 / DppA[2] | Glutamate-adapted cells, Neuronal cultures[4], L. lactis[5] |
Experimental Methodology: Comparative Growth & Ammonia Profiling
To establish a self-validating system, researchers cannot simply swap glutamine for H-Ala-Glu-OH. Because glutamate utilizes different metabolic entry points and transporters (e.g., the
Phase 1: Stepwise Metabolic Adaptation
Causality: Gradual adaptation allows the cell to upregulate specific dipeptide permeases and excitatory amino acid transporters. Without this step, cells will experience immediate growth arrest due to nitrogen starvation.
-
Prepare a base formulation of DMEM (Glutamine-free).
-
Create two supplemented media: Media A (2 mM H-Ala-Gln-OH) and Media B (2 mM H-Ala-Glu-OH).
-
Culture the target cell line (e.g., CHO-K1) in a 75:25 ratio of Media A to Media B for one passage (3-4 days).
-
Progressively shift the ratio to 50:50, then 25:75, and finally 100% Media B over subsequent passages until viability exceeds 95%.
Phase 2: Proliferation Kinetics Assay
Causality: Continuous monitoring over a 7-day batch culture reveals the true carrying capacity of the dipeptide without media exchange masking the nutrient depletion rates.
-
Seed adapted cells at a density of
cells/cm² in 6-well plates using 100% Media A (Control) and 100% Media B (Test). -
Incubate at 37°C, 5% CO₂.
-
Harvest triplicate wells daily for 7 days.
-
Quantify viable cell density (VCD) and viability using Trypan Blue exclusion and an automated cell counter.
Phase 3: Ammonia Quantification
Causality: Direct measurement of spent media confirms the biochemical hypothesis that H-Ala-Glu-OH reduces total ammonia accumulation.
-
Centrifuge daily harvested cell suspensions at 1,000 x g for 5 minutes to pellet cells.
-
Collect the supernatant (spent media) and store at -80°C to halt any further enzymatic activity.
-
Utilize a Glutamate Dehydrogenase (GLDH)-based colorimetric assay kit. The decrease in NADH absorbance at 340 nm is directly proportional to the ammonia concentration.
-
Normalize the ammonia concentration against the integral of viable cell concentration (IVCC) to calculate the cell-specific ammonia production rate (
).
Conclusion
While H-Ala-Gln-OH remains the default choice for stabilizing cell culture media, H-Ala-Glu-OH represents a superior metabolic engineering tool for minimizing ammonia in bioprocesses. By forcing the cells to bypass the glutaminase reaction, H-Ala-Glu-OH halves the theoretical enzymatic ammonia yield. When coupled with a rigorous, stepwise adaptation protocol, it unlocks higher peak cell densities and extends the viability of sensitive neuronal and biomanufacturing cultures.
References[1] Sigma-Aldrich. "Ala-Gln BioReagent, cell culture mammalian." Sigma-Aldrich Product Catalog. Available at: https://www.sigmaaldrich.com/[3] MedChemExpress. "H-Ala-Glu-OH (Synonyms: Ala-Glu-OH; Ala-Glu)." MedChemExpress. Available at:https://www.medchemexpress.com/[4] National Institutes of Health (PMC). "NMR Metabolomic Profiling of Differentiated SH-SY5Y Neuronal Cells." NIH. Available at:https://www.ncbi.nlm.nih.gov/[2] ASM Journals. "Mutant Variants of the Substrate-Binding Protein DppA from Escherichia coli Enhance Growth on Nonstandard γ-Glutamyl Amide-Containing Peptides." ASM. Available at:https://journals.asm.org/[5] ASM Journals. "Relationship between utilization of proline and proline-containing peptides and growth of Lactococcus lactis." ASM. Available at:https://journals.asm.org/
Sources
- 1. 丙氨酸-谷氨酰胺 BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMR Metabolomic Profiling of Differentiated SH-SY5Y Neuronal Cells: Amyloid-β Toxicity and Protective Effects of Galantamine and Lycorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
sequence confirmation of H-Ala-Glu-OH using Edman degradation
Sequence Confirmation of H-Ala-Glu-OH: A Comparative Guide to Edman Degradation vs. LC-MS/MS
Executive Summary
Confirming the sequence of ultra-short peptides, such as the dipeptide H-Ala-Glu-OH (Alanyl-Glutamate), presents a unique analytical challenge. While classical techniques like Edman degradation have historically been the gold standard for de novo N-terminal protein sequencing[1], the physical chemistry of dipeptides exposes critical mechanistic limitations in automated sequencers. As a Senior Application Scientist, I frequently see laboratories waste time and resources attempting to sequence dipeptides via Edman degradation, only to be thwarted by the "washout" phenomenon[2].
This guide objectively compares Edman degradation against modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sequence confirmation of H-Ala-Glu-OH, detailing the causality behind method selection, self-validating experimental protocols, and comparative performance data.
The Mechanistic Reality of Edman Degradation for Dipeptides
Edman degradation sequentially removes amino acids from the N-terminus of a peptide. The process involves three steps: coupling with phenyl isothiocyanate (PITC) under alkaline conditions, cleavage with anhydrous trifluoroacetic acid (TFA), and conversion to a stable phenylthiohydantoin (PTH) derivative for HPLC identification[3].
The Causality of Failure: The Washout Phenomenon In a standard automated gas-phase or liquid-pulse sequencer, the peptide is non-covalently anchored to a glass fiber filter treated with Polybrene (a cationic polymer). Polybrene retains peptides via electrostatic and hydrophobic interactions.
When sequencing H-Ala-Glu-OH:
-
Cycle 1: PITC successfully couples to the N-terminal Alanine. TFA cleavage yields the anilinothiazolinone (ATZ)-Ala derivative and leaves behind a single molecule: free Glutamic acid (H-Glu-OH)[1].
-
The Extraction Phase: The ATZ-Ala must be extracted using an organic solvent (e.g., 1-chlorobutane) and transferred to the conversion flask[2].
-
The Washout: Unlike a polypeptide, the remaining free Glutamic acid lacks the hydrophobic peptide backbone necessary to remain anchored to the Polybrene matrix. It is highly polar but small enough to be stripped from the filter during solvent extraction[2].
-
Cycle 2: Because the free Glu was washed out, Cycle 2 yields a blank chromatogram. The sequence cannot be confirmed beyond the first residue.
Mechanistic failure of Edman degradation for dipeptides due to sample washout.
The Modern Standard: LC-MS/MS
Tandem mass spectrometry has largely superseded Edman degradation for short peptide sequencing[4]. LC-MS/MS does not rely on iterative chemical cleavage or solid-phase retention[5]. Instead, it measures the mass-to-charge ratio (m/z) of the intact peptide and fragments it in the gas phase[6].
For H-Ala-Glu-OH (Exact Mass: 218.09 Da):
-
Electrospray Ionization (ESI) generates a robust[M+H]+ precursor ion at m/z 219.10[4].
-
Higher-energy Collisional Dissociation (HCD) cleaves the single amide bond.
-
This yields a characteristic b1 ion (Ala, m/z 72.04) and a y1 ion (Glu, m/z 148.06).
Because the entire process occurs in the gas phase within milliseconds, washout is physically impossible, and the sequence is confirmed unambiguously[7].
LC-MS/MS gas-phase fragmentation pathway for sequence confirmation of Ala-Glu.
Quantitative Data Presentation: Method Comparison
To objectively evaluate these platforms, we must look at their operational metrics. The table below summarizes the performance of Edman Degradation, LC-MS/MS, and 2D NMR for dipeptide sequencing[8],[9],[10].
| Parameter | Edman Degradation | LC-MS/MS | 2D NMR Spectroscopy |
| Sample Requirement | 10–100 picomoles | 10–100 femtomoles | >1 milligram |
| Washout Risk (Dipeptides) | Critical (~100% loss) | None (Gas Phase) | None (Solution Phase) |
| Throughput | ~45 minutes per cycle | <15 minutes per run | Hours to Days |
| Sequence Confirmation | Partial (Cycle 1 only) | Complete (b/y ions) | Complete (COSY/HMBC) |
| Stereochemistry (D/L) | No (Requires chiral mod) | No (Requires chiral LC) | Yes (with chiral shift) |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, any analytical workflow must be self-validating. The protocols below incorporate synthetic reference standards to establish baseline retention times and fragmentation libraries.
Protocol A: Attempted Edman Degradation (Demonstrating Limitation)
Objective: To observe the Cycle 1 success and Cycle 2 washout of H-Ala-Glu-OH.
-
Preparation: Pre-cycle a glass fiber filter with 1.5 mg of Polybrene and 0.1 mg of NaCl in a gas-phase sequencer (e.g., ABI Procise 494) to create a cationic retention matrix.
-
Sample Loading: Load 100 pmol of synthetic H-Ala-Glu-OH onto the treated filter and dry under argon.
-
Cycle 1 (Ala): Run a standard liquid-pulse Edman cycle. Extract the ATZ-Ala with 1-chlorobutane. Convert to PTH-Ala using 25% TFA at 64°C. Analyze via online reversed-phase HPLC (C18 column, 269 nm UV detection). Result: Strong PTH-Ala peak.
-
Cycle 2 (Glu): Repeat the cycle. Result: Blank chromatogram. The free Glu was lost during the Cycle 1 1-chlorobutane extraction.
Protocol B: LC-MS/MS Sequence Confirmation (The Gold Standard)
Objective: To confirm the full sequence using HCD fragmentation.
-
Sample Preparation: Dilute H-Ala-Glu-OH to 1 pmol/µL in 0.1% Formic Acid (FA) in LC-MS grade water. Prepare a blank (0.1% FA) to validate system cleanliness.
-
Chromatography: Inject 1 µL onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm). Run a fast gradient from 2% to 30% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Mass Spectrometry: Use a high-resolution instrument (e.g., Q Exactive Orbitrap). Set ESI to positive mode (+3.5 kV). Isolate the precursor ion at m/z 219.10 (±0.5 Da window).
-
Fragmentation: Apply Normalized Collision Energy (NCE) of 25% in the HCD cell.
-
Data Validation: Match the resulting MS2 spectra against the theoretical fragments. The presence of m/z 72.04 (b1) and 148.06 (y1) unambiguously confirms the Ala-Glu sequence.
Conclusion
While Edman degradation remains a powerful tool for N-terminal sequencing of larger proteins, its reliance on hydrophobic retention makes it fundamentally incompatible with dipeptides like H-Ala-Glu-OH due to sample washout. LC-MS/MS provides a highly sensitive, rapid, and self-validating alternative that bypasses these physical chemistry limitations entirely.
References
Sources
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. novor.cloud [novor.cloud]
- 4. epfl.ch [epfl.ch]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
- 7. Protein sequencing: Methods and applications | Abcam [abcam.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 10. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of H-Ala-Glu-OH: Solution-Phase vs. Solid-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice between solution-phase and solid-phase methodologies is a critical decision that dictates the efficiency, scalability, and purity of the final product. This guide provides an in-depth technical comparison of these two seminal techniques through the lens of synthesizing the dipeptide H-Ala-Glu-OH. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a quantitative analysis to inform your selection of the optimal synthetic strategy.
Foundational Principles: A Tale of Two Phases
The synthesis of a peptide bond, at its core, involves the formation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. The primary challenge lies in directing this reaction to occur in a specific sequence while preventing unwanted side reactions at other reactive functional groups, such as the side chain of glutamic acid.[1] Solution-phase peptide synthesis (SPPS), the classical approach, conducts all reactions in a homogeneous liquid phase.[2] Intermediates are isolated and purified after each step, offering a high degree of control and flexibility.[3][4]
In contrast, solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, anchors the growing peptide chain to an insoluble polymer resin.[5][6] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere washing and filtration process.[5][7]
Strategic Synthesis of H-Ala-Glu-OH: A Head-to-Head Comparison
The synthesis of H-Ala-Glu-OH, a simple dipeptide, serves as an excellent model to illustrate the practical differences between the two methods. The key steps involve the protection of reactive groups, activation of the carboxylic acid, coupling to form the peptide bond, and final deprotection.
Protecting Group Strategy
A robust protecting group strategy is paramount to prevent side reactions. For H-Ala-Glu-OH, we must protect the N-terminus of alanine and the γ-carboxyl group of glutamic acid.
-
Solution-Phase: A common strategy involves the use of the tert-Butoxycarbonyl (Boc) group for the N-terminus of alanine and a benzyl (Bzl) ester for the γ-carboxyl of glutamic acid.[8][9] These groups are orthogonal, meaning they can be removed under different conditions.
-
Solid-Phase: The Fmoc/tBu strategy is prevalent.[10] The N-terminus is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the glutamic acid side chain is protected as a tert-butyl (tBu) ester, which is acid-labile.[10]
The Synthetic Workflows
The following diagrams illustrate the conceptual workflows for both syntheses.
Quantitative Performance Metrics: A Data-Driven Comparison
The choice between solution-phase and solid-phase synthesis often comes down to a trade-off between various performance parameters. The following table provides a comparative summary based on typical experimental outcomes for the synthesis of a dipeptide like H-Ala-Glu-OH.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis | Rationale & Supporting Data |
| Overall Yield | 60-80% | 70-90% (crude) | Solution-phase yields can be impacted by losses during intermediate purification steps.[3] SPPS, by avoiding these steps, can lead to higher crude yields.[5] |
| Purity (Crude) | Generally higher | Variable, depends on coupling efficiency | Inter-step purifications in solution-phase synthesis result in a purer final crude product. SPPS crude products contain deletion and truncated sequences.[11] |
| Synthesis Time | Days to weeks | Hours to days | The lengthy purification of intermediates in solution-phase synthesis significantly extends the timeline. SPPS cycles of deprotection and coupling are rapid.[4] |
| Scalability | Highly scalable (kg scale) | Typically mg to g scale | Solution-phase synthesis is well-suited for large-scale industrial production.[8] While large-scale SPPS is possible, it can be less economical. |
| Reagent Consumption | Stoichiometric or slight excess | Large excess (2-5 fold) | SPPS relies on a large excess of reagents to drive reactions to completion.[7] |
| Purification Method | Crystallization, Column Chromatography | Reversed-Phase HPLC | The nature of impurities in each method dictates the final purification strategy.[5][12] |
| Potential for Automation | Limited | High | The repetitive nature of SPPS makes it highly amenable to automation.[3] |
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the synthesis of H-Ala-Glu-OH via both solution-phase and solid-phase approaches.
Protocol 1: Solution-Phase Synthesis of H-Ala-Glu-OH
Step 1: Protection of Amino Acids
-
Synthesis of Boc-Ala-OH: L-Alanine is reacted with di-tert-butyl dicarbonate in the presence of a base to yield Boc-Ala-OH.[8]
-
Synthesis of H-Glu-OBzl: L-Glutamic acid is esterified with benzyl alcohol under acidic conditions to protect the γ-carboxyl group.
Step 2: Dipeptide Coupling
-
Dissolve Boc-Ala-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C and add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
In a separate flask, dissolve H-Glu-OBzl (1.0 eq) in DCM and add N,N-Diisopropylethylamine (DIPEA) (1.0 eq).
-
Add the activated Boc-Ala-OH solution to the H-Glu-OBzl solution and stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude Boc-Ala-Glu-OBzl.
Step 3: Deprotection
-
Boc Removal: Dissolve the protected dipeptide in a solution of Trifluoroacetic acid (TFA) in DCM (1:1) and stir for 1 hour at room temperature.[8]
-
Benzyl Removal: Following removal of TFA under reduced pressure, dissolve the residue in methanol and subject it to catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Filter the catalyst and evaporate the solvent to yield crude H-Ala-Glu-OH.
Step 4: Purification
-
The crude dipeptide is purified by recrystallization from a water/ethanol mixture to yield pure H-Ala-Glu-OH.[13]
Protocol 2: Solid-Phase Synthesis of H-Ala-Glu-OH
Materials: Fmoc-Glu(OtBu)-Wang resin, Fmoc-Ala-OH, HBTU, DIPEA, 20% Piperidine in DMF, TFA cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)).
Step 1: Resin Swelling and Initial Deprotection
-
Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete Fmoc removal.[7]
-
Wash the resin thoroughly with DMF and DCM.
Step 2: Coupling of Fmoc-Ala-OH
-
In a separate vial, pre-activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.[7]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
Step 3: Final Fmoc Deprotection
-
Repeat the deprotection procedure described in Step 1 to remove the Fmoc group from the N-terminal alanine.
Step 4: Cleavage and Final Deprotection
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the tBu protecting group from the glutamic acid side chain.[4][14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Step 5: Purification
-
The crude H-Ala-Glu-OH is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5]
Causality Behind Experimental Choices and Potential Pitfalls
Solution-Phase Synthesis:
-
Causality: The choice of Boc and Bzl protecting groups is based on their orthogonal deprotection conditions (acidolysis and hydrogenolysis, respectively), allowing for selective removal.[8] DCC/HOBt is a classic and effective coupling cocktail that minimizes racemization.[15]
-
Pitfalls: Incomplete reactions and side product formation can complicate purification. The isolation of intermediates can be labor-intensive and lead to material loss.[3] Racemization, although minimized by HOBt, can still occur.[16]
Solid-Phase Synthesis:
-
Causality: The Fmoc/tBu strategy is the cornerstone of modern SPPS due to the mild, base-mediated deprotection of the Fmoc group, which preserves acid-labile side-chain protecting groups.[10] The use of a large excess of activated amino acid ensures near-quantitative coupling.[7] Wang resin is chosen as it yields a C-terminal carboxylic acid upon TFA cleavage.[11]
-
Pitfalls: Aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deletion sequences.[17] For glutamic acid, a potential side reaction during cleavage is the formation of a pyroglutamate derivative from the N-terminal residue.[18] The final purification by RP-HPLC can be challenging for very hydrophobic or very hydrophilic peptides.
Conclusion: Selecting the Appropriate Methodology
The synthesis of H-Ala-Glu-OH demonstrates that both solution-phase and solid-phase methods are viable.
-
Solution-phase synthesis is advantageous for large-scale production where cost of goods is a primary driver and when the synthesis of very short peptides or fragments is required. Its major drawbacks are the time and labor-intensive nature of the process.[8][19]
-
Solid-phase synthesis excels in speed, efficiency for longer peptides, and amenability to automation, making it the method of choice for research and discovery applications.[4][20] While highly effective, it requires a larger excess of reagents and the final purification can be more involved.
Ultimately, the decision rests on the specific project goals, including the desired scale, timeline, and available resources. For the rapid synthesis of H-Ala-Glu-OH in a research setting, SPPS is generally the more practical approach. For large-scale manufacturing, the classical solution-phase method remains a powerful and economical option.
References
- Adesis, Inc. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Corden Pharma. (2026, January 29). Peptide Synthesis: A Complete Guide to Modern SPPS Advantages.
- BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?
- Google Patents. (n.d.). CN103387600A - New preparation method of L-alanyl-L-glutamine.
- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols (pp. 63-72). Humana Press.
- Benchchem. (2025, December). Application Note: Solid-Phase Synthesis of H-Gly-Ala-Leu-OH.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Aapptec. (n.d.). Peptide cleavage from Wang resin.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- Benchchem. (2025). Application Notes and Protocols for Boc-L-Ala-OH in Solution-Phase Peptide Synthesis.
- AAPPTec. (n.d.). Side Chain Protection in Peptide Synthesis.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MedchemExpress. (n.d.). H-Ala-Glu-OH.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Bocom, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- Benchchem. (2025). Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu) from Wang Resin.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Tabo, Y., et al. (2009). Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase. Applied and Environmental Microbiology, 75(20), 6409-6415.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Peptide Chemistry. (2025). Peptide Side Reactions.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Bunyatyan, N. D., et al. (2020). Synthesis of the tripeptide H–ProAla–Glu–OH and an investigation of its toxicological properties. Pharmacy, (3).
- Benchchem. (2025). A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives.
- KIT. (n.d.). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS.
- Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
- Benchchem. (n.d.). Application Note: HPLC Analysis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Purity.
- Pharmaoffer.com. (2025, July 10). Solid vs Liquid Phase Peptide Synthesis.
- GenCefe. (n.d.). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
- ChemPep. (n.d.). Overview of Peptide Synthesis.
- Benchchem. (n.d.). A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH for Peptide Synthesis.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid.
- Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- Google Patents. (n.d.). US7163917B2 - Synthesis method of alanylglutamine.
- Creative Peptides. (n.d.). Peptide Crystallization Service.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of the tripeptide H–ProAla–Glu–OH and an investigation of its toxicological properties | Pharmacy [pharmaciyajournal.ru]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 13. CN103387600A - New preparation method of L-alanyl-L-glutamine - Google Patents [patents.google.com]
- 14. renyi.hu [renyi.hu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biomatik.com [biomatik.com]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
assessing cross-reactivity of anti-glutamate antibodies with H-Ala-Glu-OH
Title: Navigating Amino Acid Specificity: Assessing Anti-Glutamate Antibody Cross-Reactivity with H-Ala-Glu-OH
Introduction As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in assay development involves the off-target binding of anti-amino acid antibodies. Glutamate is a ubiquitous excitatory neurotransmitter, but it is also a fundamental building block of physiological peptides and proteins. When researchers attempt to map glutamatergic signaling, quantify free glutamate release, or study peptide cleavage, they must ensure their detection systems do not cross-react with N-terminally extended glutamate dipeptides, such as H-Ala-Glu-OH (Alanyl-Glutamate).
This guide objectively compares the performance of leading commercial anti-glutamate antibodies and provides a self-validating experimental framework to empirically assess dipeptide cross-reactivity.
Mechanistic Insight: The Glutaraldehyde Conjugation Challenge
Because small amino acids like L-glutamate are non-immunogenic haptens, they cannot elicit an immune response on their own. To generate anti-glutamate antibodies, manufacturers must conjugate L-glutamate to a large carrier protein (e.g., BSA or KLH) using cross-linking agents, most commonly glutaraldehyde[1].
This conjugation chemistry dictates the antibody's ultimate specificity. The resulting antibodies often recognize a composite epitope consisting of the glutamate side chain, the alpha-carboxyl group, and the glutaraldehyde linkage itself[2]. When evaluating cross-reactivity with H-Ala-Glu-OH, the critical structural question is whether the antibody's paratope accommodates the N-terminal alanine extension. Because the alpha-amino group of glutamate is engaged in a peptide bond in H-Ala-Glu-OH, antibodies that strictly require a free alpha-amino group will show high specificity for free glutamate. Conversely, antibodies raised against epitopes where the alpha-amino group was heavily modified by glutaraldehyde often exhibit promiscuous binding to N-terminally extended dipeptides like Gly-Glu, Asp-Glu, and Ala-Glu[2].
Comparative Analysis of Commercial Anti-Glutamate Antibodies
To guide your assay development, I have synthesized the cross-reactivity profiles of leading commercial clones. The table below highlights how different immunogen designs impact dipeptide recognition, allowing you to select the right tool for your specific matrix.
| Antibody Clone / Cat # | Host & Clonality | Immunogen Conjugation | Dipeptide Cross-Reactivity Profile | Suitability for Free Glutamate Assays |
| Sigma G9282 [2] | Mouse Monoclonal | L-Glutamate-Glutaraldehyde-BSA | Moderate: Known cross-reaction with Gly-Glu and Asp-Glu. Highly likely to bind H-Ala-Glu-OH. | Requires careful matrix validation if physiological peptides are present. |
| Sigma G6642 | Rabbit Polyclonal | L-Glutamate-Glutaraldehyde-KLH | Weak/Moderate: Reacts with L-glutamic acid-containing dipeptides (Asp-Glu, Gly-Glu). | Best for IHC where free glutamate is highly concentrated in vesicles. |
| Abcam ab9440 | Rabbit Polyclonal | Proprietary L-Glutamate conjugate | Negligible: <0.1% cross-reactivity detected against glutamate in peptides/proteins. | Excellent. Highly specific for free glutamate; ideal for complex lysates. |
| Millipore AB133 [3] | Rabbit Polyclonal | L-Glutamate-Glutaraldehyde-BSA | Low: High specificity for free Glu-G-BSA; minimal cross-reactivity with D-Glu. | Strong choice for fixed-tissue IHC; requires glutaraldehyde fixation. |
Experimental Design: The Self-Validating Competitive ELISA
To empirically determine the cross-reactivity of an anti-glutamate antibody with H-Ala-Glu-OH, a standard indirect ELISA is insufficient. You must employ a Competitive ELISA[4]. In this self-validating system, the target (free L-glutamate) and the competitor (H-Ala-Glu-OH) compete for the antibody's paratope in the solution phase before binding to an immobilized antigen[5].
Figure 1: Self-validating Competitive ELISA workflow for assessing dipeptide cross-reactivity.
Step-by-Step Methodology: Competitive ELISA for H-Ala-Glu-OH Cross-Reactivity
Every step in this protocol is designed with specific thermodynamic and kinetic causalities in mind to prevent false-positive cross-reactivity readings.
1. Antigen Immobilization
-
Action: Coat microtiter plate wells with 100 µL of L-Glutamate-Glutaraldehyde-BSA solution (1-10 µg/mL in carbonate coating buffer, pH 9.6). Incubate overnight at 4°C[4][6].
-
Causality: Replicating the exact immunogen structure on the solid phase ensures the primary antibody has a high-affinity baseline target. The alkaline pH strips protons from the protein, driving hydrophobic adsorption to the polystyrene.
2. Surface Blocking
-
Action: Wash the plate 3 times with PBS-T (0.05% Tween-20), then add 200 µL of 5% BSA in PBS. Incubate for 1 hour at room temperature[4][6].
-
Causality: Blocking saturates all remaining high-binding sites on the plastic. Without this, the primary antibody would non-specifically adsorb to the well, artificially lowering the amount of antibody available for competition and skewing the IC50[4].
3. Pre-incubation (The Competition Phase)
-
Action: In separate low-bind tubes, prepare a serial dilution of the competitor (H-Ala-Glu-OH) and the standard (Free L-Glutamate) ranging from 0.1 µM to 10 mM. Mix 50 µL of these antigens with 50 µL of the anti-glutamate primary antibody (at a predetermined limiting concentration)[4][6]. Incubate for 1 hour at 37°C.
-
Causality: Allowing the antibody to reach thermodynamic equilibrium with the soluble competitors before introducing the plate-bound antigen is critical. It ensures the binding kinetics reflect true solution-phase affinity rather than surface-binding avidity[7].
4. Plate Capture
-
Action: Transfer 100 µL of the pre-incubated mixtures to the coated microtiter plate. Incubate for exactly 30 minutes at room temperature.
-
Causality: A strictly timed, short incubation prevents the highly concentrated, immobilized antigen from stripping the antibody away from the soluble H-Ala-Glu-OH over time, which would artificially mask true cross-reactivity.
5. Detection & Readout
-
Action: Wash the plate 3 times. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour, wash again, and add 100 µL of TMB substrate[4][6]. Stop the reaction with 0.2M H2SO4 and read absorbance at 450nm[6].
-
Causality: The absorbance at 450nm is inversely proportional to the amount of competitor bound in solution. If H-Ala-Glu-OH cross-reacts, it will sequester the primary antibody, leading to a dose-dependent drop in signal comparable to free L-glutamate[5][7].
Data Interpretation
To quantify specificity, calculate the Cross-Reactivity (CR) ratio: CR (%) = (IC50 of Free L-Glutamate / IC50 of H-Ala-Glu-OH) × 100 [1].
A CR < 0.1% indicates the antibody is highly specific to free glutamate and safely ignores the dipeptide. If the CR is >1%, the antibody recognizes the modified alpha-amino region and should not be used in samples containing high concentrations of degraded peptides.
References
1. Sigma-Aldrich. "Anti-Glutamate antibody produced in rabbit whole antiserum". sigmaaldrich.com. 2.[1] Antibodies-Online. "anti-Glutamate Antibody [ABIN6774225] - ELISA, IHC, ICC". antibodies-online.com. 1 3.[3] Merck Millipore. "Anti-Glutamate Antibody | AB133". merckmillipore.com.3 4.[2] Sigma-Aldrich. "Glutamate monoclonal antibody ELISA G9282". sigmaaldrich.com. 2 5. Abcam. "Anti-L Glutamate antibody (ab9440)". abcam.com. 6.[4] Creative Diagnostics. "Competitive ELISA Protocol". creative-diagnostics.com. 4 7.[5] Microbe Notes. "Competitive ELISA Protocol and Animation". microbenotes.com. 5 8.[7] ELISA Kits. "Antibody Cross Reactivity And How To Avoid It?". elisakits.co.uk. 7 9.[6] Bio-Rad Antibodies. "Competitive ELISA Protocol". bio-rad-antibodies.com. 6
Sources
- 1. anti-Glutamate Antibody [ABIN6774225] - , ELISA, IHC, ICC [antibodies-online.com]
- 2. Glutamate monoclonal antibody ELISA G9282 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. microbenotes.com [microbenotes.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. elisakits.co.uk [elisakits.co.uk]
A Senior Application Scientist's Guide to Vendor Comparison for High-Purity H-Ala-Glu-OH
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The dipeptide H-Ala-Glu-OH (L-Alanyl-L-Glutamic acid) is a critical component in various research applications, from cell culture media to peptide synthesis.[1] Ensuring its purity is not merely a matter of compliance but a fundamental prerequisite for reliable and reproducible experimental outcomes. This guide provides an in-depth, objective framework for comparing vendors of high-purity H-Ala-Glu-OH, complete with supporting experimental methodologies.
The Criticality of Purity in H-Ala-Glu-OH
The seemingly minor presence of impurities can have significant downstream consequences. These can range from altered cell growth and viability in culture to the introduction of unwanted modifications in synthesized peptides. Impurities may include residual solvents, reagents from synthesis, or closely related peptide sequences such as deletion or substitution errors.[2] Therefore, a robust analytical assessment is essential to qualify a vendor and their product.
Experimental Design for Vendor Qualification
A comprehensive vendor comparison should not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Independent verification through a battery of orthogonal analytical techniques is crucial for a thorough assessment. The following experimental workflow is recommended for a rigorous comparison of H-Ala-Glu-OH from different vendors.
Caption: Workflow for H-Ala-Glu-OH Vendor Qualification.
Core Analytical Methodologies
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of peptides.[3] Reversed-phase HPLC (RP-HPLC), in particular, separates molecules based on their hydrophobicity, which is effective for resolving the target dipeptide from many process-related impurities.[4][5]
Experimental Protocol:
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm, which is optimal for the peptide bond.[2]
-
Sample Preparation: Dissolve H-Ala-Glu-OH in Mobile Phase A to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Identity and Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is a powerful tool for confirming the molecular weight of the target peptide and identifying unknown impurities.[3][6] High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, aiding in the elemental composition determination of impurities.[7]
Experimental Protocol:
-
System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for identity confirmation and data-dependent MS/MS for impurity fragmentation and identification.
-
-
Analysis: The primary peak should correspond to the expected mass of H-Ala-Glu-OH (C8H14N2O5, MW: 218.21).[8] Any other detected masses should be investigated as potential impurities.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical structure and is invaluable for unambiguous confirmation of the dipeptide's identity and for detecting isomeric impurities.[9][10] Two-dimensional NMR techniques like COSY can further elucidate the connectivity of atoms within the molecule.
Experimental Protocol:
-
System: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of H-Ala-Glu-OH in 0.6 mL of Deuterium Oxide (D2O).
-
Experiments: Acquire 1H and 13C spectra. A 2D COSY (Correlation Spectroscopy) experiment is also recommended to confirm the proton-proton couplings within the alanine and glutamic acid residues.
-
Analysis: The chemical shifts and coupling constants should be consistent with the known structure of H-Ala-Glu-OH. The spectra should be free from significant unassigned signals that would indicate the presence of impurities.
Comparative Data Analysis
The data obtained from these analyses should be compiled into clear, comparative tables to facilitate an objective vendor assessment.
Table 1: Purity and Identity Comparison of H-Ala-Glu-OH from Different Vendors
| Vendor | Lot Number | Purity by HPLC-UV (%) | Molecular Weight by LC-MS (Expected: 218.21) | NMR Confirmation |
| Vendor A | V-A-001 | 99.8% | 218.21 | Conforms |
| Vendor B | V-B-001 | 98.5% | 218.21 | Conforms |
| Vendor C | V-C-001 | 99.5% | 218.21 | Conforms |
Table 2: Impurity Profile Comparison
| Vendor | Impurity 1 (m/z) | Relative Abundance (%) | Impurity 2 (m/z) | Relative Abundance (%) | Total Impurities (%) |
| Vendor A | 201.18 | 0.15% | Not Detected | - | 0.2% |
| Vendor B | 201.18 | 0.8% | 232.23 | 0.4% | 1.5% |
| Vendor C | 201.18 | 0.3% | 246.25 | 0.1% | 0.5% |
Interpretation and Vendor Selection
The data presented in the tables above, although hypothetical, illustrates a common scenario.
-
Vendor A demonstrates the highest purity with a minimal and well-defined impurity profile.
-
Vendor B shows a lower purity and a more significant impurity profile, which could be a cause for concern depending on the application.
-
Vendor C offers high purity, but with a slightly more complex impurity profile than Vendor A.
The decision-making process for vendor selection should be guided by a clear understanding of the experimental requirements.
Caption: Decision Tree for Vendor Selection.
For sensitive applications such as the development of therapeutic peptides, Vendor A would be the clear choice. For less critical applications, such as in some research-grade cell culture media, Vendor C might be an acceptable and potentially more cost-effective option. Vendor B would likely be disqualified for most applications due to the higher level of impurities.
Conclusion
A thorough, data-driven approach to vendor qualification is a critical investment in the quality and reliability of your research. By moving beyond a simple reliance on supplier-provided CoAs and implementing a robust, multi-technique analytical strategy, you can ensure the procurement of high-purity H-Ala-Glu-OH that meets the stringent demands of your scientific endeavors. This diligence at the outset will invariably lead to more consistent and trustworthy results, ultimately accelerating the pace of research and development.
References
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
LCGC International. (2023, April 13). New Method Developed for Comprehensive Analysis of Dipeptides. Retrieved from [Link]
-
Ozawa, H., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry, 92(13), 8973–8981. Available at: [Link]
-
BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]
-
Opella, S. J., & Marassi, F. M. (2004). Structure Determination of Membrane Proteins by NMR Spectroscopy. Chemical Reviews, 104(8), 3587–3606. Available at: [Link]
-
Waters Corporation. (n.d.). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
Mowery, R. A., et al. (2000). Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC. Journal of Chemical Education, 77(2), 241. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
Kulkarni, S., & D'Souza, R. (2018). NMR in structural determination of proteins and peptides. PharmaTutor, 6(1), 1-8. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Waters Corporation. (n.d.). Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. renyi.hu [renyi.hu]
- 5. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. H-Ala-Glu-OH | 13187-90-1 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
